Ripk1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19F3N6O3 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-2-methoxy-N-[1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19F3N6O3/c1-12(15-5-3-4-6-17(15)34-22(23,24)25)28-19(32)16-9-14(11-27-20(16)33-2)13-7-8-31-18(10-13)29-21(26)30-31/h3-12H,1-2H3,(H2,26,30)(H,28,32) |
InChI Key |
PRNFQCKAJOAASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)NC(=O)C2=C(N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ripk1-IN-3: A Deep Dive into Target Specificity and Kinase Profile
For Immediate Release
This technical guide provides a comprehensive overview of the target specificity and kinase profile of Ripk1-IN-3, a notable inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.
Introduction to this compound
This compound, also identified as "Example 38" in patent WO2018148626A1, is a potent and selective inhibitor of RIPK1, a critical kinase involved in the regulation of cellular life and death pathways, including necroptosis and inflammation. The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of diseases. This guide summarizes the available quantitative data on this compound's inhibitory activity and selectivity, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Target Specificity and Potency
The inhibitory activity of this compound against its primary target, RIPK1, has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.
| Compound | Target | IC50 (nM) |
| This compound (Example 38) | RIPK1 | < 10 |
Table 1: In vitro inhibitory potency of this compound against RIPK1.
Kinase Selectivity Profile
To assess the specificity of this compound, its activity has been profiled against a panel of other kinases. High selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. While a comprehensive public kinase panel screening data for this compound is not available, the originating patent suggests a high degree of selectivity for RIPK1 over other kinases. For the purpose of this guide, a representative selection of kinases often included in such panels is presented.
| Kinase | This compound Inhibition (%) @ 1µM |
| RIPK2 | Data not available |
| RIPK3 | Data not available |
| Aurora A | Data not available |
| JAK2 | Data not available |
| p38α | Data not available |
| JNK1 | Data not available |
| And others... | Data not available |
Table 2: Representative kinase selectivity profile for a RIPK1 inhibitor. Specific data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving RIPK1 and the general experimental workflows used to characterize inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to characterize RIPK1 inhibitors like this compound, based on standard practices in the field.
In Vitro RIPK1 Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add a solution of RIPK1 enzyme to the wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Human cell line expressing RIPK1 (e.g., HT-29)
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting or other immunoassays
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time in culture.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RIPK1 in each sample by Western blot or another sensitive immunoassay (e.g., ELISA).
-
Quantify the band intensities and plot the percentage of soluble RIPK1 as a function of temperature for both the vehicle- and this compound-treated samples.
-
The binding of this compound to RIPK1 will result in a shift of the melting curve to higher temperatures, indicating thermal stabilization of the protein.
Conclusion
This compound is a potent inhibitor of RIPK1 kinase activity. While comprehensive data on its kinase selectivity profile is not publicly available, its high potency against RIPK1 suggests it is a valuable tool for studying the roles of this kinase in health and disease. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel RIPK1 inhibitors. Future studies should aim to fully elucidate the kinome-wide selectivity and in vivo efficacy of this compound to better understand its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
The Role of Ripk1-IN-3 in Regulating Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the role of RIPK1 in inflammatory signaling pathways and introduces Ripk1-IN-3, a novel inhibitor of RIPK1. While publicly available data on this compound is currently limited to patent literature, this document contextualizes its potential mechanism of action based on the well-established functions of RIPK1 and the effects of other well-characterized RIPK1 inhibitors. This guide will detail the intricate signaling cascades regulated by RIPK1, present available data on this compound and other relevant inhibitors, and provide illustrative experimental protocols for studying RIPK1 inhibition.
Introduction to RIPK1: A Central Node in Inflammation and Cell Death
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold for pro-survival pathways and an active kinase to trigger cell death.[1] Its multifaceted nature makes it a critical decision point in response to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and other death receptor ligands.[2][3] The cellular outcome of RIPK1 activation is highly dependent on the cellular context and the post-translational modifications of RIPK1 itself.
Pro-survival Signaling
In its scaffold function, RIPK1 is a key component of the TNF receptor 1 (TNFR1) signaling complex (Complex I). Upon TNF-α binding, RIPK1 is recruited to the receptor and undergoes ubiquitination, which creates a platform for the recruitment of downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways. These pathways promote the transcription of pro-inflammatory and pro-survival genes.[4]
Cell Death Signaling: Apoptosis and Necroptosis
When the pro-survival signaling is compromised, RIPK1 can initiate two distinct forms of programmed cell death: apoptosis and necroptosis.
-
Apoptosis: In certain conditions, RIPK1 can contribute to the formation of a cytosolic complex (Complex IIa) with FADD and caspase-8, leading to caspase-8 activation and subsequent apoptosis.
-
Necroptosis: In the absence of active caspase-8, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome.[5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, pro-inflammatory form of cell death known as necroptosis.[2][3]
This compound: A Novel RIPK1 Inhibitor
This compound is a novel, small molecule inhibitor of RIPK1.[6] Information regarding this compound is primarily derived from patent literature, specifically patent WO2018148626A1, where it is listed as "Example 38".[6]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H19F3N6O3 | [6] |
| Molecular Weight | 472.42 | [6] |
| CAS Number | 2242677-36-5 | [6] |
Mechanism of Action and Biological Activity
Regulation of Inflammatory Signaling Pathways by RIPK1 Inhibition
Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory conditions. By blocking the catalytic function of RIPK1, inhibitors like this compound can be expected to modulate several key inflammatory signaling pathways.
Inhibition of Necroptosis
The most direct consequence of RIPK1 kinase inhibition is the suppression of necroptosis. By preventing the formation and activation of the necrosome, RIPK1 inhibitors can protect cells from this pro-inflammatory mode of cell death. This is particularly relevant in diseases where necroptosis is a known driver of pathology, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain viral infections.[9]
Modulation of Inflammatory Gene Expression
RIPK1 kinase activity has been shown to contribute to the sustained activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[3][4] Therefore, RIPK1 inhibitors can attenuate the inflammatory response by reducing the expression of these inflammatory mediators.
Crosstalk with Apoptosis
The interplay between RIPK1-mediated necroptosis and apoptosis is complex. In some cellular contexts, inhibition of RIPK1 kinase activity can shift the balance from necroptosis towards apoptosis. Understanding this crosstalk is crucial for the development of RIPK1-targeted therapies.
Signaling Pathway Diagrams
The following diagrams illustrate the central role of RIPK1 in inflammatory signaling and the points of intervention for inhibitors like this compound.
Caption: RIPK1 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for studying the effects of RIPK1 inhibitors. Below are representative protocols for in vitro and in vivo assays.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 protein
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo Kinase Assay kit (Promega)
Protocol:
-
Incubate recombinant human RIPK1 protein with the test compound (at various concentrations) or DMSO (vehicle control) for 15 minutes in the assay buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Measure the kinase activity by quantifying the amount of ADP produced using the ADP-Glo Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of the test compound.
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
TNF-α
-
Smac mimetic (e.g., BV6)
-
pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo, Promega)
Protocol:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for an appropriate time (e.g., 8-24 hours).
-
Measure cell viability using a cell viability reagent.
-
Calculate the EC50 value of the test compound.
Western Blot Analysis of RIPK1 Pathway Activation
This method is used to detect the phosphorylation status of key proteins in the RIPK1 signaling pathway.
Materials:
-
Cells treated as in the cellular necroptosis assay.
-
Lysis buffer
-
Primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3, phospho-MLKL, and total RIPK1, RIPK3, MLKL.
-
Secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This animal model is used to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Recombinant murine TNF-α
-
z-VAD-fmk
Protocol:
-
Administer the test compound or vehicle to the mice at a predetermined dose and route.
-
After a specified pre-treatment time, induce SIRS by intraperitoneal injection of a lethal dose of TNF-α and z-VAD-fmk.
-
Monitor the mice for signs of hypothermia and survival over a defined period.
-
At the endpoint, collect blood and tissues for analysis of inflammatory cytokines and tissue damage markers.
Workflow and Logical Relationships
The following diagram illustrates the workflow for identifying and characterizing a RIPK1 inhibitor like this compound.
Caption: Drug discovery workflow for RIPK1 inhibitors.
Conclusion
RIPK1 is a validated and compelling target for the development of novel anti-inflammatory therapeutics. Inhibitors of RIPK1, such as the emerging compound this compound, hold the potential to treat a wide array of diseases driven by inflammation and necroptotic cell death. While further research is needed to fully elucidate the specific properties and therapeutic potential of this compound, the foundational knowledge of RIPK1 signaling provides a strong framework for its continued investigation. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RIP kinase抑制剂 | MCE [medchemexpress.cn]
- 8. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of RIPK1 Kinase Inhibitors on Necrosome Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Necroptosis is a regulated form of necrosis critical to various physiological and pathological processes, including inflammation and host defense. The core event in this pathway is the assembly of a multi-protein complex known as the necrosome. This complex, comprising Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), acts as the central signaling platform for the execution of necroptotic cell death. The kinase activity of RIPK1 is an indispensable upstream event for necrosome assembly. Consequently, small molecule inhibitors targeting RIPK1 kinase activity have become invaluable tools for dissecting the necroptosis pathway and represent a promising therapeutic strategy for diseases driven by excessive necroptotic cell death. This guide details the mechanism by which RIPK1 inhibitors prevent necrosome formation, presents quantitative data for key inhibitors, and provides detailed experimental protocols to study these effects.
The Necrosome: The Engine of Necroptotic Cell Death
Necroptosis is most commonly initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2] Under conditions where apoptosis is blocked (e.g., through inhibition or absence of Caspase-8), RIPK1's kinase function is activated.[3] This triggers a series of events leading to the formation of the necrosome.
The key steps in necrosome formation are:
-
RIPK1 Activation: Following deubiquitination, RIPK1 undergoes autophosphorylation, a critical step for its kinase activation.[4][5] The phosphorylation of RIPK1 at serine 166 (S166) is a key indicator of its activation.[4][5]
-
RIPK1-RIPK3 Interaction: Activated RIPK1 recruits RIPK3 through an interaction between their respective RIP Homotypic Interaction Motif (RHIM) domains.[1][6] This interaction is fundamental for the assembly of the necrosome core.
-
Necrosome Assembly and Activation: The binding of RIPK1 and RIPK3 leads to further auto- and cross-phosphorylation events, resulting in the formation of a stable, amyloid-like signaling complex—the necrosome.[1][7]
-
MLKL Recruitment and Phosphorylation: The activated necrosome recruits its primary substrate, MLKL.[1] RIPK3 then phosphorylates MLKL at specific serine/threonine residues.[8]
-
Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to a loss of membrane integrity, cell swelling, and lysis.[2][9]
Mechanism of Action: How RIPK1 Inhibitors Block Necrosome Formation
RIPK1 inhibitors are small molecules designed to block the catalytic activity of the RIPK1 kinase domain. By doing so, they prevent the initial autophosphorylation of RIPK1 that is required to trigger the downstream signaling cascade. This inhibitory action directly prevents the formation of the functional necrosome complex.
The primary mechanism involves:
-
Blocking RIPK1 Kinase Activity: Inhibitors bind to the ATP-binding pocket of RIPK1, preventing the transfer of phosphate from ATP to its substrates. This action halts the autophosphorylation of RIPK1.
-
Preventing RIPK3 Recruitment and Activation: Without an active kinase domain, RIPK1 cannot phosphorylate and activate RIPK3. This prevents the crucial RIPK1-RIPK3 interaction required for necrosome assembly.
-
Inhibiting Downstream Signaling: As RIPK3 is not activated, it cannot phosphorylate MLKL. Consequently, MLKL remains in its inactive, monomeric state and cannot translocate to the plasma membrane to execute cell lysis.
The overall effect is a complete halt of the necroptotic signal at one of its earliest checkpoints, thereby preserving cellular integrity.
Quantitative Data: Potency of Representative RIPK1 Inhibitors
A variety of RIPK1 inhibitors have been developed with differing potencies and binding modes (e.g., Type I, II, or III). The potency is typically measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based necroptosis assays.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular EC50 | Reference(s) |
| Nec-1s | Type III (Allosteric) | RIPK1 | 182 nM (EC50) | 490 nM (Jurkat cells) | |
| RIPA-56 | Not Specified | RIPK1 | 13 nM | 27 nM (L929 cells) | [7] |
| PK68 | Type II | RIPK1 | ~90 nM | 13 nM (mouse cells) | [7] |
| GSK'547 | Not Specified | RIPK1 | 13 ng/mL (~32 nM) | Not Specified | |
| GSK2982772 | Type III (Allosteric) | RIPK1 | 16 nM (human) | Not Specified | [7] |
Table 1: Comparative potencies of selected RIPK1 kinase inhibitors.
Visualizing the Pathway and Point of Inhibition
The following diagram illustrates the TNFR1-mediated necroptosis pathway and the critical inhibitory role of RIPK1 inhibitors in preventing necrosome formation.
Caption: TNFR1-induced necroptosis pathway and inhibition by a RIPK1 inhibitor.
Experimental Protocols
To verify the efficacy of a RIPK1 inhibitor like this compound in preventing necrosome formation, a series of biochemical and cell-based assays are required.
Protocol 1: Induction of Necroptosis and Inhibitor Treatment
This protocol describes how to induce necroptosis in a susceptible cell line and assess the protective effect of a RIPK1 inhibitor.
Cell Line: Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells.
Materials:
-
HT-29 or L929 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNF-α (20-100 ng/mL)
-
Smac mimetic (e.g., Birinapant, 100 nM)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM)
-
RIPK1 inhibitor (e.g., this compound, titrate from 10 nM to 10 µM)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® or LDH cytotoxicity assay kit)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will reach ~80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the experiment, remove the growth medium and add fresh medium containing the desired concentrations of the RIPK1 inhibitor or DMSO vehicle. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + z-VAD-fmk, hereafter TSZ) to the wells.
-
Incubation: Incubate the plate for 4-24 hours, depending on the cell line and endpoint.
-
Assess Viability: Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., luminescence for CellTiter-Glo® or absorbance for LDH).
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, TSZ-induced control (0% protection). Calculate the EC50 value for the inhibitor.
Protocol 2: Co-Immunoprecipitation (Co-IP) of the Necrosome
This protocol aims to demonstrate that the RIPK1 inhibitor disrupts the interaction between RIPK1 and RIPK3.
Materials:
-
Cells treated as described in Protocol 6.1 (scaled up to 10 cm dishes).
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation.
-
Protein A/G magnetic or agarose beads.
-
Wash Buffer (lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: After inducing necroptosis for a specified time (e.g., 4-6 hours), wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 20 minutes.
-
Clarify Lysate: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-RIPK3) and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer. Boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Analyze the eluted samples by Western Blotting (Protocol 6.3) using antibodies against RIPK1 and RIPK3. A reduction in the amount of co-precipitated RIPK1 in the inhibitor-treated sample indicates disruption of the necrosome.
Protocol 3: Western Blotting for Necrosome Activation Markers
This protocol assesses the phosphorylation status of key necrosome components.
Materials:
-
Cell lysates prepared from cells treated as in Protocol 6.1.
-
RIPA buffer for whole-cell lysis.
-
Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-RIPK3 (S227), anti-RIPK3, anti-p-MLKL (S358), anti-MLKL, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Probing for phosphorylated proteins first is recommended.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and observe the reduction in p-RIPK1, p-RIPK3, and p-MLKL levels in samples treated with the RIPK1 inhibitor compared to the TSZ-only control.
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow to test the efficacy of a RIPK1 inhibitor.
Caption: Workflow for evaluating a RIPK1 inhibitor's effect on necroptosis.
Conclusion
RIPK1 kinase inhibitors serve as powerful chemical probes to modulate the necroptotic pathway. By targeting the essential kinase activity of RIPK1, these compounds effectively prevent the phosphorylation events that are a prerequisite for the assembly of the RIPK1-RIPK3-MLKL necrosome. The experimental protocols outlined in this guide provide a robust framework for quantifying the potency of these inhibitors and confirming their mechanism of action at the molecular level. This detailed understanding is crucial for both fundamental research into cell death signaling and the development of novel therapeutics for a range of inflammatory and degenerative diseases.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
The chemical properties and structure-activity relationship (SAR) of Ripk1-IN-3
An in-depth search for the specific compound "Ripk1-IN-3" did not yield any direct results, suggesting that this identifier may be incorrect, not publicly disclosed, or not yet characterized in scientific literature. The following guide is therefore structured around the broader class of RIPK1 inhibitors, providing a comprehensive overview of their chemical properties, structure-activity relationships (SAR), and the experimental protocols used to evaluate them, which would be analogous for a compound like "this compound".
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and degenerative diseases, making it a prime therapeutic target.[3][4] This guide provides a detailed examination of the chemical properties and structure-activity relationships (SAR) of small molecule inhibitors of RIPK1, along with relevant experimental methodologies.
Chemical Properties of RIPK1 Inhibitors
The development of RIPK1 inhibitors has led to a variety of chemical scaffolds. While data for a specific "this compound" is unavailable, the table below summarizes key quantitative data for well-characterized RIPK1 inhibitors to provide a comparative baseline.
Table 1: Quantitative Data for Selected RIPK1 Inhibitors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (nM) | Ki (nM) | Cell-based Potency (EC50, nM) | Reference |
| Necrostatin-1 (Nec-1) | C13H13IN2O | 356.16 | 494 (Jurkat cells) | Not Reported | ~500 | [5] |
| GSK'843 | Not Publicly Available | Not Publicly Available | Not Reported | Not Reported | Not Reported | [3] |
| GSK'872 | Not Publicly Available | Not Publicly Available | Not Reported | Not Reported | Not Reported | [3] |
| Compound 62 | Not Publicly Available | Not Publicly Available | Potent (specific value not stated) | Not Reported | Potent (specific value not stated) | [3] |
Note: The lack of specific, publicly available quantitative data for many potent and selective inhibitors highlights the proprietary nature of drug development in this field.
Structure-Activity Relationship (SAR) of RIPK1 Inhibitors
The SAR of RIPK1 inhibitors is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Based on the literature, RIPK1 inhibitors are broadly classified into three types based on their binding mode to the kinase domain.[5]
-
Type I Inhibitors: These molecules bind to the ATP-binding site in the active conformation of RIPK1.[5]
-
Type II Inhibitors: These inhibitors bind to the ATP-binding site of the inactive kinase conformation.[5]
-
Type III Inhibitors (Allosteric Inhibitors): These compounds, such as Necrostatin-1, bind to an allosteric pocket distinct from the ATP-binding site, which is formed in the "DFG-out" conformation of the kinase. This binding mode often confers greater selectivity.[5][6]
SAR studies on Necrostatin-1 and its analogs have revealed key structural features for activity:
-
Modifications to the indole ring, such as the introduction of a chlorine atom, can maintain or enhance inhibitory potency.[7]
-
The type and size of substituents on the imidazolidine ring significantly impact the inhibitor's biological activity.[8]
The rational design and structure-guided optimization of novel RIPK1 inhibitors have led to the development of highly potent and selective compounds, some of which have advanced into clinical trials.[3]
Experimental Protocols
The characterization of RIPK1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To quantify the direct inhibitory effect of a compound on RIPK1 kinase activity.
-
Methodology:
-
Recombinant human RIPK1 protein is incubated with the test compound at various concentrations.
-
A specific substrate for RIPK1 (e.g., a peptide or myelin basic protein) and ATP are added to initiate the kinase reaction.
-
The level of substrate phosphorylation is measured, typically using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or mass spectrometry.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
-
2. Cellular Necroptosis Assay
-
Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
-
Methodology:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or Jurkat cells) is used.
-
Cells are pre-treated with the test compound at various concentrations.
-
Necroptosis is induced using a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis).[6]
-
Cell viability is measured after a set incubation period using assays like CellTiter-Glo® (measures ATP levels) or by quantifying the release of lactate dehydrogenase (LDH).
-
The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined.
-
3. Western Blot Analysis for Phospho-RIPK1
-
Objective: To confirm that the inhibitor blocks the autophosphorylation of RIPK1, a key step in its activation.
-
Methodology:
-
Cells are treated as described in the cellular necroptosis assay.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RIPK1 (e.g., at Ser166) and total RIPK1 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence. A reduction in the phospho-RIPK1 signal in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
RIPK1-Mediated Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).
Caption: TNF-α signaling pathways leading to survival or cell death, highlighting the intervention point for RIPK1 kinase inhibitors.
Experimental Workflow for RIPK1 Inhibitor Evaluation
This diagram outlines the typical experimental progression for characterizing a novel RIPK1 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a novel RIPK1 inhibitor.
Conclusion
The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While information on "this compound" is not available, the principles of SAR, the methodologies for evaluation, and the understanding of the underlying signaling pathways described herein provide a robust framework for researchers and drug developers in this field. The continued exploration of novel chemical scaffolds and binding modes will be essential for advancing new RIPK1-targeted therapies to the clinic.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 8. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]
The Kinase Activity of RIPK1: A Central Mediator of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammatory signaling pathways within the central nervous system (CNS). Its kinase activity, in particular, orchestrates a complex network of molecular interactions that can drive potent neuroinflammatory responses. This guide provides a comprehensive overview of the role of RIPK1 kinase activity in neuroinflammation, detailing the core signaling pathways, presenting key quantitative data from preclinical studies, and offering detailed experimental protocols for researchers. Understanding these mechanisms is paramount for the development of novel therapeutic strategies targeting a range of neurodegenerative and neuroinflammatory diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.
Introduction: The Dual Role of RIPK1 in Cell Fate and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node, primarily downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1] It possesses a multi-domain structure, including an N-terminal kinase domain, a C-terminal death domain (DD), and an intermediate domain containing a RIP homotypic interaction motif (RHIM).[1] This structure allows RIPK1 to act as both a scaffold for protein complexes and as an active kinase, enabling it to mediate a diverse range of cellular outcomes from survival to regulated cell death.[2]
The kinase activity of RIPK1 is a tightly regulated process. Under homeostatic conditions, it is largely inactive.[3] However, upon stimulation by pathogens or inflammatory cytokines, RIPK1 can be activated through post-translational modifications, including phosphorylation and ubiquitination.[4] The activation of its kinase function is a crucial switch that can trigger two forms of regulated cell death—apoptosis and necroptosis—as well as promote inflammatory gene expression independent of cell death.[5][6] In the CNS, these activities are primarily linked to the activation of microglia and astrocytes, the resident immune cells of the brain, driving the neuroinflammatory processes implicated in numerous neurological disorders.[7]
Core Signaling Pathways Involving RIPK1 Kinase Activity
The signaling cascades initiated by RIPK1 are complex and context-dependent. The primary pathway originates from the activation of TNFR1 by its ligand, TNFα.
Complex I: Pro-Survival and Pro-Inflammatory Signaling
Upon TNFα binding, TNFR1 recruits a series of proteins to form a membrane-bound signaling complex known as Complex I .[1] This complex includes TNFR-associated death domain (TRADD), TRAF2, and cellular inhibitor of apoptosis proteins (cIAPs). RIPK1 is recruited to this complex where it is polyubiquitinated, primarily with K63-linked chains by cIAPs. This ubiquitination serves as a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of NF-κB and MAPK pathways.[1] These pathways drive the transcription of pro-survival genes and inflammatory cytokines. In this context, RIPK1's kinase activity is generally suppressed.
Complex IIa: RIPK1-Dependent Apoptosis (RDA)
When components of Complex I are deubiquitinated or when cIAPs are inhibited, RIPK1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa . This complex consists of RIPK1, FADD, and pro-caspase-8.[1] The kinase activity of RIPK1 is required for the formation of this complex, which facilitates the auto-activation of caspase-8, leading to apoptosis. This pathway is often referred to as RIPK1-Dependent Apoptosis (RDA).
Complex IIb (The Necrosome): Necroptosis
In situations where caspase-8 is inhibited or absent, RIPK1 kinase activity can trigger an alternative cell death pathway called necroptosis. Activated RIPK1 recruits RIPK3 via their RHIM domains to form an amyloid-like signaling complex called the necrosome or Complex IIb .[1] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[1][3]
RIPK1 Kinase in Neuroinflammatory Cells: Microglia and Astrocytes
In the CNS, RIPK1 signaling is particularly relevant in glial cells.
-
Microglia: As the brain's primary immune cells, microglia express high levels of RIPK1.[8] Activation of RIPK1 kinase in microglia drives the transcription of pro-inflammatory genes and can make them susceptible to necroptosis.[7] This process not only eliminates microglia but also releases DAMPs, amplifying the inflammatory cycle and contributing to a neurotoxic environment.[8]
-
Astrocytes: RIPK1 activation in astrocytes also promotes a strong inflammatory response. However, astrocytes appear to be more resistant to RIPK1-mediated necroptosis, potentially due to lower expression of MLKL.[9] Instead, RIPK1 kinase activity in astrocytes drives inflammatory gene transcription, contributing to the "A1" neurotoxic astrocyte phenotype that is detrimental to neurons.[10] This highlights a critical, cell-death-independent role for RIPK1 kinase in propagating neuroinflammation.[5]
Quantitative Data on RIPK1 Activity and Inhibition
The development of specific small-molecule inhibitors has allowed for the quantitative assessment of RIPK1 kinase activity in various models of neuroinflammation.
Table 1: Potency of Select RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Cell/System | Reference |
|---|---|---|---|---|---|
| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis Inhibition | 0.75 µM | I2.1 Cells | [11] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Necroptosis Inhibition | 0.05 µM | FADD-deficient Jurkat T cells | [12] |
| GSK2982772 | RIPK1 | Necroptosis Inhibition | N/A (Used at 20 µM) | Huh7 & SK-HEP-1 Cells | [13] |
| KWCN-41 | RIPK1 | Kinase Activity | 88 nM | Biochemical Assay | [12] |
| Zharp1-163 | RIPK1 | Kinase Activity | 406.1 nM | Biochemical Assay |[12] |
Table 2: Effects of RIPK1 Inhibition in Preclinical Neuroinflammation Models
| Model | Treatment | Key Finding | Quantitative Change | Reference |
|---|---|---|---|---|
| LPS-induced Neuroinflammation | Nec-1 / Nec-1s | Reduced microglial activation | Decreased p-RIPK1+/OX-42+ cells (p < 0.01) | [14] |
| LPS-induced Neuroinflammation | Nec-1 / Nec-1s | Decreased pro-inflammatory gene expression | Significant reduction in RIPK1, RIPK3, MLKL mRNA (p < 0.01) | [14] |
| Optn-/- Mouse Model (ALS) | RIPK1 Inhibition | Reduced pro-inflammatory cytokines in spinal cord | Levels of IL-1α, IL-1β, IFNγ, and TNF were reduced | [1] |
| Cuprizone Model (MS) | RIPK1 Inhibition (7N-1) | Blocked demyelination and motor dysfunction | N/A (Qualitative improvement) | [15] |
| TNFα-induced oligodendrocyte death | Nec-1s | Protected oligodendrocytes from necroptosis | N/A (Qualitative protection) |[4] |
Experimental Protocols for Studying RIPK1 in Neuroinflammation
Investigating the role of RIPK1 requires a combination of in vitro and in vivo models and specialized molecular assays.
In Vitro Model: Human iPSC-Derived Tri-Culture
This model provides a physiologically relevant, all-human system to study the interactions between neurons, astrocytes, and microglia.[16]
Methodology:
-
Cell Generation: Differentiate human induced pluripotent stem cells (hiPSCs) into forebrain neurons, astrocytes, and microglia using established protocols.[17][18] Each cell type is generated and matured separately.
-
Co-Culture Assembly:
-
Plate astrocytes and allow them to form a monolayer.
-
Seed neurons onto the astrocyte layer and co-culture for at least 7 days to allow for network formation.
-
Introduce microglia into the neuron-astrocyte co-culture to create the tri-culture system. The recommended seeding ratio of neurons to astrocytes is between 2:1 and 6:1.
-
-
RIPK1 Activation: To induce RIPK1 kinase-dependent signaling, treat the tri-culture with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis and promote necroptosis).[19]
-
Endpoint Analysis: Assess cell-specific responses via immunocytochemistry (for morphology and cell-type-specific markers), RNA sequencing (for transcriptional changes), and analysis of the culture supernatant for secreted cytokines using platforms like Meso Scale Discovery (MSD).[19]
In Vivo Model: LPS-Induced Neuroinflammation
Systemic or central administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used method to induce a robust neuroinflammatory response in rodents.[20][21]
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Treatment: Administer a RIPK1 inhibitor (e.g., Nec-1s) or vehicle via intraperitoneal (i.p.) injection for a predetermined number of days.
-
Induction: Inject LPS (e.g., 0.33 - 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[22][23]
-
Tissue Collection: Euthanize animals at a specific time point post-LPS injection (e.g., 24 hours).[22] Perfuse with saline and collect brain tissue.
-
Analysis:
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for microglial activation (Iba1), astrocyte reactivity (GFAP), and phosphorylated RIPK1 (p-RIPK1, a marker of activation).[14]
-
Biochemical Analysis: Prepare brain homogenates to measure cytokine levels (e.g., TNFα, IL-1β) by ELISA or Western blot, and to assess the expression and phosphorylation of signaling proteins.[24]
-
Gene Expression: Perform qRT-PCR or RNA-seq on isolated brain regions (e.g., hippocampus, cortex) to quantify inflammatory gene expression.[14]
-
Key Assay: In Vitro RIPK1 Kinase Activity Assay
This assay directly measures the enzymatic activity of purified RIPK1 and is essential for screening and characterizing inhibitors.
Methodology (based on Transcreener® ADP² Assay): [3][25]
-
Reagents:
-
Purified recombinant human RIPK1 enzyme.
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT).
-
ATP (substrate).
-
Test compound (inhibitor).
-
ADP detection system (e.g., Transcreener ADP² antibody and tracer).
-
-
Procedure:
-
Pre-incubate RIPK1 enzyme with varying concentrations of the test inhibitor in a 384-well plate for ~30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection mix. The signal (e.g., fluorescence polarization) is inversely proportional to the amount of ADP generated.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.
-
Therapeutic Implications and Future Directions
The central role of RIPK1 kinase activity in driving both inflammatory gene expression and regulated cell death makes it a highly attractive therapeutic target for neurological diseases.[11][22] Small molecule inhibitors that can cross the blood-brain barrier have shown promise in a variety of preclinical models, reducing neuroinflammation, preventing neuronal loss, and improving functional outcomes.[4][26]
Clinical development of RIPK1 inhibitors for neurodegenerative diseases like ALS and Alzheimer's disease is ongoing.[19] Future research will need to further elucidate the cell-type-specific roles of RIPK1 signaling in different disease contexts and refine the therapeutic window for intervention. The continued development of potent and selective RIPK1 inhibitors, coupled with the use of advanced preclinical models and biomarker strategies, holds significant promise for delivering novel treatments for the millions affected by neuroinflammatory and neurodegenerative disorders.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Activation of necroptosis in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Tri-culture of hiPSC-Derived Neurons, Astrocytes, and Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Protocol for generating a human iPSC-derived tri-culture model to study interactions between neurons, astrocytes, and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. congress.sanofimedical.com [congress.sanofimedical.com]
- 20. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 22. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. publications.ersnet.org [publications.ersnet.org]
Preliminary Studies on Ripk1 Inhibitors in Models of Inflammatory Diseases: A Technical Guide
Disclaimer: The following technical guide details preliminary studies on Receptor-Interacting Protein Kinase 1 (Ripk1) inhibitors in various preclinical models of inflammatory diseases. The specific inhibitor "Ripk1-IN-3" is not found in the reviewed scientific literature. Therefore, this document provides data and protocols for other well-characterized Ripk1 inhibitors, such as Necrostatin-1s and GSK compounds, to serve as representative examples for researchers, scientists, and drug development professionals.
Introduction to Ripk1 as a Therapeutic Target
Receptor-Interacting Protein Kinase 1 (Ripk1) is a critical signaling node that regulates cellular fate in response to various stimuli, including tumor necrosis factor-alpha (TNF-α).[1][2] It functions as a key mediator in inflammation, apoptosis (programmed cell death), and necroptosis, a form of regulated necrosis.[1][2] The kinase activity of Ripk1 is essential for the initiation of necroptosis and has been implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.[1][2] Consequently, the development of small molecule inhibitors targeting the kinase function of Ripk1 has emerged as a promising therapeutic strategy for these conditions.
Mechanism of Action of Ripk1 Inhibitors
Ripk1 inhibitors primarily function by binding to the kinase domain of the Ripk1 protein, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and inflammation. The binding of an inhibitor can stabilize Ripk1 in an inactive conformation, thereby preventing its interaction with Ripk3 and the formation of the necrosome complex, which is essential for the execution of necroptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Ripk1 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating Ripk1 inhibitors in a preclinical model of inflammation.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies of various Ripk1 inhibitors in different models of inflammatory diseases.
Table 1: Efficacy of Necrostatin-1s in Inflammatory Disease Models
| Disease Model | Species | Dosage & Route | Key Outcomes | Reference |
| LPS-induced Systemic Inflammation | Mouse | 10 mg/kg, i.p. | Mitigated depressive-like behaviors, reduced elevated cytokines (TNF-α, IL-1β, IL-6), IBA-1, and GFAP levels in the hippocampus. | [3] |
| Unilateral Kidney Ischemia-Reperfusion Injury | Mouse | 6 mg/kg, i.p. (post-reperfusion) | Reduced serum creatinine and tubular injury score at 24 hours. | [4] |
| Collagen-Induced Arthritis | Mouse | 1.65 mg/kg/day, i.p. | Decreased the progression of arthritis and the synovial expression of pro-inflammatory cytokines. Reduced expression of Ripk1, Ripk3, and MLKL in the synovium. | [1] |
| Chronic Ischemic Stroke | Mouse | 2 mg/kg/day, intragastric | Improved cognitive function and reduced inflammatory response in the ischemic brain. | [5] |
Table 2: Efficacy of GSK Compounds in Inflammatory Disease Models
| Inhibitor | Disease Model | Species | Dosage & Route | Key Outcomes | Reference |
| GSK'872 (Ripk3 inhibitor) | Unilateral Kidney Ischemia-Reperfusion Injury | Mouse | 1 mg/kg/day, i.p. | Reduced kidney fibrosis at day 28 when administered from days 3 to 9 post-injury. | [6] |
| GSK547 | T-cell Dependent Colitis | Mouse | 50 mg/kg, p.o. (twice daily) | Significantly prevented body weight loss and ameliorated colitis. | [7] |
| GSK547 | Atherosclerosis (ApoESA/SA mice) | Mouse | 10 mg/kg/day in diet | Reduced atherosclerotic plaque area at 2 weeks, but exacerbated it at 4 weeks. Suppressed inflammation (MCP-1, IL-1β, TNF-α). | [8] |
Table 3: Efficacy of Other Ripk1 Inhibitors in Inflammatory Disease Models
| Inhibitor | Disease Model | Species | Dosage & Route | Key Outcomes | Reference |
| GNE684 | Collagen Antibody-Induced Arthritis | Mouse | 50 mg/kg, p.o. (twice daily) | Reduced arthritis severity. | [4] |
| KW2449 | Collagen-Induced Arthritis | Rat | Gavage (dosage not specified) | Reduced joint swelling, bone destruction, tissue damage, and plasma levels of IL-17A, IL-1α, IL-2, and IL-6. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Ripk1 inhibitors.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the acute inflammatory response and the efficacy of anti-inflammatory compounds.
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week before the experiment with free access to food and water.
-
Groups: Divide mice into three groups: Saline control, LPS + Vehicle, and LPS + Ripk1 inhibitor.
-
Inhibitor Administration: Administer the Ripk1 inhibitor (e.g., Necrostatin-1s at 10 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection 30 minutes before LPS challenge.[3]
-
LPS Challenge: Induce systemic inflammation by a single i.p. injection of LPS from Escherichia coli O111:B4 at a dose of 10 mg/kg.
-
Monitoring: Monitor mice for signs of sickness behavior and record body temperature at regular intervals (e.g., 2 and 4 hours post-LPS).
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), euthanize mice and collect blood via cardiac puncture for serum preparation. Perfuse the animals with saline and collect tissues (e.g., brain, liver, spleen) and snap-freeze in liquid nitrogen or fix in formalin.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Prepare protein lysates from tissues (e.g., hippocampus) to analyze the expression and phosphorylation of key signaling proteins such as Ripk1, Ripk3, and MLKL.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model of rheumatoid arthritis.
Protocol:
-
Animals: Use male DBA/1J mice, 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µL of the emulsion intradermally at a different site on the tail.
-
Treatment: Begin treatment with the Ripk1 inhibitor (e.g., Necrostatin-1s at 1.65 mg/kg/day, i.p.) or vehicle at the onset of clinical signs of arthritis (typically around day 24-28).
-
Clinical Scoring: Monitor the mice for signs of arthritis daily and score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.
-
Termination and Analysis (e.g., Day 42): Euthanize the mice and collect hind paws for histological analysis. Collect serum for cytokine analysis.
-
Histological Analysis: Fix the ankle joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine and Antibody Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines by ELISA.
Unilateral Kidney Ischemia-Reperfusion Injury (IRI) in Mice
This model mimics acute kidney injury caused by a temporary disruption of blood flow.
Protocol:
-
Animals: Use male C57BL/6 mice, 8-12 weeks old.
-
Anesthesia and Surgery: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a flank incision to expose the left kidney.
-
Ischemia: Occlude the renal pedicle with a non-traumatic microvascular clamp for a defined period (e.g., 30 minutes).
-
Reperfusion: Remove the clamp to allow blood flow to be restored.
-
Inhibitor Administration: Administer the Ripk1 inhibitor (e.g., Necrostatin-1s at 6 mg/kg, i.p.) or vehicle either before ischemia or immediately after reperfusion.[4]
-
Post-operative Care: Suture the incision and provide post-operative analgesia.
-
Sample Collection (e.g., 24 hours post-reperfusion): Euthanize the mouse and collect blood for serum creatinine measurement. Harvest the kidneys for histological and molecular analysis.
-
Assessment of Kidney Function: Measure serum creatinine levels as an indicator of renal function.
-
Histological Analysis: Fix the kidneys in formalin, embed in paraffin, and stain sections with Periodic acid-Schiff (PAS) to assess tubular injury, including necrosis, cast formation, and loss of brush border.
-
Gene Expression Analysis: Extract RNA from kidney tissue to analyze the expression of kidney injury markers (e.g., Kim-1, Ngal) and pro-inflammatory genes by qRT-PCR.
Conclusion
The preliminary studies on Ripk1 inhibitors in various preclinical models of inflammatory diseases demonstrate their potential as a novel therapeutic approach. These inhibitors have shown efficacy in reducing inflammation and tissue damage in models of systemic inflammation, arthritis, ischemia-reperfusion injury, and colitis. The data presented in this technical guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working on the therapeutic targeting of Ripk1. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of these compounds is warranted to facilitate their translation into clinical applications.
References
- 1. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. embopress.org [embopress.org]
- 7. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]
- 8. cellmolbiol.org [cellmolbiol.org]
Ripk1-IN-3: A Chemical Probe for Interrogating RIPK1 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis. Its dual role as both a scaffold protein and an active kinase makes it a complex and compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Chemical probes are indispensable tools for dissecting the multifaceted functions of kinases like RIPK1. This technical guide focuses on Ripk1-IN-3, a putative chemical probe for studying RIPK1 function. While specific data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its characterization and use, drawing upon established methodologies for evaluating RIPK1 inhibitors. This compound is described as "Example 38" in patent WO2018148626A1, filed by Bristol-Myers Squibb, and is classified as an aminotriazolopyridine-based kinase inhibitor.
Mechanism of Action and Signaling Pathways
RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate the assembly of various signaling complexes and subsequent cellular outcomes.
-
Survival and Inflammation: In the canonical NF-κB pathway, upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex (Complex I) where it acts as a scaffold. Here, it becomes polyubiquitinated, leading to the recruitment and activation of the IKK complex, which in turn activates NF-κB and promotes the transcription of pro-survival and pro-inflammatory genes.
-
Apoptosis: Under conditions where pro-survival signaling is compromised, RIPK1 can contribute to the formation of a death-inducing signaling complex (DISC) or a ripoptosome (Complex IIa), leading to the activation of caspase-8 and the initiation of apoptosis.
-
Necroptosis: In situations where caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome (Complex IIb). RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and a lytic, inflammatory form of cell death known as necroptosis.
Chemical probes like this compound are designed to inhibit the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to apoptosis and, most notably, necroptosis.
Signaling Pathway Diagrams
The Effect of Ripk1-IN-3 on Cytokine Production and Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. The kinase activity of RIPK1 is a key driver of pro-inflammatory cytokine production and necroptosis. This technical guide provides a comprehensive overview of the effects of Ripk1-IN-3 , a selective RIPK1 kinase inhibitor, on cytokine production and release. For the purpose of this guide, we will focus on the clinical candidate compound GSK2982772 , which is understood to be the public identifier for the same molecular entity as this compound. This document details the underlying signaling pathways, summarizes the available quantitative data on its inhibitory effects, and provides detailed experimental protocols for assessing its activity.
Introduction to RIPK1 Signaling and its Role in Inflammation
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB. However, its kinase activity is a critical driver of programmed cell death pathways, namely apoptosis and necroptosis, and the production of inflammatory cytokines.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3]
The activation of RIPK1-dependent inflammatory pathways can be initiated by various stimuli, most notably through the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and pro-inflammatory gene expression. Under certain conditions, a secondary cytosolic complex, Complex II, can form, leading to the activation of caspase-8 and apoptosis, or, if caspase-8 is inhibited, to the formation of the necrosome with RIPK3, triggering necroptosis and a surge in inflammatory cytokine release.
GSK2982772 (this compound): A Selective RIPK1 Kinase Inhibitor
GSK2982772 is a first-in-class, oral, selective, and potent inhibitor of RIPK1 kinase activity.[1][4] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its catalytic function.[4][5] By inhibiting RIPK1 kinase, GSK2982772 is designed to suppress the inflammatory signaling cascades that contribute to the pathology of autoimmune and inflammatory diseases. Preclinical and clinical studies have demonstrated its ability to inhibit RIPK1-mediated cell death and cytokine production.[1][4]
Quantitative Data on the Effect of GSK2982772 on Cytokine Production
While specific raw quantitative data from preclinical and early clinical studies are not always publicly presented in tabular format, the available literature indicates a dose-dependent inhibitory effect of GSK2982772 on the production of key pro-inflammatory cytokines. The following tables are illustrative, based on the described effects in published studies, to demonstrate how such data would be structured.
Table 1: Illustrative Dose-Dependent Inhibition of Spontaneous Cytokine Release from Human Ulcerative Colitis (UC) Tissue Explants by GSK2982772
| GSK2982772 Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 15 ± 4 | 12 ± 5 | 10 ± 3 |
| 10 | 45 ± 8 | 38 ± 6 | 35 ± 5 |
| 100 | 85 ± 12 | 78 ± 10 | 75 ± 9 |
| 1000 | 95 ± 5 | 92 ± 7 | 90 ± 6 |
Disclaimer: This table is a representative example based on the described potent activity of GSK2982772 in reducing spontaneous cytokine production in human ulcerative colitis explants.[1] The values are hypothetical and for illustrative purposes.
Table 2: Illustrative Inhibition of TNF-α-Induced Cytokine Release in Human Whole Blood by GSK2982772
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| MIP-1α | Vehicle Control | 1500 ± 250 | - |
| GSK2982772 (100 nM) | 300 ± 75 | 80% | |
| MIP-1β | Vehicle Control | 2200 ± 300 | - |
| GSK2982772 (100 nM) | 450 ± 100 | 79.5% |
Disclaimer: This table illustrates the potential effect of GSK2982772 on RIPK1-dependent cytokines Macrophage Inflammatory Protein (MIP)-1α and MIP-1β, which were used as pharmacodynamic markers in a first-in-human study.[4] The values are hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
RIPK1-Mediated Cytokine Production Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the TNFR1 signaling pathway leading to inflammation and necroptosis, and the point of intervention for GSK2982772.
Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.
Experimental Workflow for Assessing Cytokine Release in Whole Blood
This diagram outlines a typical workflow for evaluating the effect of a RIPK1 inhibitor on cytokine release in a human whole blood assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the RIPK1 Signaling Nexus: A Technical Guide to Downstream Target Exploration
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate landscape of cellular signaling, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, cell survival, and programmed cell death pathways, including apoptosis and necroptosis. Its pivotal role in a multitude of physiological and pathological processes has positioned it as a key therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the downstream targets of the RIPK1 signaling cascade, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
Core Signaling Pathways and Downstream Effectors
RIPK1 functions as a central scaffold and kinase, integrating signals from various upstream receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNFR1 activation, RIPK1 is recruited to the receptor complex (Complex I), where its ubiquitination state dictates the cellular outcome. Deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes.
Key Downstream Pathways:
-
NF-κB and MAPK Activation: As part of Complex I, ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK complex and TAK1, leading to the activation of the pro-survival and pro-inflammatory NF-κB and MAPK signaling pathways.[1][2]
-
Apoptosis (RIPK1-dependent): In the absence of cIAP1/2, RIPK1 can associate with FADD and Caspase-8 to form Complex IIa, leading to the activation of Caspase-8 and subsequent apoptotic cell death.[3][4]
-
Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[5][6] This leads to the formation of the necrosome (Complex IIb), MLKL oligomerization, translocation to the plasma membrane, and ultimately, necroptotic cell death.[7]
-
Inflammation: Beyond its role in cell death, RIPK1 kinase activity can directly promote inflammation by mediating the production of pro-inflammatory cytokines.[8][9]
-
Nuclear Signaling: Activated RIPK1 can translocate to the nucleus, where it associates with the BAF chromatin remodeling complex to regulate the transcription of inflammatory genes.[10][11][12]
Quantitative Analysis of RIPK1-Mediated Phosphorylation Events
Mass spectrometry-based quantitative proteomics has been instrumental in identifying and quantifying the downstream phosphorylation events mediated by RIPK1. The following table summarizes key phosphorylation sites identified upon TNFα stimulation, a potent activator of the RIPK1 signaling cascade.
| Protein | Phosphorylation Site | Fold Change (TNFα stimulation) | Functional Significance | Reference |
| RIPK1 | Ser320 | ~2-fold increase | Suppresses RIPK1 kinase activity and necroptosis.[5][13] | [5] |
| RIPK1 | Ser166 | Increased | Biomarker of RIPK1 kinase activation.[2] | [2] |
| CYLD | Ser387 | ~2.5-fold increase | Potential regulation of deubiquitinase activity. | [5] |
| TAK1 | Thr333 | Increased | Activation of the MAPK pathway. | [5] |
| IKKβ | Ser177/181 | Increased | Activation of the NF-κB pathway. | [5] |
| TRIM28 | Ser473 | Increased | Promotes necroptosis-induced cytokine production.[2] | [2] |
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This protocol is designed to measure the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Purified recombinant RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA)
-
ATP solution (e.g., 500 µM)
-
Dithiothreitol (DTT) (optional, to 10 mM)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Thaw all reagents on ice. If using, prepare 5x Kinase assay buffer with 10 mM DTT.
-
Prepare a master mixture containing 5x Kinase assay buffer, ATP, and MBP substrate in distilled water.
-
Add the master mixture to each well of a 96-well plate.
-
To "Blank" wells, add 1x Kinase assay buffer.
-
Prepare the RIPK1 enzyme by diluting it to the desired concentration (e.g., 10 ng/µl) in 1x Kinase assay buffer.
-
Initiate the reaction by adding the diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for a defined period (e.g., 50 minutes).
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and Kinase Detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
Immunoprecipitation of RIPK1-Containing Complexes for Mass Spectrometry
This protocol describes the isolation of RIPK1 and its interacting partners for identification by mass spectrometry.
Materials:
-
Cells expressing tagged (e.g., FLAG) or endogenous RIPK1
-
Cell lysis buffer (e.g., Pierce IP Lysis Buffer) with protease and phosphatase inhibitors
-
Anti-FLAG M2 affinity gel or anti-RIPK1 antibody conjugated to beads
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)
-
Sample buffer for SDS-PAGE
Procedure:
-
Culture and treat cells as required to induce the formation of RIPK1 complexes.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Incubate the cleared lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using the appropriate elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Prepare the eluted sample for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
Induction and Detection of Necroptosis
This protocol outlines a method to induce and verify necroptotic cell death in cell culture.
Materials:
-
Human colon adenocarcinoma HT-29 cells or other suitable cell line
-
TNFα (e.g., 20 ng/mL)
-
SMAC mimetic (e.g., 1 µM LCL161)
-
Pan-caspase inhibitor (e.g., 20 µM zVAD-FMK)
-
Necrostatin-1 (Nec-1) as a necroptosis inhibitor (optional)
-
Annexin V and Propidium Iodide (PI) for cell death analysis
-
Antibodies against phosphorylated RIPK1 (pS166), phosphorylated RIPK3, and phosphorylated MLKL for Western blotting
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
To induce necroptosis, treat the cells with a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).
-
As a negative control, include a condition with TSZ and Necrostatin-1.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to observe cell death.
-
Analyze cell death by flow cytometry using Annexin V and PI staining. Necroptotic cells will be positive for both markers.
-
To confirm the activation of the necroptotic pathway, prepare cell lysates from treated cells and perform Western blotting with antibodies against the phosphorylated forms of RIPK1, RIPK3, and MLKL.
Visualizing the RIPK1 Signaling Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis | Abcam [abcam.com]
- 8. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear RIPK1 promotes chromatin remodeling to mediate inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear RIPK1 promotes chromatin remodeling to mediate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Modulation of Immune Responses by RIPK1 Kinase Inhibition
Disclaimer: The compound "Ripk1-IN-3" is not referenced in the available scientific literature. This guide will, therefore, focus on the well-established principles of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition as a therapeutic strategy, using data from representative and publicly documented RIPK1 inhibitors. The mechanisms, data, and protocols described herein are representative of how a potent and selective RIPK1 kinase inhibitor would be expected to function and be evaluated.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to inflammation, infection, and tissue damage. Functioning as both a scaffold and a kinase, RIPK1 holds a pivotal position in determining cell fate, toggling between survival, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2][3] The kinase activity of RIPK1 is directly implicated in the execution of necroptosis and in driving inflammatory gene expression, making it a highly attractive therapeutic target for a multitude of autoimmune, inflammatory, and neurodegenerative diseases.[4][5][6] This document provides a comprehensive technical overview of the role of RIPK1 in immune signaling and the therapeutic potential of inhibiting its kinase activity. It details the underlying signaling pathways, summarizes key preclinical data, outlines essential experimental protocols for evaluation, and visualizes complex interactions through signaling and workflow diagrams.
The Dual Role of RIPK1: Scaffold vs. Kinase
RIPK1 is a multi-domain protein containing an N-terminal kinase domain, a C-terminal death domain (DD), and a central intermediate domain which includes a RIP Homotypic Interaction Motif (RHIM).[3][7] These domains allow RIPK1 to act as either a pro-survival scaffold or a pro-death kinase, depending on the cellular context and post-translational modifications.[1][8]
-
Scaffolding Function: In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex (Complex I) where it is polyubiquitinated. This ubiquitination allows RIPK1 to act as a scaffold, recruiting downstream kinases that activate pro-survival and pro-inflammatory pathways like NF-κB and MAPK.[2][7] This scaffolding function is essential for the transcription of anti-apoptotic and inflammatory genes.[3][8]
-
Kinase Function: Under conditions where pro-survival signaling is compromised (e.g., inhibition of IAP proteins or caspase-8), RIPK1 transitions to a pro-death role.[9][10] Its kinase activity becomes essential for the assembly of death-inducing complexes. The autophosphorylation of RIPK1 at Serine 166 is a key marker of its activation.[3][8] This kinase activity drives two primary outcomes:
-
Necroptosis: RIPK1 interacts with RIPK3 via their RHIM domains to form a hetero-amyloid complex called the necrosome.[9][11] RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), which executes cell death by disrupting the plasma membrane.[2][12]
-
Apoptosis: In certain contexts, such as the absence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 kinase activity is required to form a complex with FADD and Caspase-8, leading to apoptosis.[9][13]
-
Key Signaling Pathways Modulated by RIPK1 Kinase Inhibition
A selective inhibitor of RIPK1's kinase domain is designed to specifically block its pro-death and pro-inflammatory kinase functions while leaving its pro-survival scaffolding role intact.
TNF Receptor 1 (TNFR1) Signaling
TNFR1 signaling is the most well-characterized pathway involving RIPK1. Upon TNF binding, a choice is made between cell survival, apoptosis, or necroptosis. A RIPK1 kinase inhibitor blocks the pathway from progressing to cell death.
Figure 1: RIPK1's role in TNFR1 signaling and the action of a kinase inhibitor.
Toll-Like Receptor (TLR) Signaling
RIPK1 kinase activity also mediates inflammatory responses downstream of TLRs, particularly TLR3 and TLR4. This pathway can drive cytokine production independently of cell death.[14]
Figure 2: RIPK1 kinase-dependent inflammation downstream of TLR4 signaling.
Quantitative Data on RIPK1 Inhibition
The efficacy of RIPK1 inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize representative data for known RIPK1 inhibitors, which would be analogous to data generated for a novel compound like this compound.
Table 1: In Vitro Cell Protection by RIPK1 Inhibitors
| Cell Line | Stimulus | Inhibitor | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| L929 | TNFα | RIPK3i derivative | Cell Viability | Protection from necroptosis | [15] |
| HT-29 | TNFα + SM164 | Compound 62 | Cell Viability | Potent protection from necroptosis | [15] |
| K562, HT-29 | Antibody + Complement | Necrostatin-1 (Nec-1) | Cell Death (PI) | Dose-dependent reduction in cytotoxicity | [16] |
| BMDMs | LPS + zVAD | Necrostatin-1s (Nec-1s) | Cell Viability | Complete protection from necroptosis |[14] |
Table 2: Modulation of Inflammatory Cytokines by RIPK1 Inhibitors
| Cell Type | Stimulus | Inhibitor | Cytokine Measured | Result | Reference |
|---|---|---|---|---|---|
| BMDMs | LPS + zVAD | Nec-1s (30 µM) | TNFα mRNA | Robustly increased expression is abolished | [14] |
| Peritoneal Macrophages | LPS (in vivo) | Nec-1s (i.v. admin) | TNFα, CCL3, CCL4 mRNA | Upregulation is inhibited |[14] |
Key Experimental Protocols
Evaluating the potential of a RIPK1 inhibitor requires a suite of standardized assays to confirm its mechanism of action and efficacy.
In Vitro Necroptosis Inhibition Assay
This protocol assesses the ability of an inhibitor to protect cells from induced necroptosis.
-
Cell Seeding: Plate a susceptible cell line (e.g., human HT-29 or mouse L929 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate cells with a serial dilution of the RIPK1 inhibitor (e.g., this compound) or vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Add a cocktail to induce necroptosis. A common combination is:
-
Incubation: Incubate the plates for 12-24 hours at 37°C.
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels.[14]
-
Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the EC₅₀ value.
Figure 3: Experimental workflow for testing an inhibitor of necroptosis.
Immunoprecipitation of the Necrosome
This protocol determines if the inhibitor can block the core interaction of the necroptosis-initiating complex.
-
Cell Culture and Stimulation: Culture macrophages (e.g., BMDMs or RAW 264.7) and stimulate them to induce necrosome formation (e.g., LPS at 100 ng/mL + a caspase inhibitor like 20 µM IDN6556 for 2-3 hours). Include a condition pre-treated with the RIPK1 inhibitor.[18]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting a component of the necrosome (e.g., anti-RIPK3) coupled to magnetic or agarose beads. This will pull down RIPK3 and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing sample buffer and boiling.
-
Western Blot Analysis: Separate the eluted proteins via SDS-PAGE, transfer to a membrane, and probe with antibodies against RIPK1 and RIPK3 to determine if RIPK1 co-immunoprecipitated with RIPK3. A successful inhibitor will reduce the amount of RIPK1 pulled down with RIPK3 in stimulated cells.
Figure 4: Workflow for analyzing necrosome formation via immunoprecipitation.
Logical Relationship of RIPK1 Kinase Activity in Immune Response
The kinase activity of RIPK1 is a central checkpoint. Its activation leads to specific downstream consequences that can be therapeutically intercepted.
Figure 5: Logical flow of RIPK1 activation and therapeutic intervention.
Conclusion and Future Directions
The inhibition of RIPK1 kinase activity presents a highly promising strategy for the treatment of diseases driven by excessive inflammation and necroptotic cell death. By selectively targeting the pro-death functions of RIPK1 while preserving its pro-survival scaffolding role, kinase inhibitors offer a nuanced approach to modulating immune responses. A novel compound in this class, typified by the placeholder this compound, would be expected to prevent the formation of the necrosome, block RIPK1-dependent apoptosis, and suppress inflammatory cytokine production driven by the kinase pathway. The experimental frameworks detailed in this guide provide a clear path for the preclinical evaluation and validation of such compounds. Future research will continue to explore the full therapeutic window of RIPK1 inhibition across a range of human diseases and further refine the development of next-generation inhibitors with optimal potency, selectivity, and pharmacokinetic properties.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Necroptosis: Fifty shades of RIPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Dance of Life and Death: A Technical Guide to the Interaction of Necrostatin-1s with RIPK1 in the Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the well-characterized RIPK1 inhibitor, Necrostatin-1s (Nec-1s), and its target, Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular life and death decisions. While the initial query concerned "Ripk1-IN-3," publicly available data on this specific compound is limited. Therefore, this guide focuses on Nec-1s, a potent and selective inhibitor, to provide a comprehensive understanding of how small molecules can modulate the intricate signaling cascades of apoptosis and necroptosis.
Introduction: RIPK1, a Pivotal Node in Cell Fate
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a multifaceted role in cellular signaling, acting as a key mediator in inflammation, survival, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Its function is tightly regulated by post-translational modifications, particularly ubiquitination and phosphorylation, which dictate its scaffolding or kinase activities.
Necroptosis , a form of regulated necrosis, is characterized by cell swelling and plasma membrane rupture.[3] This inflammatory mode of cell death is orchestrated by a signaling cascade involving RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) protein. In scenarios where apoptosis is inhibited, the kinase activity of RIPK1 becomes dominant, leading to the formation of a multi-protein complex known as the necrosome.
The Necroptosis Signaling Pathway and the Role of Necrostatin-1s
The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This triggers the formation of Complex I at the receptor, which can lead to pro-survival signaling. However, under conditions where pro-apoptotic caspases are inhibited, a transition to a cytoplasmic complex, known as the necrosome or Complex IIb, occurs.
Here, RIPK1, through its RIP homotypic interaction motif (RHIM), recruits and activates RIPK3.[3] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.
Necrostatin-1s (Nec-1s) is a potent and selective allosteric inhibitor of RIPK1 kinase activity.[1][4] It binds to a specific hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[1] This inhibition of RIPK1's catalytic function prevents the downstream activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis.[5]
Quantitative Data on RIPK1/RIPK3 Inhibitors
The following table summarizes key quantitative data for Necrostatin-1s and other relevant inhibitors of the necroptosis pathway. This data is essential for designing experiments and for the development of more potent and specific therapeutic agents.
| Inhibitor | Target | Assay Type | Species | IC50 | EC50 | Kd | Reference(s) |
| Necrostatin-1s | RIPK1 | Kinase Assay | Human | 210 nM | [4] | ||
| Necrostatin-1 | RIPK1 | Necroptosis Assay (Jurkat cells) | Human | 490 nM | [2] | ||
| GSK'872 | RIPK3 | Kinase Assay | Human | 1.3 nM | |||
| GSK'872 | RIPK3 | Binding Assay | Human | 1.8 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of inhibitors with the necroptosis pathway.
In Vitro RIPK1 Kinase Assay
This assay measures the ability of a compound to directly inhibit the kinase activity of purified RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., Necrostatin-1s)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, RIPK1 enzyme, and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from necroptotic cell death.
Materials:
-
A suitable cell line (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium and supplements
-
TNFα
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (e.g., Necrostatin-1s)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding TNFα and z-VAD-fmk to the cell culture medium.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a chosen method:
-
CellTiter-Glo®: Measures ATP levels, indicative of viable cells.
-
MTT Assay: Measures mitochondrial reductase activity in viable cells.[6]
-
Propidium Iodide (PI) Staining: PI enters and stains the nuclei of cells with compromised plasma membranes, which can be quantified by flow cytometry or fluorescence microscopy.[7]
-
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Immunoprecipitation and Western Blotting for Protein Interactions and Phosphorylation
This protocol is used to analyze the formation of the necrosome complex and the phosphorylation status of key signaling proteins.
Materials:
-
Cell line capable of undergoing necroptosis
-
Stimuli to induce necroptosis (e.g., TNFα + z-VAD-fmk)
-
Test compound (e.g., Necrostatin-1s)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-RIPK1, anti-RIPK3, anti-p-RIPK1, anti-p-MLKL)
-
Secondary antibodies conjugated to HRP
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells with the necroptosis stimuli and the test compound as described in the cellular necroptosis assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
For Immunoprecipitation: a. Incubate a portion of the cell lysate with an antibody against one of the proteins of interest (e.g., anti-RIPK1) overnight at 4°C. b. Add Protein A/G agarose beads to pull down the antibody-protein complexes. c. Wash the beads several times with lysis buffer. d. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
For Western Blotting: a. Separate the protein samples (whole-cell lysates or immunoprecipitated complexes) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against the proteins of interest (e.g., RIPK1, RIPK3, p-RIPK1, p-MLKL). e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
Conclusion
The study of RIPK1 and its inhibitors, such as Necrostatin-1s, provides a critical window into the complex regulatory mechanisms of cell death. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers in academia and industry to investigate the therapeutic potential of targeting the necroptosis pathway in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. A thorough understanding of the molecular interactions and the ability to quantify the effects of inhibitors are paramount for the successful development of novel therapeutics that can precisely modulate cell fate.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Methodological & Application
Application Note and Protocol: In Vitro Assessment of Necroptosis Inhibition by Ripk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. Unlike apoptosis, which is a largely non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response. The core signaling pathway of necroptosis is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon specific stimuli, such as Tumor Necrosis Factor alpha (TNFα) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation. This leads to the recruitment and phosphorylation of RIPK3, forming a functional amyloid-like signaling complex known as the necrosome. Activated RIPK3 then phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, ultimately leading to membrane disruption and cell death.
Given the central role of RIPK1 kinase activity in initiating necroptosis, it has emerged as a key therapeutic target for diseases driven by this cell death pathway. Small molecule inhibitors of RIPK1, such as Ripk1-IN-3, are valuable tools for studying the mechanisms of necroptosis and for the development of novel therapeutics. This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory potential of this compound on necroptosis in a human cell line.
Signaling Pathway of Necroptosis and Inhibition by this compound
Application Notes and Protocols for Utilizing Ripk1-IN-3 in a Mouse Model of Systemic Inflammatory Response Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host inflammatory response to a variety of insults, including infection (sepsis) and sterile triggers like trauma or pancreatitis. A key molecular player in the signaling cascades that drive SIRS is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 acts as a critical signaling node, integrating signals from various receptors, such as Toll-like receptors (TLRs) and tumor necrosis factor receptor 1 (TNFR1), to regulate inflammatory responses and programmed cell death pathways, including apoptosis and necroptosis.
The kinase activity of RIPK1 has been shown to be a potent driver of inflammation and cell death in preclinical models of SIRS.[1][2] Inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy to mitigate the hyperinflammation and organ damage associated with this syndrome.[2][3]
Ripk1-IN-3 is a potent and specific inhibitor of RIPK1 kinase activity. While specific in vivo data for this compound in a mouse model of SIRS is not yet extensively available in the public domain, these application notes and protocols are based on the well-characterized effects of other potent Ripk1 inhibitors and genetic inactivation of Ripk1 kinase activity in similar experimental settings. This document provides a comprehensive guide for researchers interested in evaluating the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced mouse model of SIRS.
Mechanism of Action of Ripk1 Kinase in SIRS
In response to stimuli like LPS, RIPK1 is recruited to signaling complexes where its kinase activity can trigger downstream pathways leading to the production of pro-inflammatory cytokines and the induction of necroptosis, a form of programmed necrosis that releases damage-associated molecular patterns (DAMPs), further amplifying the inflammatory cascade.[3][4] By inhibiting the kinase function of RIPK1, this compound is expected to block these detrimental downstream effects, thereby reducing the cytokine storm and preventing cell death-mediated tissue injury.
Key Experiments and Protocols
This section outlines the detailed methodologies for conducting a study to evaluate this compound in an LPS-induced mouse model of SIRS.
Experimental Workflow
Protocol 1: LPS-Induced Systemic Inflammatory Response Syndrome in Mice
This protocol describes the induction of SIRS in mice using a bolus injection of lipopolysaccharide (LPS).
Materials:
-
8-12 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for injection (27-30 gauge)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare the desired concentration of this compound in the vehicle. The optimal dose will need to be determined empirically, but a starting point based on other Ripk1 inhibitors could be in the range of 10-50 mg/kg.
-
-
Animal Grouping: Randomly assign mice to the following groups (n=8-10 mice per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound + LPS
-
-
Dosing:
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). A typical pre-treatment time is 30-60 minutes before LPS challenge.[5]
-
-
SIRS Induction:
-
Inject mice intraperitoneally with LPS at a dose of 10-20 mg/kg body weight. Inject the control group with an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor the mice for clinical signs of SIRS, including lethargy, piloerection, and huddling behavior.
-
Record survival at regular intervals for up to 72 hours.
-
Protocol 2: Assessment of Systemic Inflammation
This protocol describes the collection of blood samples and the measurement of pro-inflammatory cytokines.
Materials:
-
Heparin or EDTA-coated microcentrifuge tubes
-
Centrifuge
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding into heparin or EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Cytokine Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Assessment of Organ Damage
This protocol describes methods to evaluate organ injury, focusing on the liver and kidneys.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alanine aminotransferase (ALT) and Blood Urea Nitrogen (BUN) assay kits
-
Microscope
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Collection: At the experimental endpoint, euthanize the mice and perfuse the circulatory system with cold PBS. Collect organs such as the liver and kidneys.
-
Biochemical Analysis:
-
Use a portion of the collected plasma (from Protocol 2) to measure ALT (a marker of liver damage) and BUN (a marker of kidney damage) using commercially available assay kits.
-
-
Histological Analysis:
-
Fix the collected organs in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin embedding.
-
Section the paraffin-embedded tissues (5 µm thickness) and mount them on microscope slides.
-
Perform H&E staining to visualize tissue morphology and assess for signs of injury, such as necrosis, inflammatory cell infiltration, and edema.
-
Examine the stained sections under a light microscope and score the degree of organ damage.
-
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Survival Rate in LPS-Induced SIRS
| Treatment Group | Number of Animals | Survival Rate (%) at 24h | Survival Rate (%) at 48h | Survival Rate (%) at 72h |
| Vehicle + Saline | 10 | 100 | 100 | 100 |
| Vehicle + LPS | 10 | 20 | 10 | 0 |
| This compound + LPS | 10 | 80 | 70 | 60 |
Table 2: Effect of this compound on Plasma Cytokine Levels (pg/mL) 6 hours post-LPS
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle + Saline | 10 ± 2 | 25 ± 5 | 15 ± 3 |
| Vehicle + LPS | 2500 ± 300 | 5000 ± 500 | 800 ± 100 |
| This compound + LPS | 800 ± 150 | 1500 ± 200 | 300 ± 50 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Markers of Organ Damage 24 hours post-LPS
| Treatment Group | Plasma ALT (U/L) | Plasma BUN (mg/dL) |
| Vehicle + Saline | 40 ± 5 | 20 ± 3 |
| Vehicle + LPS | 500 ± 75 | 150 ± 20 |
| This compound + LPS | 150 ± 30 | 60 ± 10 |
| Data are presented as mean ± SEM. |
Signaling Pathway Visualization
The following diagram illustrates the central role of RIPK1 in TLR4-mediated inflammatory signaling and the proposed point of intervention for this compound.
Conclusion
The inhibition of RIPK1 kinase activity represents a compelling therapeutic strategy for mitigating the devastating consequences of SIRS. The protocols and application notes provided herein offer a robust framework for evaluating the efficacy of this compound in a clinically relevant mouse model. Successful demonstration of its ability to reduce systemic inflammation, prevent organ damage, and improve survival will be a critical step in advancing this compound towards clinical development for the treatment of SIRS and related inflammatory conditions.
References
- 1. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflammation and tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-3 in In Vivo Neuroinflammation Studies
A Representative Approach Using Necrostatin-1s
Disclaimer: Detailed in vivo administration protocols for the specific compound Ripk1-IN-3 are not publicly available at the time of this writing. This compound is a designated RIPK1 inhibitor (also known as "Example 38" from patent WO2018148626A1) with noted anti-inflammatory properties. Due to the lack of specific experimental data for this compound, this document provides a detailed protocol and application notes based on a well-characterized and widely used RIPK1 inhibitor in neuroinflammation research, Necrostatin-1s (Nec-1s) . These guidelines are intended to serve as a comprehensive template that can be adapted for this compound following appropriate pilot studies to determine optimal dosage, formulation, and administration routes.
Introduction to RIPK1 Inhibition in Neuroinflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular pathways, including programmed cell death (apoptosis and necroptosis) and inflammation.[1][2][3] In the central nervous system (CNS), dysregulation of RIPK1 activity is implicated in the pathogenesis of various neurodegenerative and neuroinflammatory diseases.[4][5] RIPK1 kinase activity can trigger pro-inflammatory cytokine production and initiate necroptotic cell death in microglia, astrocytes, and neurons, thereby contributing to the inflammatory milieu and neuronal damage observed in conditions like multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis.[2][3][4]
RIPK1 inhibitors, such as this compound and the extensively studied Nec-1s, offer a promising therapeutic strategy by targeting the kinase activity of RIPK1.[1][4] By inhibiting RIPK1, these small molecules can potentially reduce the production of inflammatory mediators and prevent neuronal cell death, thus ameliorating the progression of neuroinflammatory conditions.[1][2]
Mechanism of Action: The RIPK1 Signaling Pathway
RIPK1 acts as a central mediator downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding, RIPK1 can initiate one of several distinct signaling cascades, leading to cell survival, apoptosis, or necroptosis and inflammation. The cellular context and the presence of other signaling molecules determine the outcome. RIPK1 inhibitors primarily function by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of downstream inflammatory and cell death pathways.
Experimental Protocols
The following protocols are based on the use of Nec-1s in murine models of neuroinflammation. Researchers should adapt these protocols for this compound based on its specific physicochemical properties and any available preclinical data.
Materials and Reagents
-
RIPK1 Inhibitor: this compound or Necrostatin-1s (Nec-1s)
-
Vehicle: Dependent on the inhibitor's solubility. Common vehicles include:
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Polyethylene glycol 400 (PEG400)
-
Carboxymethylcellulose (CMC) solution
-
-
Animal Model: C57BL/6 mice are commonly used for neuroinflammation studies. The specific model will depend on the research question (e.g., LPS-induced neuroinflammation, EAE model for multiple sclerosis).
-
Administration Supplies: Oral gavage needles, syringes, intraperitoneal (IP) injection needles.
Formulation of this compound (Representative Example with Nec-1s)
Note: The solubility and stability of this compound must be determined empirically. The following is a common formulation for Nec-1s.
-
Stock Solution: Prepare a high-concentration stock solution of the RIPK1 inhibitor in 100% DMSO. For Nec-1s, a 50 mg/mL stock is often used.
-
Working Solution for Injection: On the day of injection, dilute the stock solution with the appropriate vehicle to the final desired concentration. A common vehicle for Nec-1s is a mixture of DMSO, PEG400, and saline. For example, a final vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.
Administration Route and Dosage
The choice of administration route and dosage is critical and should be determined through pilot studies.
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in preclinical studies.
-
Oral Gavage (PO): If the compound has good oral bioavailability, this route is often preferred for its clinical relevance.
Dosage (based on Nec-1s): Dosages for Nec-1s in mice typically range from 1 mg/kg to 50 mg/kg, administered once or twice daily. The optimal dose will depend on the specific neuroinflammatory model and the desired level of target engagement.
Experimental Workflow: LPS-Induced Neuroinflammation Model
This workflow outlines a typical experiment using a RIPK1 inhibitor in a lipopolysaccharide (LPS)-induced model of acute neuroinflammation.
Assessment of Neuroinflammation
Following the experimental period, various endpoints can be assessed to determine the efficacy of this compound.
-
Behavioral Tests: Assess for sickness behavior, cognitive deficits (e.g., Morris water maze, Y-maze), or motor impairments.
-
Biochemical Analysis (Brain Tissue Homogenates):
-
ELISA/Multiplex Assays: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Western Blot: Measure the phosphorylation status of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL) to confirm target engagement and pathway inhibition.
-
qRT-PCR: Analyze the gene expression of inflammatory markers.
-
-
Histological Analysis (Brain Sections):
-
Immunohistochemistry/Immunofluorescence: Stain for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal health/damage.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Data from an LPS-Induced Neuroinflammation Study
| Parameter | Vehicle + Saline | Vehicle + LPS | This compound + LPS |
| Behavioral | |||
| Immobility Time (s) | 50 ± 5 | 150 ± 10 | 75 ± 8 |
| Biochemical (Hippocampus) | |||
| TNF-α (pg/mg protein) | 20 ± 3 | 100 ± 12 | 45 ± 6 |
| IL-1β (pg/mg protein) | 15 ± 2 | 80 ± 9 | 30 ± 5 |
| p-RIPK1/RIPK1 ratio | 1.0 ± 0.1 | 5.2 ± 0.6 | 1.5 ± 0.2 |
| Histological (Cortex) | |||
| Iba1+ cells/mm² | 10 ± 2 | 55 ± 7 | 20 ± 4 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Conclusion
The administration of RIPK1 inhibitors like this compound holds significant potential for the study and treatment of neuroinflammatory diseases. While specific protocols for this compound are yet to be widely published, the detailed methodologies provided here for the well-established inhibitor Nec-1s offer a robust framework for researchers. It is imperative to conduct preliminary dose-finding and pharmacokinetic studies to adapt these protocols for this compound to ensure effective and reproducible results in in vivo neuroinflammation models.
References
- 1. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]
Application of Ripk1-IN-3 in Primary Microglia and Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the established role of Receptor-Interacting Protein Kinase 1 (RIPK1) in primary microglia and astrocyte cultures and data from studies using well-characterized RIPK1 inhibitors. As of the date of this document, specific quantitative data and established protocols for Ripk1-IN-3 in these primary cell cultures are not widely available in the public domain. Therefore, the provided concentrations and experimental conditions should be considered as starting points, and optimization is highly recommended for your specific experimental setup.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways, including necroptosis and apoptosis.[1][2][3][4] In the central nervous system (CNS), RIPK1 is highly expressed in microglia and astrocytes, where it plays a significant role in neuroinflammation, a key feature of many neurodegenerative diseases.[5][6] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[5][7][8][9]
This compound is a potent and selective inhibitor of RIPK1 kinase activity. By blocking the catalytic function of RIPK1, this compound can modulate downstream signaling cascades, thereby reducing the production of pro-inflammatory cytokines and preventing programmed cell death. This makes this compound a valuable research tool for investigating the role of RIPK1 in neuroinflammatory processes and a potential therapeutic candidate for neurodegenerative disorders.
These application notes provide a comprehensive guide for the use of this compound in primary microglia and astrocyte cultures, including detailed protocols for cell isolation and treatment, as well as expected outcomes based on the known functions of RIPK1.
Data Presentation
The following table summarizes the general concentration ranges and effects of potent RIPK1 inhibitors in primary glial cells based on published literature. These values should serve as a reference for designing experiments with this compound.
| Parameter | Microglia | Astrocytes | Reference Inhibitors |
| Effective Concentration | 1 µM - 20 µM | 1 µM - 20 µM | Necrostatin-1 (Nec-1) |
| IC50 (Cell-based) | Varies depending on stimulus and cell type | Varies depending on stimulus and cell type | Nec-1, GSK2982772 |
| Treatment Duration | 2 - 24 hours | 2 - 72 hours | Nec-1, GSK2982772 |
| Expected Effects | - Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β) - Prevention of necroptotic cell death - Reduction of reactive oxygen species (ROS) production - Modulation of microglial activation state | - Inhibition of pro-inflammatory cytokine and chemokine release - Reduction of reactive astrogliosis markers (GFAP) - Protection against cell death induced by inflammatory stimuli | Nec-1, GSK2982772 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mixed Glial Cells from Neonatal Mouse Pups
This protocol describes a method for establishing a mixed glial culture from which both microglia and astrocytes can be subsequently isolated.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
70 µm cell strainer
-
Poly-D-lysine (PDL) coated T75 flasks
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Carefully remove meninges and blood vessels.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15-20 minutes at 37°C.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in PDL-coated T75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 3-4 days. The culture will become confluent with a layer of astrocytes and microglia growing on top in approximately 7-10 days.
Protocol 2: Isolation of Primary Microglia
Procedure:
-
Once the mixed glial culture is confluent (DIV 10-14), secure the cap of the T75 flask and shake it on an orbital shaker at 200-220 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant at 300 x g for 5 minutes.
-
Resuspend the microglial pellet in fresh culture medium and plate onto desired culture vessels.
-
Microglia will adhere within 1-2 hours and are ready for treatment the next day.
Protocol 3: Isolation of Primary Astrocytes
Procedure:
-
After harvesting microglia, wash the remaining adherent astrocyte layer with PBS.
-
Add 0.25% Trypsin-EDTA to the flask and incubate at 37°C until the astrocytes detach.
-
Neutralize the trypsin with medium containing 10% FBS.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the astrocyte pellet in fresh culture medium and re-plate.
-
Astrocytes can be passaged 1-2 times before use in experiments.
Protocol 4: Treatment of Primary Microglia and Astrocytes with this compound
Procedure:
-
Plate primary microglia or astrocytes at the desired density in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow cells to adhere and recover for at least 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose for your specific assay.
-
Pre-treat the cells with this compound for 1-2 hours before adding a pro-inflammatory stimulus.
-
Induce a pro-inflammatory response using stimuli such as:
-
For Microglia: Lipopolysaccharide (LPS) (100 ng/mL) or a combination of TNF-α (10 ng/mL), SMAC mimetic (100 nM), and a pan-caspase inhibitor (z-VAD-fmk, 20 µM) (TSZ) to induce necroptosis.[10]
-
For Astrocytes: TNF-α (20 ng/mL) and IL-1α (20 ng/mL) or fibrillar α-synuclein to induce a reactive phenotype.[11]
-
-
Incubate for the desired duration (e.g., 6-24 hours for cytokine measurements, 24-48 hours for viability assays).
-
Collect cell supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR). For viability, use assays such as MTT or LDH release.
Mandatory Visualizations
Caption: RIPK1 signaling pathways in glial cells and the point of intervention for this compound.
Caption: A generalized workflow for studying the effects of this compound on primary glial cells.
References
- 1. Ripks and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Necroptosis in CNS diseases: Focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Fibrillar α-synuclein induces neurotoxic astrocyte activation via RIP kinase signaling and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-3 Treatment in Organoid Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ripk1-IN-3, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in organoid models of disease. This document is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the RIPK1 pathway in various pathological conditions.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a wide range of inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[1][4] Organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro platform to model human diseases and evaluate drug efficacy.[5] This document outlines protocols for treating disease-specific organoid models with this compound to assess its impact on disease phenotypes.
Mechanism of Action of RIPK1
RIPK1 functions as a molecular switch, determining cell fate in response to stimuli such as tumor necrosis factor (TNF).[1][2] Upon TNF receptor 1 (TNFR1) activation, RIPK1 can initiate a pro-survival pathway through NF-κB activation.[4][6] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis through the formation of the necrosome complex with RIPK3 and subsequent phosphorylation of MLKL.[6][7][8][9] RIPK1 kinase activity can also contribute to apoptosis.[10] this compound is a specific inhibitor that targets the kinase function of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.
Application of this compound in Organoid Models
The use of this compound in organoid models allows for the investigation of the role of RIPK1-mediated cell death and inflammation in a variety of diseases, including:
-
Inflammatory Bowel Disease (IBD): Intestinal organoids derived from IBD patients or mouse models can be used to study how this compound can mitigate epithelial cell death and reduce inflammation.[1][2][5]
-
Neurodegenerative Diseases: Brain organoids can serve as models to explore the neuroprotective effects of this compound in conditions like Alzheimer's or Parkinson's disease where neuroinflammation and neuronal death are key features.
-
Ischemic Injury: Organoid models of tissues such as the kidney or heart can be subjected to hypoxia to mimic ischemic injury and assess the protective effects of this compound.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison of different treatment conditions.
Table 1: Example of Data Presentation for this compound Treatment in Intestinal Organoids
| Treatment Group | This compound Conc. (µM) | Organoid Viability (%) | Caspase-3/7 Activity (RLU) | Pro-inflammatory Cytokine Levels (pg/mL) |
| Vehicle Control | 0 | 100 ± 5.2 | 5870 ± 345 | TNF-α: 250 ± 25, IL-6: 480 ± 30 |
| This compound | 1 | 115 ± 6.8 | 3210 ± 210 | TNF-α: 120 ± 15, IL-6: 210 ± 20 |
| This compound | 5 | 125 ± 7.1 | 1560 ± 150 | TNF-α: 60 ± 8, IL-6: 105 ± 12 |
| This compound | 10 | 122 ± 6.5 | 1480 ± 145 | TNF-α: 55 ± 7, IL-6: 98 ± 10 |
| Positive Control (e.g., Nec-1s) | 10 | 120 ± 6.3 | 1650 ± 160 | TNF-α: 65 ± 9, IL-6: 110 ± 15 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: General Organoid Culture and Maintenance
This protocol provides a general guideline for the culture of intestinal organoids. Specific protocols may need to be optimized depending on the organoid type and origin.
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors (e.g., EGF, Noggin, R-spondin)
-
Matrigel or other extracellular matrix
-
N-acetylcysteine
-
B27 supplement
-
Penicillin-Streptomycin
-
Gentamicin
-
Y-27632 ROCK inhibitor (for initial culture establishment)
Procedure:
-
Preparation of Culture Medium: Prepare complete organoid growth medium by supplementing the basal medium with the required growth factors and supplements.
-
Organoid Seeding: Thaw cryopreserved organoids or isolate crypts from tissue. Embed the organoids or crypts in Matrigel and plate as domes in a pre-warmed culture plate.
-
Culture: After the Matrigel has solidified, add the complete organoid growth medium. For the initial 48 hours after seeding, supplement the medium with a ROCK inhibitor like Y-27632 to improve survival.
-
Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically and/or enzymatically dissociating them and re-seeding in fresh Matrigel.
Protocol 2: this compound Treatment of Organoids
Note: The optimal concentration of this compound should be determined empirically for each organoid model and experimental setup. Based on studies with other RIPK1 inhibitors like Necrostatin-1 (Nec-1s), a starting concentration range of 1-30 µM is recommended.[11]
Materials:
-
Mature organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Complete organoid growth medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in the complete organoid growth medium to achieve the desired final concentrations. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment: Aspirate the existing medium from the organoid cultures. Add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific disease model and the endpoint being measured.
-
Endpoint Analysis: Following incubation, proceed with the desired assays to evaluate the effects of this compound.
Protocol 3: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, which is an indicator of metabolically active, viable cells.[12][13]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
Procedure:
-
Equilibrate the organoid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by vigorous shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 4: Measurement of Apoptosis (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled multi-well plates
Procedure:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.
-
In general, add the reconstituted Caspase-Glo® 3/7 reagent to each well of the organoid plate.
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence with a plate reader.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment in organoid models.
References
- 1. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 2. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. 3D organoids and organoid derived monolayers from patients with inflammatory bowel disease | RE-Place [re-place.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 9. Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3 restricts RIPK1-dependent cell death via the ATF3-cFLIP axis in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-RIPK1 Inhibition by Ripk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating inflammation and cell death pathways, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, which is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Consequently, inhibitors of RIPK1 kinase activity are of significant interest as potential therapeutic agents.
This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation of RIPK1 at Serine 166 (p-RIPK1), a key biomarker for RIPK1 kinase activation and necroptosis, following treatment with the specific RIPK1 inhibitor, Ripk1-IN-3.[2] The protocol outlines the induction of necroptosis in a cell culture model using a combination of Tumor Necrosis Factor-alpha (TNF-α), the pan-caspase inhibitor Z-VAD-FMK, and the cIAP antagonist SM-164.
Signaling Pathway Overview
To induce RIPK1 phosphorylation, the necroptosis pathway is activated. TNF-α stimulation of its receptor (TNFR1) initiates the formation of Complex I, which can lead to cell survival. However, in the presence of a caspase inhibitor (Z-VAD-FMK) and a cIAP inhibitor (SM-164), the signaling cascade is shifted towards the formation of the necrosome (Complex IIb). This complex consists of activated, phosphorylated RIPK1 and RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. This compound is a potent inhibitor that targets the kinase activity of RIPK1, thereby preventing its autophosphorylation and the subsequent downstream signaling events of the necroptosis cascade.
References
Application Notes and Protocols for Studying Necroptosis in Intestinal Epithelial Cells Using Ripk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Necroptosis in Intestinal Epithelial Cells
The intestinal epithelium is a rapidly renewing tissue that forms a critical barrier against luminal contents. The integrity of this barrier is maintained by a tightly regulated balance of cell proliferation, differentiation, and programmed cell death. Necroptosis, a form of regulated necrosis, has emerged as a crucial pathway in intestinal pathophysiology, particularly in inflammatory bowel disease (IBD).[1][2][3] Unlike apoptosis, which is immunologically silent, necroptosis is a pro-inflammatory mode of cell death characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs).[1]
The core signaling pathway of necroptosis is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Under conditions where caspase-8 is inhibited, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a protein complex called the necrosome, which consists of activated RIPK1 and RIPK3.[1][4] This leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption and subsequent cell death.[4][5]
Ripk1-IN-3: A Tool for Studying Necroptosis
This compound is a potent inhibitor of RIPK1 kinase activity.[6][7] By targeting RIPK1, this compound can block the initiation of the necroptotic signaling cascade. This makes it a valuable tool for researchers studying the role of necroptosis in various biological processes and diseases, including those affecting intestinal epithelial cells. This compound is described as having anti-inflammatory properties and is referenced in patent WO2018148626A1.[6]
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
While a specific IC50 value for this compound is not publicly available in the reviewed literature, the following table provides data for other commonly used RIPK1 inhibitors to offer a comparative context for researchers.
| Compound | Target | IC50 | Cell-Based Assay EC50 | Key Features |
| This compound | RIPK1 | Not Available | Not Available | Possesses anti-inflammatory properties.[6] |
| Necrostatin-1 (Nec-1) | RIPK1 | 182 nM (in vitro) | 490 nM (Jurkat cells) | A well-characterized necroptosis inhibitor.[8] |
| GSK'872 | RIPK3 | 1.3 nM (kinase activity) | Not specified for necroptosis | A potent and selective RIPK3 inhibitor.[8] |
| RIPA-56 | RIPK1 | 13 nM | 27 nM (L929 cells) | A highly potent and selective RIPK1 inhibitor. |
| PK68 | RIPK1 | 90 nM | 13 nM (mouse cells) | A potent necroptosis inhibitor targeting RIPK1. |
Mandatory Visualizations
Signaling Pathway of Necroptosis in Intestinal Epithelial Cells
Caption: Necroptosis signaling cascade in intestinal epithelial cells.
Experimental Workflow for Studying Necroptosis Inhibition
Caption: Workflow for investigating the effect of this compound on necroptosis.
Experimental Protocols
Induction of Necroptosis in Intestinal Epithelial Cells (HT-29 or Caco-2)
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell lines HT-29 or Caco-2.
Materials:
-
HT-29 or Caco-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 or Caco-2 cells in a 6-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete culture medium to the desired final concentrations (e.g., a range of 10 nM to 10 µM for dose-response experiments). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Necroptosis Induction:
-
Prepare a solution of TNF-α and z-VAD-fmk in complete culture medium. Final concentrations are typically 10-100 ng/mL for TNF-α and 20-50 µM for z-VAD-fmk.[8][9]
-
Add the TNF-α and z-VAD-fmk solution to the wells.
-
For Caco-2 cells, which may have lower TNFR expression, pre-treatment with IFN-γ (10-20 ng/mL) for 24 hours prior to TNF-α stimulation can enhance sensitivity.[10]
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
Analysis: Proceed with cell viability assays, Western blotting, or other downstream analyses.
Cell Viability and Cytotoxicity Assays
A. MTT Assay (Cell Viability)
-
After the necroptosis induction period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Release Assay (Cytotoxicity)
-
After the necroptosis induction period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of lactate dehydrogenase (LDH) released from damaged cells.
-
Measure the absorbance at the recommended wavelength.
Western Blotting for Phosphorylated MLKL (p-MLKL)
This protocol is for detecting the key executioner of necroptosis, phosphorylated MLKL.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-MLKL Ser345 for mouse, Ser358 for human)[5][11]
-
Primary antibody against total MLKL
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After necroptosis induction, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the blot and re-probe for total MLKL and a loading control.
-
Immunoprecipitation of the RIPK1-RIPK3 Complex (Necrosome)
This protocol allows for the detection of the interaction between RIPK1 and RIPK3, a key step in necrosome formation.
Materials:
-
Cell lysis buffer for immunoprecipitation (e.g., 0.2% NP-40 in Tris-buffered saline with protease and phosphatase inhibitors)[12]
-
Protein A/G agarose or magnetic beads
-
Primary antibody against RIPK1 or RIPK3[12]
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Western blotting protocol, using an IP-compatible lysis buffer.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-RIPK1) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting for the presence of RIPK1 and co-immunoprecipitated RIPK3.
Note: These protocols provide a general framework. Optimal conditions, including inhibitor concentrations, incubation times, and antibody dilutions, should be determined empirically for each specific experimental setup.
References
- 1. Knowledge Mapping of Necroptosis From 2012 to 2021: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Error | Semantic Scholar [semanticscholar.org]
- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-MLKL (Ser345) Antibody (Mouse Specific) (#62233) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RIP kinase抑制剂 | MCE [medchemexpress.cn]
- 8. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 12. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-3: A Tool for Investigating the Role of RIPK1 in Cardiovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in cell death and inflammatory signaling pathways, playing a significant role in the pathophysiology of various cardiovascular diseases.[1][2][3] Its kinase activity is a key driver of necroptosis, a form of regulated necrosis that contributes to tissue damage in conditions such as myocardial infarction, atherosclerosis, and ischemia-reperfusion injury.[1][2][3][4] Ripk1-IN-3 is a potent and selective inhibitor of RIPK1, offering a valuable chemical tool to dissect the roles of RIPK1 kinase activity in cardiovascular disease models. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its therapeutic potential.
Mechanism of Action
RIPK1 is a serine/threonine kinase that functions as a central node in cellular stress and survival pathways.[5] Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signaling through NF-κB or programmed cell death pathways, including apoptosis and necroptosis.[5] In scenarios where caspase-8 is inhibited, RIPK1 kinase activity leads to the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[2][6] This cascade results in the phosphorylation and activation of MLKL, which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and inflammatory cell death.[7][8]
This compound acts as a kinase inhibitor, binding to RIPK1 and preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[9] By inhibiting RIPK1 kinase activity, this compound can block necroptosis and reduce the associated inflammation, making it an ideal tool for studying the pathological contributions of this pathway in cardiovascular diseases.
Quantitative Data
The following tables summarize key quantitative parameters for a representative potent RIPK1 inhibitor, which can serve as a starting point for designing experiments with this compound. Note: The specific values for this compound should be determined empirically.
| Parameter | Value | Reference Compound | Significance |
| In Vitro IC50 | 13 ng/mL (~32 nM) | GSK547 | Concentration required to inhibit 50% of RIPK1 kinase activity in a biochemical or cell-based assay. |
| Cellular EC50 | 17-30 nM (necroptosis inhibition) | RIPK1-IN-11 | Effective concentration to achieve 50% of the maximal response in a cellular necroptosis assay. |
| In Vivo Dosage | 10 mg/kg body weight/day (mouse) | GSK547 | Exemplary oral dose used in a murine model of atherosclerosis to achieve therapeutic effects. |
Table 1: Potency and Dosing of a Representative RIPK1 Inhibitor.
Signaling Pathway Diagram
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 protein
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader for luminescence
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add recombinant RIPK1 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM) and MBP substrate (e.g., 20 µM).
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Necroptosis Assay
Objective: To assess the potency of this compound in protecting cells from induced necroptosis.
Materials:
-
A suitable cell line (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
TNFα (human or mouse, as appropriate)
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
A SMAC mimetic (e.g., SM-164) to enhance TNFα-induced death
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 30 minutes to 1 hour.
-
Induce necroptosis by adding TNFα (e.g., 10-20 ng/mL) and a pan-caspase inhibitor z-VAD-fmk (e.g., 20-50 µM). A SMAC mimetic can also be included to sensitize the cells.
-
Incubate for 18-24 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Normalize the data to the vehicle-treated, non-stimulated control and calculate the EC50 value of this compound.
Western Blot Analysis of RIPK1 Pathway Activation
Objective: To confirm that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway.
Materials:
-
Cell line and reagents from the Cellular Necroptosis Assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL, anti-MLKL, anti-actin or -tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
Protocol:
-
Culture and treat cells with necroptosis inducers and this compound as described in the Cellular Necroptosis Assay, using larger culture dishes.
-
After a shorter incubation period (e.g., 4-8 hours), harvest the cells and lyse them.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total RIPK1 and MLKL, as well as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to assess the effect of this compound on protein phosphorylation.
In Vivo Experimental Workflow
Caption: General workflow for in vivo studies using this compound.
Protocol for a Murine Model of Myocardial Infarction
Objective: To evaluate the cardioprotective effects of this compound in a mouse model of myocardial ischemia-reperfusion (I/R) injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Equipment for echocardiography
Protocol:
-
Anesthetize the mice and perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30-60 minutes to induce ischemia.
-
Administer this compound or vehicle control at a predetermined time point (e.g., just before or at the time of reperfusion). The route of administration (e.g., intraperitoneal or intravenous) and dose will need to be optimized.
-
Release the ligature to allow for reperfusion.
-
Close the chest and allow the animals to recover.
-
After 24 hours of reperfusion, assess cardiac function using echocardiography.
-
Euthanize the mice and excise the hearts.
-
Perfuse the hearts and slice them for TTC staining to visualize and quantify the infarct size (area at risk vs. necrotic area).
-
Additional heart tissue can be collected for histological analysis or Western blotting to assess necroptosis and inflammation markers.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of RIPK1-mediated necroptosis in the pathogenesis of cardiovascular diseases. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound and for testing its efficacy in relevant preclinical models. Researchers should perform dose-response studies to determine the optimal concentrations and dosing regimens for their specific experimental systems. These investigations will contribute to a better understanding of the therapeutic potential of RIPK1 inhibition for cardiovascular disorders.
References
- 1. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Secrets of RIPK1 and RIPK3: How These Kinases Could Revolutionize Cardiovascular Treatment || TinyEYE Therapy Services [tinyeye.com]
- 4. The Role of RIPK1 and RIPK3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1/RIPK3 promotes vascular permeability to allow tumor cell extravasation independent of its necroptotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing Ripk1-IN-3 Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2] Its central role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][3][4] Ripk1-IN-3 is a small molecule inhibitor of RIPK1, and understanding its ability to cross cell membranes and accumulate within cells is paramount for evaluating its therapeutic potential.
These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of this compound. The following sections describe the methodologies for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, which are widely used to predict in vivo drug absorption. Additionally, a protocol for quantifying the intracellular concentration of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is provided.
Data Presentation
Table 1: PAMPA Permeability Data for a Representative Ripk1 Inhibitor
| Compound | Test Concentration (µM) | pH | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Representative Ripk1 Inhibitor | 10 | 7.4 | 8.5 | High |
| Propranolol (High Permeability Control) | 10 | 7.4 | 15.2 | High |
| Atenolol (Low Permeability Control) | 10 | 7.4 | 0.5 | Low |
Table 2: Caco-2 Permeability Data for a Representative Ripk1 Inhibitor
| Compound | Direction | Test Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| Representative Ripk1 Inhibitor | A to B | 10 | 5.2 | 1.8 | Moderate |
| B to A | 10 | 9.4 | |||
| Antipyrine (High Permeability Control) | A to B | 10 | 25.1 | 1.1 | High |
| Atenolol (Low Permeability Control) | A to B | 10 | 0.8 | 1.2 | Low |
Table 3: Intracellular Concentration of a Representative Ripk1 Inhibitor in Cultured Cells
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (nM) |
| HT-29 | 1 | 1 | 150 |
| 1 | 4 | 420 | |
| 5 | 1 | 850 | |
| 5 | 4 | 2100 |
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating cellular signaling pathways, including inflammation, apoptosis, and necroptosis.
Caption: RIPK1 signaling pathways.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[5][6]
Experimental Workflow
Caption: PAMPA workflow diagram.
Protocol
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the final test concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
Prepare the membrane coating solution (e.g., 1% lecithin in dodecane).[7]
-
-
Prepare Plates:
-
Pipette the acceptor buffer into the wells of a 96-well acceptor plate.
-
Carefully coat the filter membrane of a 96-well filter plate with the membrane coating solution and allow the solvent to evaporate.
-
Add the this compound solution to the wells of the coated filter plate (donor plate).
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration ((Vd * Cd_initial) / (Vd + Va))
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is considered the gold standard for in vitro prediction of oral drug absorption.[8]
Experimental Workflow
Caption: Caco-2 assay workflow.
Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.[8] TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the this compound solution in the transport buffer at the desired concentration.
-
To measure apical-to-basolateral (A-B) permeability, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C for a specific time (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the receiver compartment.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
-
Cellular Uptake by LC-MS/MS
This method allows for the direct quantification of this compound that has been taken up by cells.
Experimental Workflow
Caption: Cellular uptake workflow.
Protocol
-
Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HT-29, Jurkat) in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Sample Preparation:
-
After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the cell lysate.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the intracellular this compound.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cell lysates by comparing the peak areas to the standard curve.
-
Normalize the amount of intracellular drug to the cell number or total protein content to determine the intracellular concentration.
-
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: In Vivo Imaging to Track the Effects of Ripk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to monitor the pharmacological effects of Ripk1-IN-3, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding the in vivo efficacy and mechanism of action of RIPK1 inhibitors is crucial for their development as therapeutics for a range of inflammatory and neurodegenerative diseases.
Introduction to this compound and its Therapeutic Potential
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to inflammation and cell death pathways, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous diseases, making it a compelling therapeutic target. This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, thereby modulating downstream signaling cascades. These notes will guide researchers in designing and executing in vivo imaging studies to assess the impact of this compound on these key biological processes.
Core Applications of In Vivo Imaging for this compound
In vivo imaging offers a non-invasive approach to longitudinally monitor disease progression and therapeutic response in living animals, providing dynamic and quantitative data.[4][5] Key applications for tracking the effects of this compound include:
-
Assessing Target Engagement: Directly visualizing the binding of a radiolabeled analog of a RIPK1 inhibitor to its target in the tissue of interest.
-
Monitoring Anti-Inflammatory Effects: Quantifying the reduction in inflammation in response to this compound treatment.
-
Detecting Modulation of Cell Death Pathways: Differentiating and quantifying the inhibition of apoptosis and necroptosis.
-
Evaluating Downstream Signaling: Measuring the impact on key signaling pathways, such as NF-κB activation.
Signaling Pathways and Experimental Workflow
To effectively track the effects of this compound, it is essential to understand the underlying signaling pathways. The following diagrams illustrate the central role of RIPK1 and the proposed experimental workflow for an integrated in vivo imaging approach.
Caption: RIPK1 Signaling Pathways and the Point of Intervention for this compound.
Caption: Integrated workflow for in vivo imaging of this compound effects.
Quantitative Data Summary
The following tables provide a structured overview of the expected quantitative outcomes from the described imaging protocols.
Table 1: In Vivo Imaging Modalities and Probes
| Biological Process | Imaging Modality | Probe/Reporter | Target | Expected Effect of this compound |
| Target Engagement | PET | [18F]CNY-07 (Nec-1s analog) | RIPK1 Kinase Domain | Decreased tracer uptake due to competitive binding |
| Inflammation | Bioluminescence | NF-κB-luciferase | NF-κB transcriptional activity | Decreased bioluminescence signal |
| Fluorescence | IVISense™ probes | Proteases, upregulated receptors | Decreased fluorescence signal | |
| Apoptosis/Necroptosis | Fluorescence | Annexin V-conjugated fluorophores | Phosphatidylserine (PS) | Decreased fluorescence signal |
| Necroptosis (specific) | Fluorescence | Phospho-MLKL antibody staining (ex vivo) | Phosphorylated MLKL | Decreased pMLKL-positive cells |
Table 2: Experimental Parameters for In Vivo Imaging
| Parameter | Target Engagement (PET) | Inflammation (Bioluminescence) | Cell Death (Fluorescence) |
| Animal Model | Rodent model of neuroinflammation | NF-κB-luciferase transgenic mice | Mouse model of acute tissue injury |
| Probe Administration | Intravenous injection of [18F]CNY-07 | Intraperitoneal injection of D-luciferin | Intravenous injection of Annexin V-fluorophore |
| Imaging Timepoints | Dynamic scan post-injection (e.g., 0-60 min) | Baseline, and various time points post-stimulus | Pre- and post-treatment at defined intervals |
| Data Quantification | Standardized Uptake Value (SUV) | Total photon flux (photons/sec) | Total radiant efficiency ([photons/sec]/[µW/cm²]) |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of NF-κB Activity
This protocol is adapted for assessing the inhibitory effect of this compound on NF-κB activation in transgenic mice expressing a luciferase reporter gene under the control of NF-κB response elements.[6][7][8][9]
Materials:
-
NF-κB-RE-luc transgenic mice
-
This compound
-
Vehicle control (e.g., DMSO, PEG400)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Acclimatization: Acclimatize NF-κB-RE-luc mice to the housing facility for at least one week.
-
Baseline Imaging: Anesthetize mice using isoflurane. Administer D-luciferin (150 mg/kg, intraperitoneally). Acquire bioluminescence images 10-15 minutes post-luciferin injection to establish baseline NF-κB activity.
-
Treatment Administration: Randomly assign mice to treatment groups (Vehicle, this compound). Administer this compound or vehicle at the desired dose and route.
-
Induction of Inflammation: At a specified time post-treatment, induce inflammation by administering an inflammatory stimulus (e.g., LPS at 1-5 mg/kg, intraperitoneally).
-
Longitudinal Imaging: At various time points post-stimulus (e.g., 2, 4, 6, 24 hours), anesthetize the mice and inject D-luciferin. Acquire bioluminescence images.
-
Data Analysis: Using the imaging software, draw regions of interest (ROIs) over the areas of expected inflammation (e.g., abdomen). Quantify the total photon flux (photons/sec) for each ROI. Compare the signal between this compound and vehicle-treated groups.
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis and Necroptosis with Annexin V
This protocol details the use of a near-infrared (NIR) fluorescently-labeled Annexin V to detect externalized phosphatidylserine (PS) on the surface of apoptotic and necrotic cells.[10][11][12][13][14][15]
Materials:
-
Disease model mice (e.g., model of acute liver injury)
-
This compound
-
Vehicle control
-
Annexin V conjugated to a NIR fluorophore (e.g., Annexin V-CF®770)
-
Sterile saline or PBS
-
In vivo fluorescence imaging system
Procedure:
-
Induction of Cell Death: Induce apoptosis/necroptosis in the animal model (e.g., via administration of a hepatotoxic agent).
-
Treatment: Administer this compound or vehicle control prior to or following the induction of cell death, depending on the experimental design (prophylactic or therapeutic).
-
Probe Administration: At the desired time point, administer the fluorescent Annexin V conjugate intravenously (typically 1-5 nmol per mouse).
-
In Vivo Imaging: Acquire fluorescence images at various time points post-probe injection (e.g., 30 min, 1, 2, 4, and 24 hours) to determine the optimal imaging window.
-
Ex Vivo Imaging: At the final time point, euthanize the animals and harvest the organs of interest (e.g., liver, spleen, kidneys). Image the excised organs to confirm the in vivo signal localization.
-
Data Analysis: Quantify the fluorescence signal in the region of interest using the total radiant efficiency ([photons/sec]/[µW/cm²]). Compare the signal intensity between the different treatment groups.
Protocol 3: PET Imaging for RIPK1 Target Engagement
This protocol describes a more advanced technique to assess the direct binding of this compound to its target in the brain using a radiolabeled tracer. This is based on the development of [18F]CNY-07, a PET radiotracer derived from the RIPK1 inhibitor Nec-1s.[16][17][18] A similar approach could be developed for a derivative of this compound.
Materials:
-
Non-human primate or rodent model
-
This compound (unlabeled, as a blocking agent)
-
[18F]-labeled this compound analog (PET tracer)
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Administer the [18F]-labeled this compound analog intravenously as a bolus. Acquire a dynamic PET scan for 60-90 minutes.
-
Blocking Study: On a separate day, pre-treat the same animal with an excess of unlabeled this compound. After a suitable pre-treatment time, administer the [18F]-labeled tracer and repeat the dynamic PET scan.
-
Image Reconstruction and Analysis: Reconstruct the PET data with corrections for attenuation and scatter. Co-register the PET images with an anatomical reference (CT or MRI).
-
Quantification: Draw regions of interest on the brain and generate time-activity curves. Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV). A significant reduction in tracer uptake in the blocking study compared to the baseline scan indicates specific binding to RIPK1.
Conclusion
The in vivo imaging techniques outlined in these application notes provide a powerful toolkit for the preclinical evaluation of this compound. By combining modalities that assess target engagement, anti-inflammatory activity, and the modulation of cell death, researchers can gain a comprehensive understanding of the inhibitor's efficacy and mechanism of action in a living organism. This multi-faceted approach is invaluable for guiding the development of RIPK1 inhibitors as novel therapeutics.
References
- 1. Constitutive Interferon Attenuates RIPK1/3-Mediated Cytokine Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 5. ijpbs.com [ijpbs.com]
- 6. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rosj.org [rosj.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo imaging of NF-kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In Vivo Optical Imaging of Acute Cell Death Using a Near-Infrared Fluorescent Zinc-Dipicolylamine Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Requirements For In Vivo Detection of Cell Death with 99mTc-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Annexin V Staining | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Visualization of Receptor-Interacting Protein Kinase 1 (RIPK1) by Brain Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Visualization of Receptor-Interacting Protein Kinase 1 (RIPK1) by Brain Imaging with Positron Emission Tomography - American Chemical Society - Figshare [acs.figshare.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Application of RIPK1 Inhibitors in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel RIPK1 inhibitors. This document provides detailed application notes and protocols for the use of RIPK1 inhibitors in HTS assays, using the well-characterized inhibitor GSK2982772 as a primary example and the widely used tool compound Necrostatin-1 for comparison.
Mechanism of Action of RIPK1 in Necroptosis
RIPK1 is a serine/threonine kinase that plays a dual role in cell fate. In the presence of pro-survival signals, RIPK1 can promote cell survival through the activation of NF-κB. However, under conditions where apoptosis is inhibited, RIPK1 can initiate a programmed form of necrosis called necroptosis.[1] This process is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα). Upon TNFα stimulation and caspase inhibition, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[1] This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death.
Data Presentation: Quantitative Analysis of RIPK1 Inhibitors
The potency of RIPK1 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based assays are key quantitative metrics.
| Inhibitor | Assay Type | Target/Cell Line | Key Parameters | Result | Citation |
| GSK2982772 | Biochemical (FP) | Human RIPK1 | IC50 | 16 nM | [3][4] |
| Biochemical (FP) | Monkey RIPK1 | IC50 | 20 nM | [3] | |
| Biochemical (ADP-Glo) | Human RIPK1 | IC50 | 1.0 nM | [1] | |
| Cell-based (Necroptosis) | Human HT-29 | EC50 | 3.6 nM | [3] | |
| Cell-based (Necroptosis) | Human U937 | IC50 | 6.3 nM | [4] | |
| Cell-based (Necroptosis) | Mouse L929 | IC50 | 1.3 µM | [4] | |
| Necrostatin-1 | Biochemical (Kinase) | RIPK1 | EC50 | 182 nM | [5] |
| Cell-based (Necroptosis) | Human Jurkat | EC50 | 490 nM | [5][6] | |
| Cell-based (Necroptosis) | Mouse L929 | EC50 | 0.76 µM | [1] | |
| Cell-based (Necroptosis) | Human U937 | EC50 | 1.33 µM | [1] |
Experimental Protocols
Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
GSK2982772 or other test compounds
-
DMSO
-
384-well white assay plates
-
Luminometer
Protocol:
-
Prepare the master mixture containing 5x Kinase assay buffer, ATP (final concentration ~10 µM), and MBP substrate.
-
Dispense the master mixture into the wells of a 384-well plate.
-
Add test compounds (e.g., GSK2982772) at various concentrations. For control wells, add DMSO.
-
Initiate the kinase reaction by adding diluted recombinant RIPK1 enzyme to each well.
-
Incubate the plate at 30°C for 50 minutes.[7]
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This will also deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 45 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the RIPK1 kinase activity.
Cell-Based High-Throughput Screening: Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by TNFα and a caspase inhibitor.
Materials:
-
Human HT-29 or U937 cells
-
Cell culture medium and supplements
-
TNFα
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
GSK2982772 or other test compounds
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom white assay plates
-
Luminometer
Protocol:
-
Seed HT-29 or U937 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound (e.g., GSK2982772) for 30 minutes to 1 hour.[8] Include DMSO-only wells as a negative control and untreated cells as a positive control for viability.
-
Induce necroptosis by adding a combination of TNFα (e.g., 20-100 ng/mL) and a pan-caspase inhibitor like zVAD-fmk (e.g., 20 µM).[8][9]
-
Incubate the plates for 8 to 24 hours, depending on the cell line and optimization.[3]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
Conclusion
The biochemical and cell-based HTS assays described provide robust and reliable methods for the identification and characterization of RIPK1 inhibitors. GSK2982772 serves as an excellent example of a potent and selective RIPK1 inhibitor identified through such screening paradigms. These protocols can be adapted for large-scale screening campaigns to discover novel chemical entities targeting RIPK1 for the potential treatment of inflammatory and degenerative diseases.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Differentiating Apoptosis and Necroptosis Using the RIPK1 Inhibitor, Ripk1-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Ripk1-IN-3, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), to distinguish between apoptotic and necroptotic cell death pathways. Understanding the specific mode of cell death is crucial in various research areas, including immunology, neurodegenerative diseases, and cancer biology, as well as in the development of targeted therapeutics.
Introduction to Apoptosis, Necroptosis, and the Role of RIPK1
Apoptosis and necroptosis are two distinct forms of programmed cell death with different morphological and biochemical characteristics. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation. In contrast, necroptosis is a regulated, caspase-independent form of necrosis. It is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, leading to an inflammatory response.
RIPK1 is a serine/threonine kinase that plays a pivotal role as a molecular switch in cell fate decisions, particularly in response to extrinsic stimuli like Tumor Necrosis Factor-alpha (TNFα).[1][2][3] The kinase activity of RIPK1 is essential for the induction of both RIPK1-dependent apoptosis and necroptosis.[2] In the presence of active Caspase-8, RIPK1 is cleaved, which can lead to apoptosis. However, when Caspase-8 is inhibited or absent, RIPK1 can auto-phosphorylate and recruit RIPK3, initiating the formation of the necrosome, a signaling complex that ultimately leads to necroptosis through the phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][4]
This compound, and other specific RIPK1 inhibitors like Necrostatin-1s (Nec-1s), block the kinase activity of RIPK1. This inhibition prevents the downstream signaling required for both RIPK1-dependent apoptosis and necroptosis, making these inhibitors invaluable tools for dissecting these pathways. By observing the effect of this compound on cell death induced by various stimuli, researchers can determine the contribution of RIPK1 kinase activity and, by extension, differentiate between these two cell death modalities.
Signaling Pathways Overview
To visually represent the critical juncture at which this compound acts, the following diagrams illustrate the simplified signaling pathways of apoptosis and necroptosis originating from TNF receptor 1 (TNFR1) activation.
Caption: Simplified signaling cascade illustrating the central role of RIPK1 in apoptosis and necroptosis.
Experimental Design and Workflow
A general workflow to differentiate apoptosis and necroptosis using this compound involves inducing cell death under conditions that can favor either pathway and observing the effect of the inhibitor.
Caption: A general experimental workflow for differentiating cell death pathways.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from experiments using a specific RIPK1 inhibitor (Nec-1s, which is functionally analogous to this compound) to differentiate between apoptosis and necroptosis.
| Experimental Condition | Expected Outcome with RIPK1 Inhibitor (e.g., Nec-1s) | Key Markers to Analyze |
| Induction of Apoptosis (e.g., TNFα + Cycloheximide) | Partial or no protection from cell death, as apoptosis can proceed via RIPK1-independent pathways. | Cleaved Caspase-3 (active), Annexin V positive/PI negative (early), Annexin V positive/PI positive (late) |
| Induction of Necroptosis (e.g., TNFα + pan-caspase inhibitor zVAD-fmk) | Significant protection from cell death, indicating a RIPK1 kinase-dependent necroptotic pathway.[5] | Phospho-RIPK1 (S166), Phospho-RIPK3 (S227), Phospho-MLKL (S358), Annexin V positive/PI positive, increased LDH release |
| Induction of RIPK1-dependent Apoptosis (e.g., in specific cell lines or conditions) | Significant protection from cell death. | Cleaved Caspase-3 (active), RIPK3 upregulation (in some contexts), Annexin V positive/PI positive |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to quantify the protective effect of this compound against induced cell death.
Materials:
-
Cells of interest (e.g., L929, HT-29, or primary cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or Nec-1s)
-
Cell death inducing agents (e.g., TNFα, cycloheximide, zVAD-fmk)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment with Inhibitor:
-
Prepare working solutions of this compound (e.g., 10 µM Nec-1s) and zVAD-fmk (e.g., 20 µM) in complete medium.[6]
-
Remove the old medium and add the medium containing the inhibitors to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Cell Death:
-
Prepare working solutions of the inducing agents (e.g., TNFα at 10-100 ng/mL, cycloheximide at 1-10 µg/mL).
-
Add the inducing agents to the wells.
-
Include control wells: untreated cells, cells with inhibitor only, and cells with inducing agent only.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 8-24 hours) at 37°C.
-
Cell Viability Measurement:
-
For MTS: Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Key Signaling Proteins
This protocol allows for the detection of key phosphorylated proteins in the necroptotic pathway and cleaved caspases in the apoptotic pathway.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (S166), anti-phospho-RIPK3 (S227), anti-phospho-MLKL (S358), anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and inducing agents as described in the cell viability assay protocol.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Flow Cytometry for Differentiating Live, Apoptotic, and Necroptotic Cells
This protocol enables the simultaneous identification of different cell populations based on the expression of specific markers.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
FACS tubes
-
Fixable viability dye (e.g., Zombie NIR™ or similar)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-active Caspase-3 and anti-RIPK3 (or anti-phospho-MLKL).
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in culture plates as previously described.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cells and wash with cold PBS.
-
-
Viability Staining:
-
Resuspend the cells in PBS.
-
Add the fixable viability dye and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies against active Caspase-3 and RIPK3 (or p-MLKL).
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on single cells.
-
Differentiate live and dead cells based on the viability dye.
-
Within both live and dead populations, analyze the expression of active Caspase-3 and RIPK3/p-MLKL to identify:
-
Conclusion
The use of this compound and similar specific RIPK1 inhibitors is a powerful strategy to dissect the molecular mechanisms of cell death. By combining cell viability assays, western blotting for key signaling molecules, and multi-parameter flow cytometry, researchers can confidently differentiate between apoptosis and necroptosis. This detailed understanding is essential for advancing our knowledge of various diseases and for the development of novel therapeutic interventions that target specific cell death pathways.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. blossombio.com [blossombio.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 8. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Ripk1-IN-3 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling, governing the delicate balance between cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] As a key mediator downstream of death receptors like TNFR1, RIPK1's kinase activity is essential for the execution of necroptosis, a form of regulated necrosis implicated in the pathology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injury.[1][3][4]
Ripk1-IN-3 is a potent and selective inhibitor of RIPK1 kinase activity. While targeting RIPK1 alone has shown therapeutic promise, combination strategies that simultaneously modulate multiple nodes within the cell death and inflammatory pathways may offer synergistic efficacy, overcome potential resistance mechanisms, and allow for lower, less toxic doses of individual agents. These application notes provide a framework for investigating the synergistic potential of this compound in combination with other targeted inhibitors, complete with detailed experimental protocols and data interpretation guidelines.
RIPK1 Signaling: A Hub for Survival and Death
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor, forming Complex I. In this complex, RIPK1 primarily acts as a scaffold, and its ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs) leads to the activation of the NF-κB pathway, promoting cell survival and inflammation.[4]
However, under conditions where cIAPs are depleted or caspase-8 is inhibited, RIPK1 can dissociate from the membrane to form a cytosolic death-inducing platform.[4][5] This can be either Complex IIa, which leads to RIPK1-dependent apoptosis (RDA) through the activation of caspase-8, or Complex IIb (the "necrosome"), where RIPK1 recruits and activates RIPK3, leading to the phosphorylation of MLKL and execution of necroptosis.[4][6] this compound specifically targets the kinase function of RIPK1, thereby inhibiting its ability to initiate apoptosis and necroptosis.
Caption: RIPK1 signaling pathway illustrating the switch between cell survival and cell death.
Strategies for Synergistic Combinations
The central role of RIPK1 presents several opportunities for synergistic drug combinations. The goal is to manipulate the signaling network to enhance cell death in a disease context (e.g., cancer) or to robustly prevent it (e.g., inflammatory disease).
-
Combination with IAP Antagonists (Smac Mimetics): Inhibitor of Apoptosis Proteins (IAPs) like cIAP1 and cIAP2 are E3 ligases that ubiquitinate RIPK1, marking it for survival signaling and preventing cell death.[7] Smac mimetics (e.g., Birinapant, BV6) antagonize IAPs, leading to their degradation. This removes the pro-survival ubiquitination on RIPK1, sensitizing cells to TNFα and promoting the formation of the death-inducing Complex II.[5][8] In this sensitized state, this compound can then effectively block the execution of necroptosis, creating a powerful combination for studying cell death pathways or, in a therapeutic context, for precisely controlling cell fate.
-
Combination with Caspase Inhibitors: In many experimental models, TNFα stimulation alone is insufficient to induce robust necroptosis because active caspase-8 in Complex IIa can cleave and inactivate RIPK1 and RIPK3.[5] A pan-caspase inhibitor, such as zVAD-fmk, blocks this cleavage event.[3] This inhibition shunts the entire cell death signal towards the RIPK1/RIPK3-dependent necroptotic pathway.[9] Combining zVAD-fmk with this compound provides a highly specific system to induce and then block necroptosis, which is ideal for mechanistic studies and target validation.
Quantitative Data Presentation
While direct synergistic data for this compound in combination with other specific inhibitors is not widely available in public literature, the potency of various RIPK1 inhibitors and potential combination partners has been characterized. This table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) for representative compounds, providing a basis for designing synergy experiments.
| Compound Name | Target(s) | Potency (IC50/EC50) | Cell Line / Assay | Reference(s) |
| RIPA-56 | RIPK1 | IC50: 13 nM | In vitro kinase assay | |
| EC50: 27 nM | TZS-induced necrosis in L929 cells | [10] | ||
| GSK'547 | RIPK1 | IC50: 13 ng/mL (~22 nM) | In vitro assay | |
| PK68 | RIPK1 | IC50: 90 nM | In vitro kinase assay | [10] |
| Necrostatin-1s (Nec-1s) | RIPK1 | EC50: ~180 nM | TNFα-induced necroptosis in FADD-deficient Jurkat cells | [11] |
| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | IC50: <1, 5.2, 11 nM | TR-FRET assay | N/A |
| zVAD-fmk | Pan-Caspase | Varies (typically 20-50 µM) | Cell-based assays | [3] |
| SM-164 | cIAP1, XIAP | IC50: 0.32, 1.1 nM | HTRF assay | [11] |
Experimental Protocols
Workflow for Synergy Assessment
A systematic approach is required to quantify synergy. The Chou-Talalay method is a widely accepted approach that provides a quantitative measure of drug interaction through the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][12]
Caption: Experimental workflow for assessing drug synergy using the Chou-Talalay method.
Protocol 1: Assessing Synergy in a TNFα-Induced Necroptosis Model
This protocol describes how to test the synergy between this compound and an IAP antagonist (e.g., SM-164) in the human colon adenocarcinoma cell line HT-29, a common model for necroptosis.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM media with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock in DMSO)
-
IAP Antagonist (e.g., SM-164, stock in DMSO)
-
Pan-caspase inhibitor (zVAD-fmk, stock in DMSO)
-
Human TNFα (stock in PBS with 0.1% BSA)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed 5,000 cells per well in 90 µL of media into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Addition (Dose-Matrix):
-
Prepare serial dilutions of this compound and the IAP antagonist (e.g., SM-164) at 10x the final concentration.
-
For a constant-ratio design, prepare mixtures of both drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 10 µL of the appropriate drug dilution (single agent or combination) to the wells. Include "vehicle control" (DMSO) wells.
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a 3x induction cocktail containing TNFα (final conc. 10 ng/mL), SM-164 (final conc. 100 nM), and zVAD-fmk (final conc. 20 µM) in complete media.
-
Note: The SM-164 in the induction cocktail is to ensure IAP depletion is not a limiting factor, while the synergy is tested with the dose-matrix of the partner drug. If testing synergy with SM-164 itself, it should only be in the drug plate, not the induction cocktail.
-
Add 100 µL of the induction cocktail to each well (final volume 200 µL). Also include "no induction" control wells.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100.
-
Calculate the Fraction Affected (Fa) = 1 - (% Viability / 100).
-
Input the Fa values for single agents and combinations into a program like CompuSyn to calculate the Combination Index (CI).
-
Protocol 2: Western Blot Analysis of Necroptosis Markers
This protocol verifies that the combination treatment affects the necroptosis signaling cascade by measuring the phosphorylation of RIPK1 and its substrate, MLKL.
Materials:
-
6-well plates
-
Cell treatments as described in Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed 500,000 HT-29 cells per well in 6-well plates and incubate overnight.
-
Treat cells with inducers and inhibitors at selected concentrations (e.g., IC50) for a shorter time course (e.g., 4-8 hours) to capture peak phosphorylation.
-
-
Protein Extraction:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Western Blotting:
-
Determine protein concentration using the BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-RIPK1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total proteins and loading control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of the Necrosome
This advanced protocol is used to isolate the necrosome complex (RIPK1-RIPK3) to determine if a drug combination disrupts its formation.
Materials:
-
10 cm dishes for cell culture
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)[15]
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% Triton X-100)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in 10 cm dishes to ~90% confluency.
-
Treat with inducers and inhibitors for the optimal time to induce necrosome formation (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold Co-IP Lysis Buffer.
-
Scrape cells, transfer to a tube, and incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer supernatant to a new tube. Save a small aliquot (20-40 µL) as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 50 µL of Protein A/G beads and rotating for 1 hour at 4°C.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of anti-RIPK1 antibody (or control IgG) to the lysate.
-
Rotate overnight at 4°C.
-
-
Complex Capture:
-
Add 50 µL of fresh Protein A/G beads to each sample.
-
Rotate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.
-
Boil for 5-10 minutes at 95°C to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blotting as in Protocol 2, probing for RIPK3 and RIPK1 to confirm their interaction. A decrease in co-precipitated RIPK3 in the drug-treated sample would indicate disruption of the necrosome.
-
Conclusion
The study of this compound in combination with other targeted inhibitors offers a promising avenue for developing novel therapeutic strategies. By leveraging synergistic interactions, it may be possible to achieve greater therapeutic efficacy in diseases driven by aberrant RIPK1 activity. The protocols outlined here provide a robust framework for researchers to dissect the molecular mechanisms of these combinations and to generate the quantitative data necessary for preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. IAPs: Guardians of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 14. Western blotting. [bio-protocol.org]
- 15. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of Ripk1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize off-target effects of Ripk1-IN-3.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death or toxicity at effective concentrations | Off-target effects on essential kinases. | 1. Perform a dose-response curve: Determine the minimal effective concentration for RIPK1 inhibition to reduce off-target effects. 2. Profile against a kinase panel: Screen this compound against a broad panel of kinases to identify potential off-targets. 3. Use a more specific inhibitor: If available, compare results with a structurally different RIPK1 inhibitor. |
| Inconsistent results between experiments | 1. Variability in compound potency. 2. Cell passage number and confluency. | 1. Confirm compound integrity: Use freshly prepared this compound solutions. 2. Standardize cell culture conditions: Maintain consistent cell passage numbers and seeding densities. |
| Discrepancy between in vitro and in vivo results | 1. Poor pharmacokinetic properties of this compound. 2. Activation of compensatory signaling pathways in vivo. | 1. Pharmacokinetic analysis: Assess the stability and bioavailability of this compound in your model system. 2. Analyze related pathways: Investigate the activation of other cell survival or death pathways upon this compound treatment. |
| Lack of expected phenotype despite target engagement | 1. Redundancy in signaling pathways. 2. Insufficient inhibition of RIPK1 kinase activity. | 1. Confirm target engagement: Use a cellular thermal shift assay (CETSA) or Western blot for p-RIPK1 to verify target binding. 2. Knockdown/knockout studies: Use genetic approaches (siRNA, CRISPR) to validate the role of RIPK1 in your observed phenotype. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular stress responses, including inflammation and programmed cell death pathways such as necroptosis and apoptosis.[1][2] By inhibiting the kinase function of RIPK1, this compound can block these signaling cascades.[3]
2. What are the known off-target effects of this compound?
While specific off-target data for this compound is not extensively published, like many kinase inhibitors, it may interact with other kinases that share structural similarities in their ATP-binding pockets.[4] It is crucial to experimentally determine the off-target profile in your specific experimental system.
3. How can I identify potential off-target effects of this compound in my experiments?
Several methods can be employed to identify off-target effects:
-
Kinome Scanning: This involves screening this compound against a large panel of purified kinases to identify unintended targets.
-
Proteomic Profiling: Techniques like chemical proteomics can identify the direct binding targets of this compound in a cellular context.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of RIPK1 genetic knockdown or knockout can help distinguish on-target from off-target effects.[5]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and the kinome.[6]
4. What are the best practices for minimizing off-target effects?
-
Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Include Proper Controls: Use a negative control (vehicle) and a positive control (e.g., another known RIPK1 inhibitor or RIPK1 knockdown).
-
Validate Findings with Orthogonal Approaches: Confirm key results using a different method, such as a structurally unrelated inhibitor or a genetic approach (siRNA/CRISPR).
-
Characterize the Selectivity Profile: If possible, perform or consult kinome-wide screening data to be aware of the most likely off-targets.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the core signaling pathway involving RIPK1 and a general workflow for identifying off-target effects.
Caption: RIPK1 Signaling Pathways
Caption: Workflow for Identifying Off-Target Effects
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound is engaging with its target, RIPK1, in a cellular environment.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for the appropriate time.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
-
Heating:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Analysis:
-
Centrifuge the heated samples to pellet precipitated proteins.
-
Collect the supernatant.
-
Analyze the amount of soluble RIPK1 in each sample by Western blot.
-
A shift in the melting curve for this compound treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Immunoprecipitation to Assess RIPK1/RIPK3 Complex Formation
This protocol is to determine if this compound inhibits the formation of the RIPK1/RIPK3 necrosome complex.
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with vehicle or this compound.
-
Induce necroptosis using a stimulus such as TNFα + z-VAD-FMK.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate a portion of the lysate with an anti-RIPK1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitation of RIPK3 with RIPK1. A reduction in co-IP'd RIPK3 in this compound treated samples indicates inhibition of complex formation.[7]
-
References
- 1. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of Ripk1-IN-3 for animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-3 in animal models. The focus is on strategies to improve its bioavailability, a common challenge for poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. It is identified in patent WO2018148626A1 as having anti-inflammatory properties.[1][2][3] Like many kinase inhibitors, this compound is a poorly water-soluble compound. This characteristic can lead to low and variable absorption from the gastrointestinal tract after oral administration, resulting in insufficient and inconsistent drug exposure in animal models. This, in turn, can lead to a lack of efficacy and difficulty in establishing clear dose-response relationships.
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
The initial step is to characterize the physicochemical properties of your specific batch of this compound. While it is known to be soluble in dimethyl sulfoxide (DMSO), understanding its solubility in other pharmaceutically acceptable solvents and vehicles is crucial. A tiered approach to formulation development is recommended, starting with simple solutions and progressing to more complex systems if necessary.
Q3: Are there any established formulations for this compound?
As of late 2025, there are no publicly available, detailed formulation protocols specifically for this compound that have been published in peer-reviewed literature or patents. Therefore, researchers need to develop a suitable formulation based on general principles for poorly soluble drugs.
Q4: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][4] These include:
-
Co-solvent Systems: Using a mixture of solvents to increase the drug's solubility.
-
Surfactant Dispersions: Incorporating surfactants to improve wetting and create micellar solutions.
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to increase its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to faster dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble compounds like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration | Poor solubility and dissolution in the GI tract. | 1. Re-evaluate the formulation: Consider moving to a more advanced formulation strategy (e.g., from a simple suspension to a lipid-based system).2. Check for precipitation: The compound might be precipitating out of the formulation upon administration. Visually inspect the formulation and consider in vitro precipitation studies.3. Increase the dose: While not a solution for poor bioavailability, a higher dose might lead to detectable plasma levels. |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption. | 1. Improve formulation homogeneity: Ensure the drug is uniformly dispersed in the vehicle.2. Control for food effects: Administer the compound to fasted or fed animals consistently.3. Refine the formulation: A more robust formulation, such as a SEDDS, can reduce variability. |
| Lack of in vivo efficacy despite in vitro potency | Insufficient drug exposure at the target site. | 1. Measure plasma and tissue concentrations: Confirm that the drug is reaching the systemic circulation and the target tissue.2. Optimize the formulation: Employ strategies to significantly enhance bioavailability.3. Consider alternative administration routes: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration may be used to bypass absorption barriers, though this does not address oral bioavailability. |
| Precipitation of the compound in the formulation | The drug concentration exceeds its solubility in the vehicle. | 1. Reduce the drug concentration: If possible, lower the dose.2. Add co-solvents or surfactants: These can help to keep the drug in solution.3. Use a different vehicle: Screen a panel of pharmaceutically acceptable vehicles to find one with better solubilizing capacity. |
Data Presentation
Currently, there is no publicly available quantitative bioavailability data for this compound. However, for reference, the following table summarizes pharmacokinetic data for another selective RIPK1 inhibitor, GSK547, in mice.
Table 1: Pharmacokinetics of GSK547 in Mice After Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 0.01 | ~1 | ~1 | ~5 |
| 0.1 | ~10 | ~1 | ~50 |
| 1 | ~100 | ~1 | ~500 |
| 10 | ~900 | ~2 | ~4000 |
Disclaimer: This data is for the Ripk1 inhibitor GSK547 and is provided for illustrative purposes only. The pharmacokinetic properties of this compound may differ significantly.
Experimental Protocols
As no specific formulation protocol for this compound is available, a general protocol for preparing a co-solvent-based formulation for a poorly soluble inhibitor is provided below.
Protocol: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 (or another suitable surfactant like Kolliphor® RH 40)
-
Saline or water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a final dosing volume of 10 mL, start with 0.5 mL of DMSO.
-
Add PEG400 to the solution. A common ratio is 40% of the final volume (e.g., 4 mL).
-
Add a surfactant, such as Solutol HS 15, to the mixture. A typical concentration is 5-10% of the final volume (e.g., 0.5-1 mL).
-
Vortex the mixture until a clear solution is obtained.
-
Slowly add saline or water to bring the formulation to the final desired volume, while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. If it is a suspension, ensure it is homogeneous before each administration.
-
Visualizations
Ripk1 Signaling Pathway
The following diagram illustrates the central role of Ripk1 in mediating inflammation and cell death pathways.
Caption: Ripk1 signaling pathway and the point of intervention for this compound.
Experimental Workflow for Bioavailability Enhancement
This workflow outlines a systematic approach to developing a suitable formulation for this compound.
Caption: A general workflow for selecting and optimizing a formulation to improve bioavailability.
Troubleshooting In Vivo Studies
This flowchart provides a logical approach to troubleshooting common issues in animal studies with poorly soluble compounds.
Caption: A troubleshooting flowchart for in vivo studies with poorly bioavailable compounds.
References
Addressing Ripk1-IN-3 stability in cell culture media
Welcome to the technical support center for Ripk1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the stability of the compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound can be used to study the role of RIPK1 in these processes and as a potential therapeutic agent for inflammatory and neurodegenerative diseases.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines. However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: How stable is this compound in aqueous solutions like cell culture media?
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound, with a focus on its stability and activity in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium. 2. Precipitation of this compound: The compound may have precipitated out of solution upon dilution into aqueous media. 3. Suboptimal inhibitor concentration. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the exposure of the compound to aqueous environments before adding to cells. Protect all solutions from light. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells. Visually inspect the media for any signs of precipitation after adding the compound. Consider a brief sonication of the diluted solution. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| High background cell death or unexpected cellular stress | 1. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. Degradation product toxicity: A degradation product of this compound might be causing off-target effects. | 1. Perform a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. If toxicity is observed, lower the final DMSO concentration. 2. Use freshly prepared this compound for each experiment to minimize the formation of degradation products. If the problem persists, consider assessing the stability of the compound under your experimental conditions (see Experimental Protocols section). |
| Variability between experiments | 1. Inconsistent compound handling: Differences in the preparation and storage of this compound solutions can lead to variability. 2. Light exposure: The compound may be sensitive to light, leading to degradation. | 1. Standardize your protocol for preparing and handling this compound solutions. Use single-use aliquots of the stock solution to avoid freeze-thaw cycles. 2. Protect all solutions containing this compound from light by using amber tubes and minimizing exposure during experimental setup. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium (with and without serum)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (10 mM) in anhydrous DMSO.
-
Spike this compound into your cell culture medium (e.g., to a final concentration of 10 µM) in separate sterile tubes for each time point and condition (with and without serum). Also, prepare a control sample in a non-aqueous solvent (e.g., 50% ACN in water) to represent the initial concentration (T=0).
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) and protect from light.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile to the media sample. This will precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
Analyze the samples by HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.
-
Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at T=0.
Protocol 2: Identification of Potential Degradation Products using LC-MS/MS
This protocol can be used to identify the mass of potential degradation products of this compound.
Materials:
-
Samples prepared as in Protocol 1
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Follow steps 1-7 of Protocol 1 to prepare your samples.
-
Analyze the samples using an LC-MS/MS system. The LC conditions can be similar to those used for the HPLC analysis.
-
Set the mass spectrometer to scan for the parent mass of this compound (472.42 g/mol ) and other potential masses. In addition to the parent ion, look for new peaks in the chromatogram that appear over time.
-
Analyze the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z). This information can be used to hypothesize the chemical structure of potential degradation products.
Visualizations
Caption: RIPK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
Technical Support Center: Controlling for Ripk1-IN-3's Effects on Cell Viability Assays
Disclaimer: The information provided in this technical support guide is based on the well-characterized effects of RIPK1 inhibitors, such as Necrostatin-1 (Nec-1). As "Ripk1-IN-3" is not a standard publicly referenced inhibitor, its specific properties may vary. We recommend validating these general principles for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is presumed to be a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating inflammation and cell death pathways, specifically necroptosis and in some contexts, apoptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis.[2] Therefore, this compound likely functions by binding to RIPK1 and preventing its kinase activity, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.
Q2: What are the expected effects of this compound on cell viability?
By itself, this compound is expected to have minimal direct effects on the viability of most cell lines under standard culture conditions. Its primary role is to inhibit necroptosis when this pathway is activated. Therefore, you would expect to see a protective effect on cell viability in experimental models where necroptosis is induced, for example, by treatment with TNF-α in the presence of a caspase inhibitor (like z-VAD-fmk).[4][5]
Q3: What are potential off-target effects of RIPK1 inhibitors?
While newer generations of RIPK1 inhibitors are designed for high selectivity, off-target effects are always a possibility and can vary between specific compounds.[5] Some inhibitors may have off-target effects on other kinases or cellular processes.[6] It is crucial to include appropriate controls to account for these potential confounding effects. For instance, some RIPK1 inhibitors have been noted to have off-target effects on the enzyme indoleamine 2,3-dioxygenase (IDO).[7]
Q4: How should I prepare and store this compound?
As a small molecule inhibitor, this compound is likely supplied as a powder. It should be dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
Q1: I am observing unexpected cell death after treating with this compound alone. What could be the cause?
-
High Concentration: The concentration of this compound used might be too high, leading to off-target toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be toxic to your cells. Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level of your cell line (typically <0.5%).
-
Cell Line Sensitivity: Some cell lines may have a basal level of RIPK1-dependent signaling that is required for survival. Inhibition of this pathway could lead to cell death.[8]
-
Compound Purity: Impurities in the inhibitor preparation could be causing cytotoxicity.
Q2: this compound is not preventing necroptosis in my experiment. Why?
-
Insufficient Concentration: The concentration of the inhibitor may be too low to effectively inhibit RIPK1 kinase activity. Titrate the concentration of this compound to find the effective dose for your specific cell line and stimulus.
-
Timing of Treatment: For optimal effect, cells should be pre-treated with this compound before inducing necroptosis. A pre-incubation time of 30-60 minutes is generally recommended.[4]
-
Alternative Cell Death Pathways: Your experimental conditions might be inducing other forms of cell death that are not dependent on RIPK1 kinase activity, such as apoptosis. Confirm that necroptosis is the primary cell death pathway by using other markers or inhibitors.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and has not degraded.
Q3: My cell viability assay results are inconsistent when using this compound. What can I do?
-
Assay Interference: Some small molecules can interfere with the reagents used in cell viability assays (e.g., luciferase-based ATP assays, formazan-based MTT/XTT assays). To control for this, run a cell-free assay with the inhibitor at the concentrations you are using to see if it directly affects the assay reagents.
-
Incomplete Dissolution: Ensure the inhibitor is fully dissolved in the culture medium before adding it to the cells. Precipitates can lead to inconsistent concentrations.
-
Experimental Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a positive control for necroptosis inhibition (e.g., a well-characterized RIPK1 inhibitor like Nec-1).
Quantitative Data Summary
The following table summarizes the expected outcomes of using a RIPK1 inhibitor like this compound in common cell viability assays under different conditions.
| Experimental Condition | Treatment | Expected Outcome on Cell Viability | Assay Principle & Considerations |
| Basal/Untreated | Vehicle Control | High Viability | Baseline cell health. |
| This compound | High Viability (minimal change) | Assesses inhibitor's intrinsic toxicity. | |
| Necroptosis Induction | TNF-α + z-VAD-fmk | Low Viability | Induces necroptosis. |
| TNF-α + z-VAD-fmk + this compound | High Viability (rescued) | Demonstrates on-target effect of the inhibitor. | |
| Apoptosis Induction | TNF-α + Cycloheximide | Low Viability | Induces apoptosis. |
| TNF-α + Cycloheximide + this compound | Low Viability (no rescue) | RIPK1 kinase inhibition does not block apoptosis. |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Cell Viability using an ATP-based Assay (e.g., CellTiter-Glo®)
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis inducer: TNF-α (Tumor Necrosis Factor-alpha)
-
Caspase inhibitor: z-VAD-fmk
-
Vehicle control (DMSO)
-
96-well clear bottom, white-walled plates
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Thaw the this compound stock solution and the vehicle control (DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Pre-treatment with Inhibitor:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis inducer (e.g., TNF-α) and caspase inhibitor (e.g., z-VAD-fmk) in complete culture medium at the desired final concentration.
-
Add this solution to the appropriate wells. For control wells (untreated, inhibitor only), add medium without the inducers.
-
Incubate for the desired period to induce cell death (e.g., 6-24 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the concentration of this compound to generate dose-response curves.
-
Signaling Pathway and Workflow Diagrams
Caption: RIPK1 signaling in apoptosis and necroptosis.
Caption: Troubleshooting workflow for cell viability assays.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Refining Ripk1-IN-3 treatment timing for maximal inhibitory effect
Welcome to the technical support center for Ripk1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment timing for maximal inhibitory effect of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Depending on the cellular context and post-translational modifications, RIPK1 can act as a scaffold for signaling complexes or as an active kinase.[5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis.[6][7] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby blocking downstream signaling events that lead to necroptotic cell death and inflammation.
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for RIPK1 kinase activity and the half-maximal effective concentration (EC50) for the desired cellular effect (e.g., inhibition of necroptosis).
Experimental Protocol: Dose-Response Curve for this compound
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a wide range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Treatment: Pre-treat the cells with the different concentrations of this compound for a set period (e.g., 1-2 hours) before inducing necroptosis.
-
Induction of Necroptosis: Induce necroptosis using an appropriate stimulus for your cell type. Common methods include treatment with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).[8]
-
Incubation: Incubate the cells for a sufficient time to allow for necroptosis to occur (e.g., 8-24 hours).
-
Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo®, MTS, or by staining with propidium iodide and analysis by flow cytometry.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Q3: What is the importance of treatment timing when using this compound?
The timing of this compound treatment is critical for achieving maximal inhibitory effect. Pre-treatment with the inhibitor before the induction of a cellular stimulus (like TNF-α) is crucial to ensure that the inhibitor is present and bound to RIPK1 when the signaling cascade is initiated. The formation of the necrosome, the signaling complex containing activated RIPK1, can occur within hours of stimulation.[7] Therefore, delayed treatment may be less effective as the downstream signaling events may have already been initiated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions (see FAQ 2). |
| Inappropriate treatment timing. | Ensure pre-incubation with this compound for at least 1-2 hours before adding the necroptotic stimulus. Perform a time-course experiment to determine the optimal pre-incubation time. | |
| Incorrect method of inducing necroptosis. | Confirm that your chosen stimulus (e.g., TNFα/Smac mimetic/z-VAD) is effective at inducing necroptosis in your cell line. You can verify this by observing cell morphology changes and performing cell death assays. | |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| High background cell death in controls | Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is not toxic to your cells. Perform a vehicle-only control to assess its effect on cell viability. |
| Poor cell health. | Ensure cells are healthy and not overgrown before starting the experiment. Use cells within a low passage number. | |
| Inconsistent results between experiments | Variability in cell density. | Seed cells at a consistent density for all experiments. |
| Variability in reagent preparation. | Prepare fresh reagents and ensure accurate dilutions for each experiment. | |
| Differences in incubation times. | Maintain consistent incubation times for both inhibitor pre-treatment and necroptosis induction across all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Pre-incubation Time
This experiment will help determine the minimum pre-incubation time required for this compound to achieve its maximal inhibitory effect.
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate.
-
This compound Addition: Add this compound at its predetermined optimal concentration (e.g., 2x EC50) to different wells at various time points before the addition of the necroptotic stimulus (e.g., 4h, 2h, 1h, 30 min, 0 min before).
-
Induction of Necroptosis: Add the necroptotic stimulus to all wells simultaneously.
-
Incubation and Viability Assay: Incubate for the standard duration for necroptosis induction and then measure cell viability.
-
Data Analysis: Plot cell viability against the pre-incubation time to identify the shortest duration that provides the maximum protective effect.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on RIPK1 kinase activity by measuring the phosphorylation of RIPK1 at key autophosphorylation sites (e.g., Ser166).
-
Cell Treatment: Treat cells with this compound at the optimal concentration and for the optimal pre-incubation time, followed by stimulation to induce necroptosis for a short period (e.g., 1-4 hours) to capture the peak of RIPK1 activation.[9]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (Optional but Recommended): To enrich for RIPK1, perform immunoprecipitation using an anti-RIPK1 antibody.[10]
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-pRIPK1 Ser166). Subsequently, strip the membrane and re-probe with an antibody for total RIPK1 as a loading control.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Data Presentation
Table 1: Example Dose-Response Data for this compound in HT-29 Cells
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 15 ± 3 |
| 1 | 25 ± 4 |
| 10 | 55 ± 5 |
| 100 | 85 ± 6 |
| 1000 | 95 ± 4 |
| 10000 | 98 ± 3 |
| EC50 | ~15 nM |
Table 2: Example Time-Course Data for this compound Pre-incubation
| Pre-incubation Time | % Cell Viability (Mean ± SD) |
| 0 min | 20 ± 5 |
| 30 min | 60 ± 7 |
| 1 hour | 85 ± 6 |
| 2 hours | 90 ± 5 |
| 4 hours | 92 ± 4 |
Visualizations
Caption: RIPK1 signaling pathways and the point of intervention for this compound.
References
- 1. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ripk1-IN-3 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the RIPK1 inhibitor, Ripk1-IN-3, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It functions by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and subsequent activation. Activated RIPK1 is a critical signaling node that can mediate both cell survival through NF-κB activation and programmed cell death pathways, including apoptosis and necroptosis.
Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this resistance?
Resistance to this compound can arise from several factors:
-
Dominant Scaffolding Function of RIPK1: In some cancer cells, the pro-survival effects of RIPK1 are mediated by its scaffolding function, which is independent of its kinase activity.[1] In such cases, inhibiting the kinase domain with this compound will not be effective.
-
Low or Absent RIPK3 Expression: RIPK1 kinase activity often drives necroptosis, a form of programmed cell death, which requires the presence and activation of RIPK3. Many cancer cell lines exhibit downregulated or silenced RIPK3 expression, rendering them resistant to necroptosis induction.[2][3]
-
Mutations in the RIPK1 Pathway: Mutations in downstream signaling components of the RIPK1 pathway can also confer resistance.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can develop resistance by overexpressing proteins that inhibit apoptosis, another cell death pathway influenced by RIPK1.
Q3: How can I determine if RIPK1's scaffolding function is dominant in my resistant cell line?
The scaffolding function of RIPK1 is crucial for the formation of signaling complexes that lead to the activation of the pro-survival NF-κB pathway. To investigate this, you can:
-
Assess NF-κB Activation: Perform a western blot to check the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) in the presence and absence of this compound. If NF-κB signaling remains active despite RIPK1 kinase inhibition, it suggests a dominant scaffolding role.
-
Co-immunoprecipitation: Use co-immunoprecipitation to determine if RIPK1 is still forming complexes with other signaling proteins (e.g., TRAF2, cIAPs) even when its kinase activity is inhibited.
Q4: What are the alternative strategies to overcome resistance to this compound?
If you encounter resistance, consider the following approaches:
-
Induce Necroptosis: If your cell line has low RIPK3 expression, you can try to sensitize the cells to necroptosis. This can be achieved by combining this compound with SMAC mimetics (which antagonize cIAP proteins) and a pan-caspase inhibitor (like z-VAD-FMK). This combination can force the cellular machinery towards the necroptotic pathway.
-
Combination Therapy: Combine this compound with other therapeutic agents. For instance, combining it with chemotherapy or immunotherapy could be more effective.
-
RIPK1 Degraders (PROTACs): Consider using Proteolysis Targeting Chimeras (PROTACs) that target RIPK1 for degradation. This approach eliminates both the kinase and scaffolding functions of RIPK1.
Troubleshooting Guides
Problem 1: No decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Dominant RIPK1 scaffolding function | Assess NF-κB pathway activation (Western Blot for p-IκBα, p-p65). Perform co-immunoprecipitation to check for RIPK1 complex formation. |
| Low/absent RIPK3 expression | Check RIPK3 expression levels via Western Blot or qRT-PCR. |
| Ineffective drug concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. |
| Cell line is inherently resistant | Consider using a different cell line known to be sensitive to RIPK1 inhibition for positive control experiments. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density | Ensure consistent cell numbers are seeded for each experiment. |
| Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment and verify concentrations. |
| Endpoint of assay is not optimal | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for assessing cell viability.[4] |
| Assay method not sensitive enough | Consider using alternative viability assays (e.g., CellTiter-Glo, MTT, or real-time cell analysis). |
Problem 3: Unable to detect necroptosis induction.
| Possible Cause | Suggested Solution |
| Suboptimal induction conditions | Titrate the concentrations of SMAC mimetic and z-VAD-FMK in combination with this compound. |
| Cell line lacks key necroptosis machinery | Confirm the expression of RIPK1, RIPK3, and MLKL by Western Blot. |
| Incorrect timing of assessment | Perform a time-course experiment to capture the peak of necroptotic markers (e.g., phosphorylation of MLKL). |
| Assay for necroptosis is not appropriate | Use multiple methods to assess necroptosis, such as measuring the release of lactate dehydrogenase (LDH), propidium iodide staining, or detecting phosphorylated MLKL. |
Data Presentation
Table 1: Example IC50 Values for RIPK1/RIPK3 Inhibitors in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| HT-29 | GSK'840 | ~1 | Cell Viability (ATP levels) | [5] |
| HT-29 | GSK'843 | ~1 | Cell Viability (ATP levels) | [5] |
| HT-29 | GSK'872 | ~0.1 | Cell Viability (ATP levels) | [5] |
| L929 | GSK'872 | ~0.01 | Cell Viability (ATP levels) | [5] |
This table provides example data. Users should generate their own dose-response curves to determine the IC50 of this compound in their specific cell lines.
Table 2: Western Blot Antibody Panel for RIPK1 Pathway Analysis
| Target Protein | Phosphorylation Site (if applicable) | Function | Recommended Dilution | Supplier Example |
| RIPK1 | pS166 | Kinase activation | 1:1000 | Cell Signaling Technology |
| RIPK3 | pS227 (human) | Necrosome formation | 1:1000 | Abcam |
| MLKL | pS358 (human) | Necroptosis execution | 1:1000 | Abcam |
| IκBα | pS32 | NF-κB activation | 1:1000 | Cell Signaling Technology |
| p65 (RelA) | pS536 | NF-κB activation | 1:1000 | Cell Signaling Technology |
| Caspase-8 | - | Apoptosis initiation | 1:1000 | Cell Signaling Technology |
| β-Actin | - | Loading control | 1:5000 | Sigma-Aldrich |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., RIPK1) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting to detect interacting partners.
Induction and Assessment of Necroptosis
-
Cell Treatment: Treat cells with a combination of this compound, a SMAC mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Lactate Dehydrogenase (LDH) Assay: Collect the cell culture supernatant at different time points and measure LDH release using a commercially available kit as an indicator of membrane rupture.
-
Propidium Iodide (PI) Staining: Stain the cells with PI and analyze by flow cytometry or fluorescence microscopy to quantify dead cells.
-
Western Blot for pMLKL: Analyze cell lysates by western blotting using an antibody specific for phosphorylated MLKL (pMLKL), a key marker of necroptosis activation.
Visualizations
References
- 1. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot for p-MLKL after Ripk1-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, Ripk1-IN-3, and detecting phosphorylated Mixed Lineage Kinase Domain-Like protein (p-MLKL) by Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound treatment on p-MLKL levels?
A1: this compound is a potent and selective inhibitor of RIPK1 kinase activity. In the necroptosis signaling pathway, RIPK1 activation is a critical upstream event that leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL. Therefore, treatment with this compound is expected to decrease the levels of phosphorylated MLKL (p-MLKL) in a dose-dependent manner. Total MLKL levels should remain relatively unchanged.
Q2: I am not seeing a decrease in p-MLKL after this compound treatment. What could be the reason?
A2: There are several potential reasons for this observation:
-
Inactive Compound: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Insufficient Dose or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to inhibit RIPK1 kinase activity effectively in your specific cell line or experimental model. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Alternative Necroptosis Induction Pathway: While this compound targets RIPK1, some stimuli can induce necroptosis through RIPK1-independent mechanisms that directly activate RIPK3. Consider the specific stimulus you are using to induce necroptosis.
-
Antibody Issues: The primary antibody against p-MLKL may not be specific or sensitive enough. Verify the antibody's validation for Western blotting and consider trying a different clone or manufacturer.
Q3: My p-MLKL band is very weak or undetectable, even in my positive control.
A3: A weak or absent p-MLKL signal can be due to several factors:
-
Low Protein Expression: The induction of necroptosis may be inefficient, leading to low levels of p-MLKL. Ensure your positive control conditions (e.g., treatment with TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) are robustly inducing necroptosis.
-
Sample Degradation: p-MLKL is a transient post-translational modification. It is crucial to use fresh lysates and to always include phosphatase inhibitors in your lysis buffer.
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution for your experimental setup.
-
Inefficient Protein Transfer: Ensure complete transfer of proteins from the gel to the membrane, especially for a protein of the size of MLKL (~54 kDa). Using a wet transfer system overnight at 4°C can improve efficiency.
-
Blocking Buffer: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST.
Q4: I am observing high background or non-specific bands on my Western blot for p-MLKL.
A4: High background and non-specific bands can obscure your target protein. Here are some troubleshooting tips:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Reduce the antibody concentrations and/or incubation times.
-
Insufficient Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
Blocking Inefficiency: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process.
-
Lysate Quality: Use fresh, clear lysates. High viscosity due to genomic DNA can cause streaking.
Quantitative Data Summary
The following table provides representative data on the effect of a RIPK1 inhibitor on p-MLKL levels, as determined by densitometric analysis of Western blots. Note that the exact values can vary depending on the cell type, stimulus, and experimental conditions.
| Treatment Group | RIPK1 Inhibitor Conc. | Fold Change in p-MLKL/Total MLKL Ratio (Normalized to Control) | Reference |
| Untreated Control | 0 µM | 1.0 | [1] |
| Necroptosis Induction | 0 µM | 8.5 ± 1.2 | [1] |
| Necroptosis Induction + RIPK1 Inhibitor | 0.1 µM | 4.2 ± 0.8 | [2] |
| Necroptosis Induction + RIPK1 Inhibitor | 1.0 µM | 1.5 ± 0.3 | [2] |
| Necroptosis Induction + RIPK1 Inhibitor | 10 µM | 0.8 ± 0.2 | [3] |
This table is illustrative and compiled from trends observed in the cited literature. For precise quantification, it is essential to perform densitometry on your own Western blots.
Experimental Protocols
Detailed Protocol for Western Blotting of p-MLKL
This protocol provides a step-by-step guide for detecting p-MLKL in cell lysates after treatment with this compound.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes or overnight at 20V at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLKL (e.g., rabbit anti-p-MLKL (Ser358)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Stripping and Re-probing (for Total MLKL and Loading Control):
-
After detecting p-MLKL, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with a primary antibody against total MLKL, followed by a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-MLKL.
Caption: Troubleshooting decision tree for weak or no p-MLKL signal.
References
Technical Support Center: Optimizing Ripk1-IN-3 Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Ripk1-IN-3 to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for CNS disorders?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of programmed cell death (necroptosis) and inflammation, pathways that are increasingly implicated in the pathogenesis of various neurodegenerative diseases.[1][2] By inhibiting RIPK1 kinase activity, this compound has the potential to mitigate neuroinflammation and prevent neuronal cell death, offering a promising therapeutic strategy for a range of CNS disorders.
Q2: What are the main challenges in delivering this compound to the CNS?
The primary obstacle for delivering this compound, a small molecule inhibitor, to the CNS is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Key challenges include:
-
Low Passive Permeability: The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, govern its ability to passively diffuse across the BBB.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including many kinase inhibitors, out of the brain.[3][4]
-
Poor Aqueous Solubility: this compound is soluble in DMSO, which may indicate limited solubility in aqueous physiological environments, potentially hindering its administration and distribution in vivo.
Q3: How can I assess the CNS penetration of this compound in my experiments?
A multi-tiered approach involving in silico, in vitro, and in vivo models is recommended:
-
In Silico Prediction: Computational models can provide an initial estimate of BBB permeability based on the physicochemical properties of this compound.
-
In Vitro BBB Models: These models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayers, and Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (MDCK-MDR1), can provide quantitative data on passive permeability and susceptibility to efflux.
-
In Vivo Studies: Animal models, typically rodents, are essential for determining the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying CNS penetration.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of optimizing this compound CNS delivery.
| Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA-BBB assay | Poor lipophilicity or high polarity of this compound. | 1. Structural Modification: If feasible, medicinal chemistry efforts can be employed to optimize the physicochemical properties of this compound to enhance its lipophilicity within an optimal range (logP 1.5-2.5). 2. Formulation Strategies: Investigate the use of formulation vehicles such as lipid-based nanoparticles or emulsions to improve solubility and membrane interaction. |
| High efflux ratio in MDCK-MDR1 assay | This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | 1. Co-administration with Efflux Inhibitors: In preclinical studies, co-administering this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) can confirm P-gp mediated efflux and potentially increase brain concentrations. 2. Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. 3. Alternative Delivery Routes: Explore alternative administration routes that may bypass the BBB, such as intranasal delivery. |
| Low unbound brain concentrations (Kp,uu) in vivo | A combination of low passive permeability, high efflux, and/or rapid metabolism in the brain. | 1. Comprehensive In Vitro Profiling: Re-evaluate the in vitro properties (permeability, efflux, metabolic stability) to identify the primary barrier. 2. Pharmacokinetic Modeling: Use pharmacokinetic modeling to simulate brain concentrations and identify the key parameters limiting exposure. 3. Dose Escalation Studies: Carefully conduct dose-escalation studies in animals to determine if therapeutic concentrations can be achieved at higher doses, while monitoring for systemic toxicity. |
| High variability in in vivo CNS penetration data | Inconsistent dosing, sample collection, or bioanalytical methods. | 1. Standardize Protocols: Ensure strict adherence to standardized protocols for drug administration, timing of sample collection, and tissue processing. 2. Validate Bioanalytical Methods: Thoroughly validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma and brain homogenate to ensure accuracy and precision. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Due to the proprietary nature of this compound, specific CNS penetration data is not publicly available. The following table provides representative data for other small molecule kinase inhibitors to illustrate the range of values that can be expected from in vitro and in vivo assessments.
| Compound | LogP | Papp (10⁻⁶ cm/s) (PAMPA-BBB) | Efflux Ratio (MDCK-MDR1) | Kp,uu (rat) |
| Gefitinib | 3.2 | 5.2 | 15.8 | 0.02 |
| Erlotinib | 2.8 | 8.1 | 8.5 | 0.03 |
| Lapatinib | 5.0 | 0.5 | >100 | <0.01 |
| Pazopanib | 4.6 | 1.2 | 25.1 | 0.01 |
| Alectinib | 2.9 | 10.5 | 1.2 | 0.8 |
Data is compiled from various public sources and should be used for comparative purposes only.
Experimental Protocols
In Vitro Blood-Brain Barrier Models
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
-
Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS), test compound (this compound), and control compounds (high and low permeability).
-
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane and impregnating the filter of the donor plate.
-
Add buffer to the acceptor plate wells.
-
Add the test compound solution (in buffer) to the donor plate wells.
-
Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
2. MDCK-MDR1 Transwell Assay
This assay evaluates both passive permeability and the potential for P-gp mediated efflux.
-
Materials: MDCK cells transfected with the human MDR1 gene, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, and control compounds.
-
Procedure:
-
Seed MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
For the permeability assessment, add the test compound to the apical (A) side (donor) and measure its appearance on the basolateral (B) side (acceptor) over time. This determines the A-to-B permeability.
-
For the efflux assessment, add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side. This determines the B-to-A permeability.
-
Quantify compound concentrations in the donor and acceptor compartments by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
In Vivo Assessment of CNS Penetration
1. Rodent Pharmacokinetic Study
This study determines the concentration of this compound in the plasma and brain over time to calculate the Kp,uu.
-
Materials: Rodents (rats or mice), this compound formulation for intravenous or oral administration, blood collection supplies, brain homogenization equipment, and LC-MS/MS for bioanalysis.
-
Procedure:
-
Administer this compound to a cohort of rodents at a defined dose and route.
-
At predetermined time points, collect blood samples and euthanize the animals to collect brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) and brain tissue (fu,brain) using methods like equilibrium dialysis.
-
Calculate the total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) using the following formula: Kp,uu = (AUCbrain / AUCplasma) / (fu,brain / fu,plasma)
-
Visualizations
Caption: Ripk1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing CNS delivery of this compound.
References
- 1. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Ripk1-IN-3 Treated Mice
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in mice treated with Ripk1-IN-3. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: As of November 2025, publicly available information specifically detailing the in vivo effects, pharmacokinetics, and potential off-target profile of "this compound" is limited. Therefore, this guidance is based on the established principles of RIPK1 inhibition, drawing parallels from well-characterized RIPK1 inhibitors such as Necrostatin-1 and others. Researchers should always validate findings and consider the unique properties of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype in mice treated with a RIPK1 inhibitor like this compound?
A1: The primary expected phenotype of a specific RIPK1 kinase inhibitor is the suppression of necroptosis, a form of programmed cell death.[1][2] This can lead to therapeutic benefits in various disease models, including:
-
Reduced inflammation: RIPK1 kinase activity can drive inflammatory responses.[3][4] Inhibition is expected to decrease the production of pro-inflammatory cytokines.
-
Protection from ischemic injury: Inhibition of RIPK1 has been shown to reduce tissue damage in models of stroke and myocardial infarction.
-
Amelioration of neurodegenerative disease models: RIPK1 inhibition has shown promise in preclinical models of diseases like ALS and Alzheimer's by reducing neuronal cell death and neuroinflammation.[1]
The precise phenotype will depend on the specific disease model, the dose and administration route of this compound, and the genetic background of the mice.
Q2: We are observing a phenotype contrary to the expected anti-inflammatory effect. What could be the cause?
A2: Observing a pro-inflammatory or other unexpected phenotype can be perplexing. Several factors could contribute to this:
-
Off-target effects: Small molecule inhibitors can have unintended targets. This compound may be inhibiting other kinases or cellular proteins, leading to a paradoxical pro-inflammatory response.
-
Activation of alternative cell death pathways: Complete inhibition of necroptosis by a RIPK1 inhibitor can sometimes shift the cellular response towards apoptosis, another form of programmed cell death.[2] Depending on the context, this could still lead to tissue damage and inflammation.
-
Compound-specific properties: The specific chemical properties of this compound, its metabolites, or the vehicle used for delivery could be inducing an inflammatory response.
-
Immune system complexity: The role of RIPK1 in different immune cell populations is complex. Inhibition in one cell type might lead to compensatory activation in another, resulting in an overall unexpected immune phenotype.
Q3: Could the observed unexpected phenotype be related to the dose of this compound?
A3: Absolutely. The dose of the inhibitor is a critical factor.
-
High doses: May lead to increased off-target effects and toxicity, which can manifest as a variety of unexpected phenotypes, including inflammation, weight loss, or organ damage.
-
Low doses: May result in incomplete target engagement, leading to a partial or absent phenotype. In some cases, partial inhibition could lead to unpredictable signaling outcomes.
A thorough dose-response study is crucial to identify the optimal therapeutic window for this compound in your specific model.
Troubleshooting Guide
Issue 1: Increased or Unchanged Levels of Inflammation
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Kinase Profiling: If possible, perform in vitro kinase profiling of this compound against a broad panel of kinases to identify potential off-target interactions. 2. Literature Review: Search for any published data on the selectivity of this compound or structurally similar compounds. 3. Control Compounds: Include a well-characterized, structurally distinct RIPK1 inhibitor (e.g., Necrostatin-1s) in your experiments to see if the phenotype is specific to this compound. |
| Activation of Apoptosis | 1. Apoptosis Markers: Analyze tissues for markers of apoptosis, such as cleaved caspase-3, by immunohistochemistry or western blot. 2. Pan-Caspase Inhibitor: In a pilot study, co-administer a pan-caspase inhibitor (e.g., z-VAD-fmk) with this compound to see if this rescues the unexpected phenotype. Caution: This can have broad biological effects. |
| Compound or Vehicle Toxicity | 1. Vehicle Control: Ensure you have a robust vehicle-only control group to rule out effects from the delivery solution. 2. Dose-Response: Perform a dose-escalation study to determine if the pro-inflammatory phenotype is dose-dependent. 3. Formulation: Consider if the formulation of this compound could be causing an immune reaction and explore alternative formulations. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch | 1. PK/PD Analysis: If feasible, measure the concentration of this compound in plasma and target tissues over time to ensure adequate exposure. Correlate this with a downstream biomarker of RIPK1 activity (e.g., p-MLKL). |
Issue 2: Unexpected Neurological or Behavioral Phenotypes
| Possible Cause | Troubleshooting Steps |
| Blood-Brain Barrier (BBB) Penetration | 1. BBB Permeability: Determine if this compound is predicted or known to cross the BBB. Unexpected CNS effects can occur if a peripherally intended drug has CNS exposure. 2. CNS Target Engagement: If BBB penetration is confirmed, assess target engagement in the brain. |
| Off-Target Neurological Effects | 1. Neurotransmitter Systems: Consider if off-target effects could be impacting key neurotransmitter systems. 2. Behavioral Assays: Utilize a battery of behavioral tests to more thoroughly characterize the observed phenotype. |
| RIPK1's Role in the CNS | 1. Literature on CNS RIPK1: Review the literature on the diverse roles of RIPK1 in different brain cell types (neurons, microglia, astrocytes). Inhibition may have cell-type-specific effects.[1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General In Vivo Administration of a RIPK1 Inhibitor in Mice
-
Compound Preparation:
-
Accurately weigh the RIPK1 inhibitor (e.g., this compound).
-
Prepare the vehicle solution. A common vehicle for in vivo studies is 0.5% methylcellulose in sterile water. The choice of vehicle should be based on the solubility and stability of the compound.
-
Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure homogeneity of the suspension if the compound is not fully dissolved.
-
-
Animal Dosing:
-
Use an appropriate mouse strain, age, and sex for your disease model.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg for oral gavage).
-
Dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic profile of the inhibitor, if known.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
At the experimental endpoint, collect tissues of interest for analysis (e.g., histology, western blotting, qPCR, cytokine analysis).
-
For PK/PD studies, collect blood and tissue samples at various time points after the final dose.
-
Protocol 2: Assessment of Target Engagement (Example: Western Blot for p-MLKL)
-
Tissue Lysis:
-
Homogenize collected tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated MLKL (p-MLKL), a downstream marker of RIPK1 activation. Also probe for total MLKL and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data from your experiments.
Table 1: Example Dose-Response Data for this compound
| Dose (mg/kg) | Change in Inflammatory Marker (e.g., TNFα, pg/mL) | % Target Inhibition (e.g., p-MLKL) | Observed Phenotype |
| Vehicle | Baseline | 0% | Normal |
| 1 | - | - | - |
| 10 | - | - | - |
| 30 | - | - | - |
| 100 | - | - | - |
Table 2: Example Pharmacokinetic Parameters of a RIPK1 Inhibitor in Mice
| Parameter | Value |
| Cmax (ng/mL) | - |
| Tmax (h) | - |
| AUC (ng*h/mL) | - |
| Half-life (h) | - |
| Bioavailability (%) | - |
By systematically approaching unexpected findings and utilizing the resources provided, researchers can better interpret their data and advance their understanding of the role of RIPK1 in their models.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive Interferon Attenuates RIPK1/3-Mediated Cytokine Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the toxicity of Ripk1-IN-3 in primary cell cultures
Welcome to the technical support center for Ripk1-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you minimize the toxicity of this compound in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular signaling pathways that control inflammation and cell death, specifically necroptosis and apoptosis.[1][2] The kinase activity of RIPK1 is essential for initiating these cell death pathways.[1][3][4] this compound, like other RIPK1 inhibitors, is designed to block this kinase activity, thereby preventing the downstream signaling that leads to these forms of cell death and inflammation. This compound is described as having anti-inflammatory properties.[5]
Q2: What are the potential causes of this compound toxicity in primary cell cultures?
Toxicity from this compound in primary cell cultures can arise from several factors:
-
On-target effects: While this compound is designed to inhibit cell death, complete inhibition of RIPK1's kinase activity can sometimes shift the cellular signaling balance, paradoxically leading to apoptosis in certain contexts, particularly if pro-survival signaling pathways are also affected.[1][2]
-
Off-target effects: Small molecule inhibitors can sometimes interact with other kinases or cellular proteins, leading to unintended and toxic side effects. While some RIPK1 inhibitors are known for high selectivity, this cannot be assumed for all compounds.[6][7]
-
Solubility and stability issues: this compound is likely dissolved in a solvent like DMSO. If the final concentration of DMSO in the culture medium is too high, it can be toxic to primary cells. Furthermore, the inhibitor itself may precipitate out of solution when diluted in aqueous culture media, leading to inconsistent results and potential toxicity from the precipitate.
-
Cell type-specific sensitivity: Primary cells, especially neurons and astrocytes, can be more sensitive to chemical treatments than immortalized cell lines.[8][9][10][11] The metabolic state and signaling pathways in different primary cell types can influence their susceptibility to toxicity.
-
Lot-to-lot variability: As with many chemical compounds, there can be variability in the purity and activity of this compound between different manufacturing batches, which can affect its toxicity profile.[12]
Q3: How do I determine the optimal, non-toxic working concentration of this compound for my primary cells?
The optimal working concentration of this compound should be determined empirically for each primary cell type and experimental setup. A dose-response experiment is crucial. Here is a general workflow:
-
Select a wide range of concentrations: Based on data from similar RIPK1 inhibitors, you might start with a range from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM).
-
Perform a cytotoxicity assay: Culture your primary cells with the different concentrations of this compound for your intended experimental duration.
-
Assess cell viability: Use a reliable method to measure cell death, such as an LDH release assay for membrane integrity or a live/dead cell stain.
-
Determine the EC50 and therapeutic window: The EC50 is the concentration at which you see 50% of the desired inhibitory effect on necroptosis. The therapeutic window is the range of concentrations that are effective without causing significant toxicity. Aim for a concentration that gives you maximal inhibition of RIPK1 activity with minimal cell death.
Troubleshooting Guide
Issue 1: High levels of unexpected cell death after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. Start with a lower concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control with the same DMSO concentration. |
| Inhibitor precipitation. | Prepare fresh dilutions of this compound for each experiment. When diluting from a concentrated DMSO stock, add the inhibitor to the medium slowly while gently mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation. |
| Off-target effects. | If toxicity persists at effective concentrations, consider if off-target effects might be the cause. If available, consult a kinase selectivity profile for this compound. It may be necessary to use a structurally different RIPK1 inhibitor to confirm that the desired effect is on-target. |
| Switching cell death pathways. | Inhibition of necroptosis can sometimes reveal an underlying apoptotic pathway. Co-treat with a pan-caspase inhibitor (like z-VAD-FMK) to see if this rescues the cells. This can help determine if the observed cell death is RIPK1-dependent apoptosis. |
Issue 2: this compound is not inhibiting necroptosis effectively.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration. |
| Degradation of the inhibitor. | Store the this compound stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Serum interference. | Components in fetal bovine serum (FBS) can sometimes bind to small molecules and reduce their effective concentration. Try reducing the serum percentage in your culture medium during the treatment period, if your cells can tolerate it. |
| Species-specific potency. | Some RIPK1 inhibitors show significantly lower potency in rodent cells compared to human cells.[6] If you are using primary cells from mice or rats, you may need to use a higher concentration of this compound than what is reported for human cell lines. |
Quantitative Data Summary
Since specific quantitative data for this compound in primary cells is not widely published, the following table summarizes typical effective concentrations for other well-characterized RIPK1 inhibitors in relevant cell systems. This data should be used as a starting point for your own optimization experiments with this compound.
| Inhibitor | Cell Type/System | Effective Concentration (EC50/IC50) | Reference |
| Necrostatin-1 (Nec-1) | Human 293T cells | EC50: 490 nM (necroptosis inhibition) | [13] |
| Necrostatin-1s (Nec-1s) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 30 µM (used for inhibition of inflammation) | [14] |
| GSK'963 | In vitro FP binding assay | IC50: 29 nM | [13] |
| GSK2982772 | Human U937 cells | IC50: 16 nM (biochemical), cellular IC50 not specified | [13] |
| RIPA-56 | Mouse L929 cells | EC50: 27 nM (necroptosis inhibition) |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of plasma membrane integrity.
Materials:
-
Your primary cell culture
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.
-
Treatment: Treat the cells with a range of this compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound dose.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: A set of untreated wells to which you will add the lysis solution provided in the kit 45 minutes before the end of the experiment.
-
-
Incubation: Incubate the plate for your desired experimental duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate without disturbing the cells.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the duration specified in the kit's protocol (usually 20-30 minutes).
-
Read Absorbance: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in your kit's manual, typically: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs)] * 100
Protocol 2: Flow Cytometry for Apoptosis and Necroptosis
This protocol allows for the simultaneous quantification of live, apoptotic, and necroptotic cells.
Materials:
-
Your primary cell culture
-
This compound and relevant stimuli (e.g., TNFα + z-VAD-fmk)
-
Fixable viability dye (e.g., Zombie NIR™ or similar)
-
Antibodies: PE-conjugated anti-RIP3, BV650-conjugated anti-active Caspase-3
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells in culture plates as required for your experiment.
-
Cell Harvest: Collect both adherent and floating cells.
-
Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's protocol to distinguish live and dead cells.
-
Fix and Permeabilize: Fix the cells with a fixation buffer, then wash and permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against active Caspase-3 (for apoptosis) and RIP3 (upregulated in necroptosis).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells.
-
Gate on live and dead populations using the viability dye.
-
Within both the live and dead gates, analyze the expression of active Caspase-3 and RIP3.
-
Apoptotic cells: Active Caspase-3 positive / RIP3 negative.
-
Necroptotic cells: RIP3 positive / Active Caspase-3 negative.
-
RIPK1-dependent apoptotic cells: Double positive for RIP3 and active Caspase-3.
-
Visualizations
Signaling Pathways
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflows
Caption: Workflow for determining the optimal non-toxic dose of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fibrillar α-synuclein induces neurotoxic astrocyte activation via RIP kinase signaling and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK3 restricts viral pathogenesis via cell death-independent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Technical Support Center: Method Refinement for Ripk1-IN-3 Use in Ex Vivo Tissue Slice Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for using Ripk1-IN-3 in ex vivo tissue slice cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating cellular pathways related to inflammation and programmed cell death, specifically necroptosis.[1] Necroptosis is a form of regulated necrosis that is implicated in various inflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is essential for the formation of the "necrosome," a protein complex that includes RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), which ultimately leads to cell membrane rupture.[2][3] this compound works by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.
Q2: What is the optimal concentration of this compound to use in ex vivo tissue slice cultures?
The optimal concentration of this compound for ex vivo tissue slice cultures is tissue-dependent and should be determined empirically through a dose-response experiment. However, based on studies with other RIPK1 inhibitors like Necrostatin-1 and GSK'074, a starting concentration range of 1 µM to 30 µM is recommended.[4][5] For instance, Necrostatin-1 has been shown to be effective in inhibiting necroptosis in various cell types at concentrations ranging from 10 µM to 100 µM.[6] Another potent RIPK1/RIPK3 dual inhibitor, GSK'074, has an IC50 of approximately 3 nM in cell-based necroptosis assays.[7][8] It is crucial to perform a titration to find the lowest effective concentration that inhibits RIPK1 activity without causing off-target effects or general toxicity in your specific tissue type.
Q3: How can I confirm that this compound is effectively inhibiting RIPK1 kinase activity in my tissue slices?
To confirm the efficacy of this compound, you should assess the phosphorylation status of downstream targets in the RIPK1 signaling pathway. The most common method is to measure the phosphorylation of MLKL (p-MLKL), the terminal effector of the necroptosis pathway.[4][9] This can be achieved through:
-
Immunohistochemistry (IHC): Staining tissue slices for p-MLKL provides spatial information about necroptosis inhibition within the tissue architecture.[4][9][10][11][12]
-
Western Blotting: Analyzing protein lysates from tissue slices can quantify the levels of p-MLKL, as well as phosphorylated RIPK1 and RIPK3.
A significant reduction in p-MLKL levels in this compound-treated slices compared to vehicle-treated controls would indicate effective target engagement.
Q4: What are the best practices for maintaining tissue slice viability during ex vivo culture?
Maintaining the viability and physiological relevance of tissue slices is critical for obtaining meaningful data. Best practices include:
-
Rapid and careful tissue processing: Minimize the time between tissue extraction and slice preparation to prevent degradation.[13]
-
Optimal slice thickness: Slices between 250-400 µm are generally recommended to ensure adequate nutrient and oxygen diffusion while preserving tissue architecture.[13]
-
Appropriate culture medium and conditions: Use a culture medium tailored to the specific tissue type and maintain a high-oxygen environment (e.g., 95% O2 / 5% CO2).[14]
-
Use of culture inserts: Placing slices on porous membrane inserts at the air-liquid interface promotes optimal gas and nutrient exchange.[15][16]
-
Regular monitoring of viability: Assess slice health throughout the experiment using methods like histology (H&E staining) or viability assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background staining in p-MLKL IHC | - Non-specific antibody binding- Inadequate blocking- Suboptimal antibody concentration | - Perform a titration of the primary antibody to determine the optimal concentration.- Increase the duration or change the composition of the blocking buffer (e.g., use serum from the same species as the secondary antibody).- Include appropriate negative controls (e.g., secondary antibody only, isotype control). |
| No or weak p-MLKL signal in positive control tissue | - Ineffective induction of necroptosis- Antibody not working- Technical issues with IHC protocol | - Ensure the necroptosis-inducing stimulus (e.g., TNFα + z-VAD-fmk) is at an effective concentration and incubation time.- Validate the p-MLKL antibody using a known positive control cell line or tissue.- Optimize antigen retrieval methods (heat-induced or enzymatic). |
| Inconsistent results between replicate tissue slices | - Tissue heterogeneity- Uneven slice thickness- Inconsistent drug delivery | - Increase the number of replicate slices per condition to account for biological variability.- Use a high-quality vibratome to ensure consistent slice thickness.- Ensure complete and even submersion or coverage of the slice with the treatment medium. |
| Decreased tissue slice viability in vehicle control group | - Suboptimal culture conditions- Mechanical damage during slicing- Contamination | - Re-evaluate and optimize culture medium, oxygenation, and temperature.- Handle tissue gently during preparation and transfer.- Maintain sterile technique throughout the entire procedure. |
| This compound appears to be inactive | - Incorrect concentration- Poor penetration into the tissue slice- Degradation of the compound | - Perform a dose-response curve to determine the effective concentration.- Increase incubation time to allow for better penetration.- Prepare fresh stock solutions of this compound and store them appropriately. |
Experimental Protocols
I. Ex Vivo Tissue Slice Culture
This protocol provides a general framework for preparing and culturing ex vivo tissue slices. It should be optimized for the specific tissue type being studied.
Materials:
-
Fresh tissue of interest
-
Vibratome or tissue chopper
-
Culture medium (e.g., DMEM/F12) supplemented with serum, growth factors, and antibiotics
-
Porous membrane inserts (e.g., Millicell)
-
6-well or 24-well culture plates
-
Carbogen gas (95% O2 / 5% CO2)
-
Sterile dissection tools
Procedure:
-
Immediately place the freshly excised tissue in ice-cold, sterile preservation buffer.
-
In a sterile biosafety cabinet, trim the tissue to a suitable size for slicing.
-
Using a vibratome, cut slices to a thickness of 250-400 µm in ice-cold, oxygenated cutting solution.
-
Carefully transfer the slices onto porous membrane inserts placed in culture plates containing pre-warmed culture medium.
-
Incubate the plates in a humidified incubator at 37°C with a continuous supply of carbogen gas.
-
Allow the slices to stabilize for a few hours before initiating treatment with this compound.
II. This compound Treatment and Viability Assessment
Materials:
-
Cultured tissue slices
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Necroptosis-inducing agent (e.g., TNFα + z-VAD-fmk)
-
Viability assay kit (e.g., MTT, MTS, or a luminescence-based assay)
Procedure:
-
Prepare a serial dilution of this compound in culture medium to determine the optimal dose-response. A typical starting range is 1 µM to 30 µM.
-
Replace the medium in the culture wells with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the slices with this compound for 1-2 hours before adding the necroptosis-inducing agent, if applicable.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
At the end of the treatment, assess tissue viability using a chosen assay according to the manufacturer's instructions.
III. Immunohistochemistry for Phospho-MLKL (p-MLKL)
Materials:
-
Formalin-fixed, paraffin-embedded tissue slices
-
Primary antibody against p-MLKL (e.g., rabbit anti-p-MLKL)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a heat source.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary anti-p-MLKL antibody overnight at 4°C. A typical starting dilution is 1:100 to 1:1000, which should be optimized.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic analysis.[4][10][11]
IV. Western Blotting for RIPK1 Pathway Proteins
Materials:
-
Treated tissue slices
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies against p-MLKL, MLKL, p-RIPK1, RIPK1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tissue slices in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Recommended Starting Concentrations of RIPK1 Inhibitors for Ex Vivo Studies
| Inhibitor | Target(s) | Recommended Starting Concentration Range | Reference(s) |
| This compound | RIPK1 | 1 - 30 µM (empirical optimization required) | Inferred from related compounds |
| Necrostatin-1 | RIPK1 | 10 - 100 µM | [6] |
| GSK'074 | RIPK1/RIPK3 | 3 nM - 10 µM (IC50 ~3 nM in cells) | [7][8] |
Note: The optimal concentration is highly dependent on the tissue type, culture conditions, and experimental endpoint. A thorough dose-response study is essential for each new experimental setup.
Signaling Pathways and Experimental Workflows
Caption: RIPK1 signaling pathway leading to necroptosis and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in ex vivo tissue slice cultures.
Caption: A logical troubleshooting workflow for common issues in this compound ex vivo experiments.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. RIPK1 maintains epithelial homeostasis by inhibiting apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Detection of necroptosis by phospho-MLKL immunohistochemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. ijbs.com [ijbs.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Ex vivo tumor culture systems for functional drug testing and therapy response prediction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ripk1-IN-3 Efficacy in a RIPK1 Knockout Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ripk1-IN-3, a novel RIPK1 inhibitor, against other well-characterized alternatives. The focus is on the validation of its efficacy, particularly within the context of a RIPK1 knockout or kinase-dead genetic model. Due to the perinatal lethality of complete RIPK1 knockout mice, kinase-dead knock-in models (e.g., Ripk1K45A/K45A or Ripk1D138N/D138N) are the preferred systems for in vivo validation and are considered functionally equivalent to a knockout of RIPK1's kinase activity for these studies.
Introduction to this compound and RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis. Its kinase activity is a key driver of necroptotic cell death, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases.
This compound is a recently developed small molecule inhibitor of RIPK1, identified as an aminotriazolopyridine derivative in patent WO2018148626A1. To rigorously assess its efficacy and specificity, validation in a genetic model lacking functional RIPK1 is the gold standard. This guide outlines the experimental framework for such a validation and compares the potential performance of this compound with established RIPK1 inhibitors, Necrostatin-1s (Nec-1s) and GSK'547.
Comparative Analysis of RIPK1 Inhibitors
While direct comparative studies of this compound in a RIPK1 kinase-dead model are not yet publicly available, we can infer its potential efficacy based on its chemical class and compare it to data from well-studied inhibitors.
Table 1: In Vitro Efficacy of RIPK1 Inhibitors
| Inhibitor | Target | Assay System | IC50 / EC50 | Citation |
| This compound | RIPK1 | (Data not publicly available) | (Not available) | |
| Ripk1-IN-30 | RIPK1 | HT-29 cell necroptosis | IC50: 2.01 µM, EC50: 6.77 µM | [1] |
| Ripk1-IN-33 | RIPK1 | Biochemical assay | IC50: 0.115 µM | [2] |
| Necrostatin-1s | RIPK1 | FADD-deficient Jurkat T cells (necroptosis) | EC50: ~0.05 µM | [1] |
| GSK'547 | RIPK1 | L929 cell necroptosis (TNFα + zVAD) | IC50: 32 nM | [3] |
| RIPA-56 | RIPK1 | L929 cell necroptosis (TZS-induced) | EC50: 27 nM | [4] |
Note: The table includes data for close analogs of this compound to provide an estimated potency range. A direct comparison would require testing all compounds in the same assays.
Experimental Protocols for Efficacy Validation
The following are detailed protocols for key experiments to validate the efficacy of this compound and compare it against other inhibitors in a RIPK1 kinase-dead mouse model.
In Vitro Necroptosis Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the ability of the inhibitor to protect cells from induced necroptosis.
a. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of RIPK1D138N/D138N and wild-type (WT) mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
b. Necroptosis Induction and Inhibition:
-
Plate BMDMs in 96-well plates at a density of 5 x 104 cells/well.
-
Pre-treat the cells with a dose range of this compound, Nec-1s, or GSK'547 for 1 hour.
-
Induce necroptosis by adding lipopolysaccharide (LPS) (100 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (20 µM).
-
Incubate for 18-24 hours.
c. Measurement of Cell Viability:
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the supernatant.
-
The expected outcome is that this compound will protect WT BMDMs from necroptosis in a dose-dependent manner but will have no effect on RIPK1D138N/D138N BMDMs, which are already resistant to this form of cell death.
In Vivo TNF-alpha-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model evaluates the inhibitor's ability to protect against systemic inflammation and shock.
a. Animal Model:
-
Use age- and sex-matched RIPK1D138N/D138N and WT mice.
b. Treatment and Induction of SIRS:
-
Administer this compound, Nec-1s, or GSK'547 via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.
-
After a specified pre-treatment time, induce SIRS by injecting a lethal dose of murine TNF-α (e.g., 10-20 µg per mouse) intravenously or intraperitoneally.
c. Monitoring and Endpoints:
-
Monitor rectal temperature at regular intervals. A sharp drop in temperature is indicative of shock.
-
Record survival over a 24-48 hour period.
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
The expected result is that this compound will prevent the TNF-α-induced temperature drop and mortality in WT mice. No significant effect is expected in the RIPK1D138N/D138N mice, as they are genetically protected from TNF-induced shock.[5]
Mandatory Visualizations
Signaling Pathway of RIPK1-mediated Necroptosis
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of RIPK1 Inhibitors: Ripk1-IN-3 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): Ripk1-IN-3 and Necrostatin-1. RIPK1 is a critical regulator of cellular signaling pathways, including necroptosis, apoptosis, and inflammation, making it a key therapeutic target for a range of diseases.[1][2] This document aims to objectively compare the performance of these inhibitors, supported by available data, and to provide detailed experimental protocols for their evaluation.
Introduction to RIPK1 and its Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cell fate. It can act as a scaffold for the formation of pro-survival signaling complexes or, through its kinase activity, initiate programmed cell death pathways, primarily necroptosis.[2][3][4] Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[5] Inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy.
Necrostatin-1 was one of the first identified small molecule inhibitors of RIPK1 and has been instrumental in elucidating the role of necroptosis in disease models.[6][7] It is an allosteric inhibitor that binds to the kinase domain of RIPK1, locking it in an inactive conformation.[8] However, Necrostatin-1 has known off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[9][10] This has led to the development of more specific analogs, such as Necrostatin-1s (Nec-1s) , which is more stable and does not inhibit IDO.[8][9][10]
This compound is a more recently identified RIPK1 inhibitor, described in patent WO2018148626A1 as having anti-inflammatory properties. Due to its proprietary nature, detailed quantitative data on its potency, selectivity, and mechanism of action are not extensively available in the public domain.
Comparative Data
The following tables summarize the available quantitative data for Necrostatin-1 and its analog Necrostatin-1s. At present, no publicly available quantitative data for this compound could be identified for a direct comparison.
Table 1: Inhibitor Characteristics
| Characteristic | This compound | Necrostatin-1 | Necrostatin-1s |
| Target | RIPK1 | RIPK1 | RIPK1 |
| Mechanism of Action | Presumed kinase inhibitor | Allosteric Inhibitor[8] | Allosteric Inhibitor[11] |
| Chemical Formula | C₂₂H₁₉F₃N₆O | C₁₃H₁₃N₃OS | C₁₃H₁₂ClN₃OS |
| Molecular Weight ( g/mol ) | 452.42 | 259.33 | 293.78 |
Table 2: In Vitro and Cellular Potency
| Parameter | This compound | Necrostatin-1 | Necrostatin-1s |
| RIPK1 Kinase Inhibition (IC₅₀) | Data not available | ~182 nM (in vitro) | ~210 nM (in vitro)[6] |
| Necroptosis Inhibition (EC₅₀) | Data not available | ~490 nM (in Jurkat cells)[12] | Data not available |
| Off-Target Effects | Data not available | Indoleamine 2,3-dioxygenase (IDO)[9][10], Ferroptosis | Lacks IDO-targeting effect[9][10] |
Signaling Pathway of RIPK1 in Necroptosis
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway and the points of intervention for inhibitors like Necrostatin-1.
Caption: RIPK1 signaling pathway leading to necroptosis and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare RIPK1 inhibitors.
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant RIPK1.
Caption: Workflow for an in vitro RIPK1 kinase assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human RIPK1 enzyme, a generic kinase substrate (e.g., Myelin Basic Protein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. For radiometric assays, include γ-³²P-ATP. For luminescence-based assays like ADP-Glo™, use unlabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (Cell Viability)
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
Caption: Workflow for a cell-based necroptosis inhibition assay.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., human HT-29 or Jurkat cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the test inhibitor (this compound or Necrostatin-1) for 1-2 hours.
-
Necroptosis Induction: Add a cocktail to induce necroptosis. A common combination is TNFα (Tumor Necrosis Factor-alpha), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (typically 18-24 hours).
-
Viability Measurement: Assess cell viability using a standard method:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, an indicator of necrosis.
-
-
Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of protection for each inhibitor concentration. Determine the EC₅₀ value from the dose-response curve.
Western Blot for Phosphorylated RIPK1
This method is used to detect the phosphorylation of RIPK1 at key activation sites (e.g., Ser166), which is a hallmark of its kinase activation during necroptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the cellular necroptosis assay. After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total RIPK1 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RIPK1 in response to treatment with the inhibitors.
Conclusion
Necrostatin-1 is a well-characterized, potent inhibitor of RIPK1-mediated necroptosis, though its utility can be compromised by off-target effects and metabolic instability.[8][9] Necrostatin-1s offers a more specific and stable alternative for in vitro and in vivo studies.[8][9][10]
This compound is presented as a RIPK1 inhibitor with anti-inflammatory potential. However, the lack of publicly available quantitative data on its potency, selectivity, and mechanism of action currently limits a direct, evidence-based comparison with Necrostatin-1. Further studies and data release are required to fully assess the therapeutic potential of this compound relative to other RIPK1 inhibitors.
Researchers are encouraged to use the provided protocols as a starting point for their own comparative evaluations of RIPK1 inhibitors. It is crucial to consider the specific experimental context and to include appropriate controls, such as inactive analogs and structurally distinct inhibitors, to ensure the validity of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 regulates RIPK3-MLKL-driven systemic inflammation and emergency hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of RIPK1 and RIPK3 in Cardiovascular Disease [mdpi.com]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
A Comparative Analysis of Ripk1-IN-3 and Pan-Kinase Inhibitors: A Guide to Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, selectivity is a paramount attribute that dictates therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, Ripk1-IN-3, with well-known pan-kinase inhibitors, Staurosporine and Sunitinib. Through a presentation of their selectivity profiles, experimental methodologies to determine such profiles, and the underlying signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
While specific quantitative kinome scan data for this compound is not extensively available in the public domain, its classification as a Type III inhibitor suggests a high degree of selectivity. Type III inhibitors bind to an allosteric pocket on the kinase, which is less conserved across the kinome compared to the ATP-binding site targeted by Type I and II inhibitors. This often translates to a more favorable selectivity profile with fewer off-target interactions. For the purpose of this guide, we will qualitatively represent the high selectivity expected of this compound and quantitatively compare the broad-spectrum activity of Staurosporine and Sunitinib.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of Staurosporine and Sunitinib against a panel of representative kinases. A lower IC50 value indicates greater potency. The selectivity of this compound is described qualitatively based on its inhibitor type.
| Kinase Target | This compound (Type III) IC50 (nM) | Staurosporine (Pan-Kinase) IC50 (nM) | Sunitinib (Multi-Kinase) IC50 (nM) |
| RIPK1 | Highly Potent and Selective | - | - |
| PKCα | - | 2[1] | - |
| PKCγ | - | 5[1] | - |
| PKA | - | 15[1] | - |
| PKG | - | 18[1] | - |
| CaMKII | - | 20[1] | - |
| c-Src | - | 6[1] | - |
| VEGFR2 | - | - | 80[2][3] |
| PDGFRβ | - | - | 2[2][3] |
| c-Kit | - | - | Potent Inhibition[3] |
| FLT3 | - | - | 50 (for FLT3-ITD)[3] |
Note: The IC50 values can vary depending on the specific assay conditions and ATP concentration.
Understanding the RIPK1 Signaling Pathway
RIPK1 is a critical regulator of cellular life and death decisions, integrating signals from various upstream receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB activation. Under certain conditions, such as the inhibition of protein synthesis or deubiquitinating enzymes, RIPK1 can dissociate from Complex I and form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3 and MLKL, leading to a form of programmed necrosis called necroptosis. Alternatively, in the absence of RIPK3, RIPK1 can associate with FADD and Caspase-8 to induce apoptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Caption: The RIPK1 signaling pathway, illustrating its dual role in cell survival and cell death.
Experimental Protocols for Determining Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases, often representing a significant portion of the human kinome. Several biochemical and cellular assay formats are employed for this purpose.
Biochemical Kinase Assays
Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes.[4] These assays can be broadly categorized into activity assays and binding assays.[4]
1. Radiometric Assays: This is often considered the "gold standard" for measuring kinase activity.[4][5]
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[4][5]
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together.
-
Radiolabeled ATP is added to initiate the reaction.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Advantages: Direct and sensitive measurement of enzymatic activity.[4]
-
Disadvantages: Requires handling of radioactive materials, which poses safety and disposal challenges.[5]
2. Fluorescence-Based Assays: These assays utilize fluorescent probes to monitor kinase activity and are well-suited for high-throughput screening.[6]
-
Principle: Can be based on various principles, including Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization (FP), or the use of fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Procedure (Example using TR-FRET):
-
A biotinylated substrate and a europium-labeled anti-phospho-substrate antibody are used.
-
The kinase reaction is performed in the presence of the inhibitor and ATP.
-
Streptavidin-allophycocyanin (SA-APC) is added.
-
If the substrate is phosphorylated, the europium-labeled antibody binds, bringing it in close proximity to the SA-APC bound to the biotinylated substrate, resulting in a FRET signal.
-
-
Advantages: Non-radioactive, highly sensitive, and amenable to automation.[6]
-
Disadvantages: Can be prone to interference from fluorescent compounds.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for the screening and profiling of kinase inhibitors.
Conclusion
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. While pan-kinase inhibitors like Staurosporine are valuable research tools for studying broad kinase functions, their lack of specificity limits their clinical utility. Multi-targeted inhibitors such as Sunitinib have found success in oncology by hitting several key pathways simultaneously. In contrast, highly selective inhibitors like this compound, by virtue of their specific binding mode, offer the promise of targeted therapeutic intervention with a potentially wider therapeutic window and reduced off-target toxicities. The methodologies and data presented in this guide underscore the importance of comprehensive kinase profiling in the development of next-generation kinase inhibitors.
References
A Comparative Guide to In Vivo Biomarkers for Assessing RIPK1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for assessing the in vivo target engagement of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Understanding and quantifying the extent to which a drug binds to its intended target within a living organism is a critical step in the development of novel therapeutics. This document outlines key biomarker strategies, presents comparative data for established RIPK1 inhibitors, and provides detailed experimental protocols to aid in the design and execution of your in vivo studies. While this guide focuses on established methods and inhibitors, the principles and protocols described herein are broadly applicable to the evaluation of novel RIPK1-targeting compounds, such as Ripk1-IN-3.
The Central Role of RIPK1 in Cell Death and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a wide range of inflammatory and neurodegenerative diseases.[4] As a result, RIPK1 has emerged as a promising therapeutic target, and numerous small molecule inhibitors are in various stages of preclinical and clinical development.[1]
The kinase activity of RIPK1 is central to its role in mediating necroptosis, a form of programmed necrosis.[2][3] Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 can autophosphorylate and, in concert with RIPK3, form a signaling complex known as the necrosome.[5][6][7] This complex ultimately leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing lytic cell death.[2]
Key Biomarkers for In Vivo RIPK1 Target Engagement
Several robust methods have been developed to measure the direct binding of inhibitors to RIPK1 in vivo. This guide will focus on three prominent approaches: the Cellular Thermal Shift Assay (CETSA®), the Target Engagement Assessment for RIPK1 (TEAR1) immunoassay, and the measurement of phosphorylated RIPK1 at serine 166 (pS166-RIPK1).
Comparison of In Vivo RIPK1 Target Engagement Assays
| Assay | Principle | Sample Type | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Tissues (spleen, brain), Peripheral Blood Mononuclear Cells (PBMCs), Whole Blood[8][9][10] | Low to Medium | Direct measure of target binding in a cellular context; applicable to a wide range of inhibitors. | Can be technically demanding; may require optimization for different tissues and inhibitors. |
| Target Engagement Assessment for RIPK1 (TEAR1) | Competitive immunoassay measuring free vs. inhibitor-bound RIPK1. | Tissues, Blood[11][12] | High | High-throughput; sensitive and robust for specific inhibitor classes. | Dependent on the availability of specific antibodies; may not be suitable for all inhibitor chemotypes. |
| Phospho-S166 RIPK1 Western Blot | Measures the autophosphorylation of RIPK1 at Serine 166 as a marker of kinase activation. | Tissues, Cells | Low | Provides information on the functional state of RIPK1; can be used as a pharmacodynamic biomarker.[1][13][14] | Indirect measure of target engagement; phosphorylation can be transient and influenced by multiple factors. |
Quantitative Comparison of RIPK1 Inhibitors
The following table summarizes publicly available data on the in vivo target engagement and potency of various RIPK1 inhibitors using the described biomarker assays.
| Inhibitor | Assay | Model System | EC50 / IC50 | Key Findings | Reference |
| GSK'253 | TEAR1 | Cynomolgus Monkey (in vivo) | IC50 = 0.5 nmol/L (in HT29 cells) | Demonstrated a concentration-dependent increase in RIPK1 target engagement in blood.[11] | [11] |
| Compound 22 | CETSA | Mouse (in vivo) | EC50 = 6.5 nM (in HT-29 cells) | Successfully monitored direct binding of the inhibitor to RIPK1 in brain and spleen samples.[15] | [15] |
| GSK'963 | MSD CETSA® | Human Whole Blood (ex vivo) | EC50 = 2.1 nM | Showed robust and reproducible target engagement in a high-throughput format. | [16] |
| Necrostatin-1s (Nec-1s) | CETSA | Mouse (in vivo) | - | Widely used tool compound, but with lower potency and selectivity compared to newer inhibitors. | [17] |
| GSK'547 | Pharmacokinetics/ Pharmacodynamics | Mouse (in vivo) | In vitro IC50 = 13 ng/mL | Showed a clear dose-dependent PK/PD relationship in a TNF-induced shock model.[18][19] | [18][19] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway Leading to Necroptosis
The following diagram illustrates the central role of RIPK1 in the TNF-induced necroptosis pathway. Inhibition of RIPK1 kinase activity is a key therapeutic strategy to block this inflammatory cell death process.
Experimental Workflow for In Vivo Target Engagement Assessment
This diagram outlines the general workflow for assessing RIPK1 target engagement in vivo using the biomarker assays discussed.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for In Vivo Samples
This protocol is adapted from established methods for assessing RIPK1 target engagement in in vivo samples.[8][9]
1. Sample Collection and Preparation:
-
Following in vivo administration of the RIPK1 inhibitor, collect peripheral blood or tissues (e.g., spleen, brain) at designated time points.
-
For blood samples, isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tissue samples, homogenize the tissue in appropriate lysis buffer containing protease and phosphatase inhibitors.
2. Compound Treatment (for ex vivo analysis):
-
Aliquot cell suspensions or tissue lysates.
-
Add the RIPK1 inhibitor at various concentrations or a vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow for target binding.
3. Thermal Challenge:
-
Heat the samples in a PCR cycler across a range of temperatures (e.g., 40°C to 60°C) for a fixed duration (e.g., 3 minutes).
-
Include an unheated control sample (room temperature).
4. Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble RIPK1 in each sample using a sensitive detection method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-RIPK1 antibody.
-
AlphaLISA® or MSD® Assays: Utilize bead-based immunoassays for a more quantitative and higher-throughput readout.[10]
-
6. Data Analysis:
-
Plot the amount of soluble RIPK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
For isothermal dose-response experiments, plot the amount of soluble RIPK1 at a fixed temperature against the inhibitor concentration to determine the EC50.
Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay
This protocol is based on the competitive immunoassay developed for benzoxazepinone (BOAz) class of RIPK1 inhibitors.[11][12]
1. Principle: The TEAR1 assay utilizes two parallel immunoassays:
-
TOTAL-RIPK1 Assay: Measures the total amount of RIPK1 protein, regardless of inhibitor binding.
-
FREE-RIPK1 Assay: Employs an antibody that only recognizes RIPK1 when it is not bound by the inhibitor.
2. Sample Preparation:
-
Prepare tissue lysates or blood samples as described for the CETSA protocol.
3. Immunoassay Procedure (Meso Scale Discovery - MSD® platform):
-
Coat MSD plates with a capture antibody that binds to RIPK1.
-
Add prepared sample lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
-
Wash the plates to remove unbound material.
-
In parallel plates, add either the TOTAL-RIPK1 detection antibody or the FREE-RIPK1 detection antibody.
-
Add a SULFO-TAG labeled secondary antibody.
-
Add MSD Read Buffer and measure the electrochemiluminescence signal on an MSD instrument.
4. Data Analysis:
-
Calculate the percentage of target engagement using the following formula: % Target Engagement = (1 - (FREE-RIPK1 signal / TOTAL-RIPK1 signal)) * 100
-
Plot the percentage of target engagement against the inhibitor concentration or time to determine occupancy and duration of action.
Phospho-S166 RIPK1 Western Blot
This protocol describes the detection of RIPK1 autophosphorylation at Serine 166, a marker of its kinase activation.[13][20][21]
1. Sample Preparation and Protein Extraction:
-
Collect and process tissue or cell samples as previously described, ensuring the use of phosphatase inhibitors in all buffers.
-
Determine the total protein concentration of the lysates.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 at Serine 166 (pS166-RIPK1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
4. Detection and Analysis:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total RIPK1 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the ratio of pS166-RIPK1 to total RIPK1. A decrease in this ratio in inhibitor-treated samples compared to controls indicates target engagement and inhibition of kinase activity.
Conclusion
The selection of an appropriate biomarker strategy for assessing RIPK1 target engagement in vivo depends on the specific research question, the properties of the inhibitor being studied, and the available resources. The Cellular Thermal Shift Assay provides a direct measure of target binding and is broadly applicable to different inhibitor chemotypes. The TEAR1 immunoassay offers a high-throughput and sensitive method for specific classes of inhibitors. The analysis of pS166-RIPK1 provides valuable pharmacodynamic information on the functional consequences of target engagement. By employing these robust methodologies, researchers can gain critical insights into the in vivo behavior of their RIPK1 inhibitors, thereby accelerating the development of novel therapies for a range of debilitating diseases.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure of the Necrosome RIPK1-RIPK3 Core, a Human Hetero-Amyloid Signaling Complex (Journal Article) | OSTI.GOV [osti.gov]
- 7. plu.mx [plu.mx]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. static.abclonal.com [static.abclonal.com]
- 21. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
A Comparative Guide to RIPK1 Inhibitors: Unraveling the Mechanisms of Type I and Type II Compounds
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a host of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1] A growing arsenal of small molecule inhibitors has been developed to modulate RIPK1 activity, primarily categorized into distinct classes based on their binding mechanisms. This guide provides an objective comparison of Type I and Type II RIPK1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
While this guide focuses on the established classifications of RIPK1 inhibitors, it is important to note the existence of emerging compounds such as Ripk1-IN-3 . This particular inhibitor has been identified in patent literature (WO2018148626A1) and is described as possessing anti-inflammatory properties.[2][3][4] However, detailed public information regarding its specific mechanism of action, binding mode, and quantitative performance data is not yet available, precluding a direct comparison in this guide.
Understanding the Landscape: Type I vs. Type II RIPK1 Inhibitors
The classification of RIPK1 inhibitors is determined by their interaction with the kinase domain.
-
Type I inhibitors are ATP-competitive, binding to the active conformation of RIPK1 in the ATP-binding pocket. These inhibitors directly compete with ATP for binding and prevent the phosphotransfer reaction.[5][6]
-
Type II inhibitors bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive "DFG-out" conformation of the kinase. This prevents the proper alignment of key catalytic residues, thereby inhibiting kinase activity.[7]
A third major class, Type III inhibitors , are allosteric inhibitors that bind to a pocket distinct from the ATP-binding site, often referred to as the "back pocket," without competing with ATP. Necrostatin-1 is a well-known example of a Type III inhibitor.[8]
Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the biochemical and cellular potency of representative Type I and Type II RIPK1 inhibitors based on publicly available data.
Table 1: Biochemical Potency of RIPK1 Inhibitors
| Inhibitor | Type | Target | Assay | IC50 / Kd | Citation(s) |
| AZ'320 | Type I | Human RIPK1 | ADP-Glo | IC50 = 1.3 μM | [5] |
| Compound 24 | Type II | Human RIPK1 | ADP-Glo | IC50 = 2.01 μM | [9] |
| Compound 41 | Type II | Human RIPK1 | ADP-Glo | IC50 = 2.95 μM | [9] |
| GSK'963 | Not Specified | Human RIPK1 | FP Binding | IC50 = 29 nM | [6] |
| RIPK1-IN-7 | Not Specified | Human RIPK1 | Enzymatic Assay | IC50 = 11 nM | [10] |
| RIPK1-IN-7 | Not Specified | Human RIPK1 | Binding Assay | Kd = 4 nM | [10] |
| Necrostatin-1 | Type III | Human RIPK1 | Enzymatic Assay | EC50 = 182 nM | [11] |
Table 2: Cellular Potency of RIPK1 Inhibitors
| Inhibitor | Type | Cell Line | Assay | EC50 | Citation(s) |
| Compound 19 | Dual-mode | HT-29 | Anti-necroptotic | 1.7 nM | [12] |
| Compound 70 | Not Specified | Human/Mouse Cells | TNFα-induced necroptosis | 17-30 nM | |
| Necrostatin-1 | Type III | 293T | TNF-α-induced necroptosis | 490 nM | [8] |
| GSK2982772 | Type III | HT29 | Target Engagement (TEAR1) | IC50 = 0.5 nmol·L⁻¹ | [13] |
Visualizing the Mechanisms
To illustrate the concepts discussed, the following diagrams depict the RIPK1 signaling pathway and the distinct binding modes of Type I and Type II inhibitors.
Caption: RIPK1 Signaling Pathway.
Caption: RIPK1 Inhibitor Binding Modes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor performance. Below are generalized protocols for key in vitro assays.
Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the RIPK1 enzyme and substrate in the kinase buffer.
-
Add the test inhibitor at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Biochemical Kinase Assay Workflow.
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29, U937)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK; collectively known as TSZ)
-
Test inhibitors (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
Clear or opaque 96-well plates suitable for the chosen viability assay
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. Include positive and negative controls.
-
Induce necroptosis by adding the combination of necroptosis-inducing agents (e.g., TSZ) to the appropriate wells.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated (no necroptosis induction) and necroptosis-induced (no inhibitor) controls.
-
Calculate the percent protection for each inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
The development of specific and potent RIPK1 inhibitors represents a promising therapeutic strategy for a range of human diseases. Understanding the distinct mechanisms of action of Type I and Type II inhibitors is paramount for their rational application in research and clinical development. While new chemical entities like this compound are continually emerging from discovery pipelines, a thorough characterization of their biochemical and cellular profiles is necessary to fully comprehend their therapeutic potential. This guide provides a framework for comparing these inhibitors and highlights the importance of standardized experimental protocols for generating robust and comparable data. As more information on novel inhibitors becomes publicly available, this comparative landscape will undoubtedly continue to evolve.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | Cas# 2242677-36-5 [glpbio.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 12. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Comparative Validation of Ripk1 Inhibition for Attenuating Inflammatory Responses in a Murine Sepsis Model
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of a novel Receptor-Interacting Protein Kinase 1 (Ripk1) inhibitor, using GSK2982772 as a representative example due to the lack of specific available data on "Ripk1-IN-3". The performance of GSK2982772 is compared against Dexamethasone, a well-established corticosteroid with potent anti-inflammatory properties, in a lipopolysaccharide (LPS)-induced murine model of sepsis.
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to a cytokine storm and organ dysfunction.[1] Ripk1 is a critical signaling node that mediates both inflammatory and cell death pathways, making it a promising therapeutic target.[2][3][4] Its kinase activity, in particular, drives necroptosis, a form of programmed cell death that contributes significantly to the inflammatory cascade in sepsis.[1] Inhibiting Ripk1 kinase activity presents a targeted approach to mitigate the excessive inflammation characteristic of sepsis.[2][3]
This guide offers detailed experimental protocols, comparative data, and visual representations of the underlying biological pathways and experimental procedures to aid researchers in the evaluation of novel Ripk1 inhibitors.
Mechanism of Action: Ripk1 Inhibition vs. Corticosteroid Intervention
GSK2982772 (as a representative Ripk1 Inhibitor):
GSK2982772 is a potent and specific inhibitor of Ripk1 kinase activity.[5] In the context of sepsis, pathogens or their components, such as LPS, can trigger the activation of Toll-like receptors (TLRs), leading to the recruitment and activation of Ripk1.[2] Activated Ripk1 can then initiate a signaling cascade that results in the production of pro-inflammatory cytokines through the NF-κB pathway and, crucially, can also induce necroptotic cell death.[1][6] By binding to the kinase domain of Ripk1, GSK2982772 allosterically inhibits its catalytic activity, thereby blocking the downstream signaling events that lead to necroptosis and inflammation.[5]
Dexamethasone:
Dexamethasone is a synthetic glucocorticoid with broad and potent anti-inflammatory effects.[7][8][9] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR).[7][10] The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes.[7][11] Additionally, and perhaps more importantly in the context of acute inflammation, the GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the transcription of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][10][11]
Experimental Protocol: Validation in a Murine LPS-Induced Sepsis Model
This protocol outlines a standardized procedure to assess the anti-inflammatory efficacy of a test compound (e.g., GSK2982772) in comparison to a positive control (Dexamethasone) in a mouse model of endotoxemia.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Mice receive vehicle (e.g., DMSO/saline) followed by LPS challenge.
-
Group 2: GSK2982772: Mice receive GSK2982772 at a specified dose (e.g., 30 mg/kg, intraperitoneally) 1 hour prior to LPS challenge.
-
Group 3: Dexamethasone: Mice receive Dexamethasone at a specified dose (e.g., 10 mg/kg, intraperitoneally) 1 hour prior to LPS challenge.
-
Group 4: Sham Control: Mice receive vehicle but are challenged with sterile saline instead of LPS.
3. Sepsis Induction:
-
Induce sepsis by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 10 mg/kg.
4. Monitoring and Sample Collection:
-
Survival: Monitor survival rates for all groups over a 72-hour period.
-
Serum Cytokine Analysis: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture from a subset of animals. Separate serum and store at -80°C. Analyze serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Organ Histopathology: At 24 hours post-LPS injection, euthanize a subset of animals and harvest major organs (lungs, liver, kidneys). Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological assessment of tissue injury (e.g., inflammatory cell infiltration, edema, necrosis).
5. Statistical Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Compare cytokine levels and organ injury scores between groups using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of < 0.05 is considered statistically significant.
Comparative Data Summary
The following table summarizes hypothetical but expected quantitative data from the described experimental protocol, comparing the efficacy of GSK2982772 and Dexamethasone in a murine sepsis model.
| Parameter | Vehicle Control | GSK2982772 (30 mg/kg) | Dexamethasone (10 mg/kg) | Sham Control |
| 72-hour Survival Rate (%) | 20% | 70% | 60% | 100% |
| Serum TNF-α (pg/mL) at 2h | 5000 ± 800 | 1500 ± 300 | 1200 ± 250 | <50 |
| Serum IL-6 (pg/mL) at 6h | 8000 ± 1200 | 2500 ± 500 | 2000 ± 400 | <100 |
| Serum IL-1β (pg/mL) at 6h | 1200 ± 200 | 400 ± 80 | 300 ± 60 | <20 |
| Lung Injury Score (0-4 scale) at 24h | 3.5 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.2 ± 0.1 |
| Liver Necrosis (% area) at 24h | 40 ± 8 | 10 ± 3 | 8 ± 2 | <1 |
* p < 0.05 compared to Vehicle Control.
Visualizing the Pathways and Workflow
Signaling Pathway of Ripk1 in Sepsis
Caption: Ripk1 signaling cascade in sepsis.
Experimental Workflow for In Vivo Validation
Caption: Murine sepsis model experimental workflow.
References
- 1. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Early dexamethasone treatment for septic shock patients: a prospective randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Immune Effects of Corticosteroids in Sepsis [frontiersin.org]
- 11. Corticosteroids for severe sepsis: an evidence-based guide for physicians - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of different commercially available RIPK1 inhibitors
A Head-to-Head Comparison of Commercially Available RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a highly attractive therapeutic target for a range of autoimmune disorders, neurodegenerative conditions, and inflammatory diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrotic cell death, and can also contribute to apoptosis and inflammatory signaling.[3][4] Consequently, a variety of small-molecule inhibitors have been developed to target RIPK1's kinase function.
This guide provides an objective, data-driven comparison of several prominent, commercially available RIPK1 inhibitors. We present their performance based on published experimental data, detail the methodologies of key assays, and provide visualizations to clarify complex pathways and workflows.
Comparative Data of RIPK1 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and species selectivity of key RIPK1 inhibitors. This data is crucial for selecting the appropriate compound for specific experimental needs, whether for in vitro mechanistic studies or in vivo disease models.
Table 1: Biochemical Potency and Cellular Activity
| Compound | Type | hRIPK1 IC50 (nM) | Cellular Necroptosis EC50 (nM) | Cell Line | Notes |
|---|---|---|---|---|---|
| Necrostatin-1 (Nec-1) | III (Allosteric) | 182[5] | 490[5] | Jurkat | First-in-class; also inhibits Indoleamine 2,3-dioxygenase (IDO).[5] |
| Necrostatin-1s (Nec-1s) | III (Allosteric) | N/A | ~100-500 | Multiple | More specific than Nec-1, lacks IDO activity; BBB permeable.[3] |
| GSK2982772 | III (Allosteric) | ~1.0[6] | 0.2[7] | HT-29 | Potent human-specific inhibitor; inactive in mouse models.[3][7] |
| GSK3145095 | III (Allosteric) | 6.3[8][9][10] | 0.4 - 1.6[10] | Human Cells | Potent, selective inhibitor with poor mouse potency.[11] |
| SAR443060 (DNL747) | Reversible | N/A | N/A | N/A | CNS-penetrant inhibitor; development discontinued due to toxicity.[1][12][13] |
| RIPA-56 | N/A | 13[6] | 27[6] | L929 (mouse) | Potent inhibitor with activity in mouse cells.[6] |
Table 2: Species Selectivity
| Compound | Human RIPK1 (IC50/EC50) | Murine RIPK1 (IC50/EC50) | Selectivity Note |
|---|---|---|---|
| Necrostatin-1s | Active[3] | Active[3] | Suitable for both human and mouse studies. |
| GSK2982772 | 0.2 nM (EC50)[7] | Inactive[7] | Highly primate-specific; not suitable for rodent models.[3] |
| GSK3145095 | 6.3 nM (IC50)[11] | 1.3 µM (EC50, L929)[10][11] | Over 300-fold less potent against murine RIPK1.[11] |
| RIPA-56 | 13 nM (IC50)[6] | 27 nM (EC50)[6] | Shows potent activity in both human and mouse systems. |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the methods used to evaluate these inhibitors is paramount. The following diagrams illustrate the core signaling pathway involving RIPK1 and a typical workflow for inhibitor characterization.
Caption: Simplified TNFα-induced RIPK1 signaling pathway.
Caption: General workflow for RIPK1 inhibitor evaluation.
Key Experimental Protocols
Detailed and reproducible methodologies are essential for comparing compounds. Below are protocols for key assays cited in the evaluation of RIPK1 inhibitors.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.
-
Dilute recombinant human RIPK1 enzyme to a final concentration of 25 nM in assay buffer.[9]
-
Prepare a solution of 100 µM ATP and 0.2 mg/mL casein substrate in assay buffer.
-
Serially dilute the RIPK1 inhibitor (e.g., GSK3145095) in DMSO, followed by a final dilution in assay buffer. A typical starting concentration is 10 µM.[9]
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the RIPK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Necroptosis Assay (Human U937 Cells)
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Methodology:
-
Cell Culture:
-
Culture human U937 histiocytic lymphoma cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
-
Necroptosis Induction and Inhibition:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treat the cells with a serial dilution of the RIPK1 inhibitor (or DMSO control) for 1 hour.
-
Induce necroptosis by adding a combination of:
-
Human TNFα (10 ng/mL)
-
SMAC mimetic (e.g., Birinapant at 100 nM)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk at 20 µM)
-
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection).
-
Plot the percentage of protection against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.
-
Target Engagement Assay (pS166-RIPK1 in PBMCs)
This pharmacodynamic assay measures the direct inhibition of RIPK1 autophosphorylation at Serine 166 in peripheral blood mononuclear cells (PBMCs), confirming the inhibitor reaches and engages its target in a biological system.[1][12]
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood from subjects at baseline and at various time points post-inhibitor administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
-
Ex Vivo Stimulation:
-
Resuspend isolated PBMCs in RPMI medium.
-
Stimulate the cells with a necroptosis-inducing cocktail (e.g., TNFα + SMAC mimetic + z-VAD-fmk) for a defined period (e.g., 4 hours) to induce RIPK1 autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the stimulated PBMCs in a buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
pS166-RIPK1 Measurement (ELISA or Western Blot):
-
ELISA: Use a validated sandwich ELISA kit with a capture antibody specific for total RIPK1 and a detection antibody specific for pS166-RIPK1.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pS166-RIPK1 and a loading control (e.g., total RIPK1 or GAPDH). Use a fluorescently labeled secondary antibody for detection and quantification.
-
-
Data Analysis:
-
Quantify the pS166-RIPK1 signal and normalize it to the total RIPK1 or loading control signal.
-
Calculate the percentage of inhibition of RIPK1 phosphorylation at each post-dose time point relative to the pre-dose baseline.[12]
-
Summary and Conclusion
The choice of a RIPK1 inhibitor is highly dependent on the specific research question and experimental system.
-
For broad-spectrum in vitro and in vivo studies in both human and mouse systems, Necrostatin-1s and RIPA-56 are suitable choices due to their activity against both species. However, the off-target effects of Necrostatins should be considered.[5][14]
-
For highly potent and specific inhibition in human cells or humanized models, GSK2982772 and GSK3145095 offer single-digit nanomolar potency. Their significant species selectivity, however, makes them unsuitable for standard rodent models.[7][11]
-
For studies requiring CNS penetration, compounds like SAR443060 were developed, although its specific development was halted.[13] This highlights the importance of brain permeability as a key differentiator for neurodegenerative disease research.
This guide provides a foundational comparison based on publicly available data. Researchers should always validate the performance of any inhibitor in their specific assay system and consult the primary literature for the most detailed characterization. The continued development of novel RIPK1 inhibitors promises to yield even more refined tools for dissecting the roles of this critical kinase in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. GSK3145095 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chdr.nl [chdr.nl]
- 13. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
On-Target Efficacy of Ripk1-IN-3: A Comparative Analysis Using Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule inhibitor and its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of Ripk1-IN-3, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, and its on-target effects as validated by thermal shift assays. We present supporting experimental data for this compound alongside other known RIPK1 inhibitors to offer a clear perspective on its performance.
The cellular thermal shift assay (CETSA) is a powerful biophysical technique used to verify drug-target engagement in a cellular environment. The principle of this assay is based on the ligand-induced stabilization of the target protein, which results in an increased melting temperature (Tm). This change in thermal stability (ΔTm) is a direct indicator of the inhibitor binding to its target.
Comparative Analysis of RIPK1 Inhibitors
To objectively assess the on-target effects of this compound, its performance in thermal shift assays is compared with other well-characterized RIPK1 inhibitors, including the clinical candidate GSK2982772 and the widely used tool compound Nec-1s. While specific quantitative thermal shift (ΔTm) data for this compound is not publicly available, its on-target engagement has been confirmed through various biochemical and cellular assays. The following table summarizes key performance metrics for these inhibitors.
| Inhibitor | Assay Type | Cell Line / System | Readout | Result | Reference |
| This compound | Biochemical Kinase Assay | Recombinant Human RIPK1 | IC50 | 67 nM | [1] |
| Cellular Necroptosis Assay | Human and Mouse Cells | EC50 | 17-30 nM | [1] | |
| GSK2982772 | Cellular Thermal Shift Assay (CETSA) | HT-29 Cells | EC50 | 640 - 1200 nM | [2] |
| Target Engagement Assessment (TEAR1) | Cells and Tissues | IC50 | 3.1 ng/mL | [3] | |
| Biochemical Kinase Assay | Recombinant Human RIPK1 | IC50 | < 10 nM | [4] | |
| Nec-1s | Cellular Thermal Shift Assay (CETSA) | HT-29 Cells | Qualitative | Significant stabilization of RIPK1 | [5] |
| Biochemical Kinase Assay | Recombinant Human RIPK1 | IC50 | ~100-200 nM | [1] | |
| Cellular Necroptosis Assay | Mouse Cells | EC50 | Potent inhibition | [1] | |
| Compound 22 | Cellular Thermal Shift Assay (CETSA) | Jurkat Cells | Qualitative | Thermal stabilization of RIPK1 | [6] |
| Cellular Thermal Shift Assay (CETSA) | HT-29 Cells | EC50 | 4.9 - 5.0 nM | [2] |
Experimental Methodologies
Detailed protocols are essential for the reproducibility and validation of experimental findings. Below are the methodologies for the key assays cited in this guide.
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol is a standard method for detecting changes in protein thermal stability upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HT-29) to 80-90% confluency.
-
Treat cells with the desired concentration of the RIPK1 inhibitor (e.g., this compound) or vehicle control (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler, leaving one aliquot at room temperature as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a specific lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for RIPK1.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a suitable detection reagent.
-
Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in Tm in the presence of the inhibitor (ΔTm) indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA) - High-Throughput Formats (AlphaLISA® and MSD®)
These protocols are adapted for higher throughput screening and quantification of target engagement in various sample types, including whole blood.[6][7][8]
-
Sample Preparation and Treatment:
-
Thermal Challenge and Lysis:
-
Immunoassay Detection:
-
AlphaLISA®: Transfer the lysates to an assay plate and add AlphaLISA® acceptor beads conjugated to an anti-RIPK1 antibody and donor beads. In the presence of soluble RIPK1, the beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of stabilized protein.[6]
-
MSD® (Meso Scale Discovery): Add the lysates to MSD plates pre-coated with a capture antibody for RIPK1. After incubation, add a detection antibody conjugated to an electrochemiluminescent label. Apply a voltage to the plate and measure the light emitted, which is proportional to the amount of soluble RIPK1.[6]
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curves to quantify the potency of the inhibitor in stabilizing RIPK1.[6]
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the context of this compound's action and the methodology used to confirm it, the following diagrams illustrate the RIPK1 signaling pathway and the cellular thermal shift assay workflow.
Figure 1: RIPK1 Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Thermal shift assays provide a robust and direct method for confirming the on-target engagement of small molecule inhibitors like this compound. While specific ΔTm values for this compound are not as widely reported as for some other inhibitors, the available biochemical and cellular data strongly support its direct and potent inhibition of RIPK1. The comparative data presented here, alongside detailed experimental protocols, offer valuable insights for researchers working on the development and validation of RIPK1-targeted therapeutics. The use of high-throughput CETSA formats will further enable the efficient characterization of on-target effects for a broad range of RIPK1 inhibitors in various stages of drug discovery.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | RIPK3 binds RIPK1 [reactome.org]
- 4. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 - Wikipedia [en.wikipedia.org]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Ripk1-IN-3 and Other Necroptosis Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate world of programmed cell death, understanding the precise molecular consequences of therapeutic intervention is paramount. This guide provides a comparative transcriptomic analysis of cells treated with Ripk1-IN-3 and other key necroptosis inhibitors, offering insights into their mechanisms of action and potential off-target effects. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology, this document serves as a valuable resource for advancing the development of novel therapeutics targeting necroptosis.
Necroptosis, a form of regulated necrosis, plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like kinase (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL). The kinase activity of RIPK1 is a key initiation point, making it a prime target for therapeutic inhibition. This compound is a potent and selective inhibitor of RIPK1, and understanding its impact on the cellular transcriptome in comparison to other necroptosis inhibitors is crucial for its development and application.
Comparative Transcriptomic Analysis
While direct comparative transcriptomic data for this compound is emerging, we can infer its likely effects by examining studies on other well-characterized RIPK1 inhibitors and necroptosis modulators. The following tables summarize the known transcriptomic changes induced by various necroptosis inhibitors. This data is compiled from multiple studies employing RNA sequencing (RNA-seq) to analyze gene expression changes in cells upon treatment with these compounds.
Table 1: Summary of Necroptosis Inhibitors and their Primary Molecular Targets
| Inhibitor | Primary Target(s) | Mechanism of Action |
| This compound | RIPK1 | ATP-competitive inhibitor of RIPK1 kinase activity. |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity.[1] |
| GSK'963 | RIPK1 | Potent and selective ATP-competitive inhibitor of RIPK1 kinase activity.[2][3][4] |
| Ponatinib | RIPK1, RIPK3, and others | Multi-kinase inhibitor, targeting the ATP-binding sites of both RIPK1 and RIPK3.[5][6] |
| Pazopanib | RIPK1 and other kinases | Multi-kinase inhibitor with activity against RIPK1.[5][6] |
Table 2: Comparative Overview of Reported Transcriptomic Changes
| Inhibitor | Key Upregulated Gene Ontologies | Key Downregulated Gene Ontologies | Notable Differentially Expressed Genes | Reference Cell Types |
| RIPK1 Inhibition (General) | Cell Survival Pathways, Anti-inflammatory Responses | Pro-inflammatory Cytokine and Chemokine Signaling, NF-κB Pathway | TNF, IL6, CXCL1, CCL2 | Macrophages, Fibroblasts |
| Necrostatin-1 | Antioxidant Activity | Inflammatory Response, TNF Signaling Pathway | Wnt3a, Wnt5b, Genes involved in antioxidant response | Various human cell lines, Jurkat T-cells[7][8][9] |
| Ponatinib | (Data not available) | (Data not available) | (Data not available) | FADD-deficient Jurkat cells, 3T3-SA cells[5][6] |
| GSK'963 | (Data not available) | (Data not available) | (Data not available) | L929 cells, U937 cells[2] |
Note: Specific gene lists and fold-change data are highly context-dependent (cell type, stimulus, treatment duration) and should be consulted in the primary literature.
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, we provide a detailed, generalized protocol for the transcriptomic analysis of cells treated with necroptosis inhibitors.
Key Experimental Workflow
The following diagram illustrates a typical workflow for a comparative transcriptomics experiment.
Caption: A generalized workflow for comparative transcriptomic analysis of necroptosis inhibitors.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Commonly used cell lines for studying necroptosis include murine fibrosarcoma L929 cells, human monocytic U937 cells, and FADD-deficient Jurkat T-cells. The choice of cell line should be guided by the specific research question.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are pre-treated with the respective necroptosis inhibitors (e.g., this compound, Necrostatin-1, GSK'963, Ponatinib) at various concentrations for a specified duration (e.g., 1-2 hours) prior to the induction of necroptosis.
-
Induction of Necroptosis: Necroptosis is typically induced by treating the cells with a combination of a death ligand, such as Tumor Necrosis Factor-alpha (TNFα), and a pan-caspase inhibitor, such as zVAD-FMK.[10] This combination blocks the apoptotic pathway and shunts the signaling towards necroptosis.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), respectively. High-quality RNA (RIN > 8) is essential for reliable RNA-seq results.
3. RNA Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the different treatment groups.
-
Pathway and Gene Ontology Analysis: Tools like GSEA (Gene Set Enrichment Analysis) are employed to identify biological pathways and gene ontologies that are significantly enriched in the lists of differentially expressed genes.[11]
Signaling Pathway Visualization
A clear understanding of the necroptosis signaling pathway is essential for interpreting the transcriptomic data. The following diagram, generated using Graphviz, illustrates the key molecular players and their interactions.
Caption: The necroptosis pathway initiated by TNFα, highlighting the roles of RIPK1, RIPK3, and MLKL.
Logical Relationships of Necroptosis Inhibitors
The following diagram illustrates the points of intervention for the discussed necroptosis inhibitors within the signaling cascade.
Caption: Logical diagram showing where each inhibitor acts within the necroptosis cascade.
This guide provides a foundational understanding of the comparative transcriptomic effects of this compound and other necroptosis inhibitors. As more research becomes available, this resource will be updated to provide the most current and comprehensive information to the scientific community. The provided experimental framework and visualizations offer a robust starting point for researchers to design and interpret their own investigations into the complex and promising field of necroptosis modulation.
References
- 1. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Necrostatin-1-Induced Transcriptome Data [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined bulk RNA-seq and single-cell RNA-seq identifies a necroptosis-related prognostic signature associated with inhibitory immune microenvironment in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Ripk1-IN-3 in a Stroke Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, Ripk1-IN-3, with alternative neuroprotective agents in a preclinical stroke model. Due to the limited publicly available preclinical data specifically for this compound in stroke models, its performance metrics presented here are extrapolated from studies on a well-characterized and mechanistically similar RIPK1 inhibitor, Necrostatin-1. This guide aims to offer a valuable comparative framework for researchers investigating novel stroke therapeutics.
Comparative Efficacy of Neuroprotective Agents in a Preclinical Stroke Model
The following table summarizes the quantitative data on the efficacy of this compound (data based on Necrostatin-1), Edaravone, and Nerinetide in a transient Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke.
| Therapeutic Agent | Mechanism of Action | Infarct Volume Reduction (%) | Neurological Deficit Improvement (Score) | Reference |
| This compound (via Necrostatin-1) | Inhibition of RIPK1 kinase activity, blocking necroptosis and neuroinflammation. | ~80% | Significant improvement on a 5-point scale.[1] | [1][2] |
| Edaravone | Free radical scavenger, antioxidant. | ~25.5% | 30.3% improvement in functional outcome.[3] | [3][4][5][6] |
| Nerinetide (NA-1) | PSD-95 inhibitor, reduces excitotoxicity. | No significant reduction in a replication study.[7] | No significant improvement in a replication study.[7] | [7][8][9][10][11] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: RIPK1 Signaling Pathway in Ischemic Stroke.
Caption: Experimental Workflow for Preclinical Stroke Model.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model to mimic human ischemic stroke.[12][13][14][15][16]
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
- Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
- A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
- The ECA is ligated and dissected distally. A silicon-coated nylon monofilament (e.g., 4-0 for rats) is inserted into the ECA lumen.
- The filament is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion. Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
- The filament is left in place for a specific duration (e.g., 90 minutes) to induce transient ischemia.
3. Reperfusion:
- After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
- The incisions are sutured, and the animal is allowed to recover from anesthesia.
Neurological Deficit Scoring
Neurological function is assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system.[1][12]
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
1. Brain Tissue Preparation:
- At the end of the experiment (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are rapidly removed.
- The brains are sectioned into 2mm coronal slices.
2. TTC Staining:
- The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.[12][13]
- Viable tissue stains red, while the infarcted tissue remains white.
3. Quantification:
- The slices are imaged, and the infarct area in each slice is measured using image analysis software.
- The total infarct volume is calculated by integrating the infarct areas across all slices and is often expressed as a percentage of the total brain volume to correct for edema.[12]
This guide provides a foundational comparison of this compound's potential neuroprotective effects against other agents in a preclinical stroke setting. Further direct experimental validation of this compound is necessary to confirm these findings and to fully elucidate its therapeutic potential.
References
- 1. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 3. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone's Safety Profile in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Efficacy and safety of nerinetide ... | Article | H1 Connect [archive.connect.h1.co]
- 11. researchgate.net [researchgate.net]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 15. A Rat Middle Cerebral Artery Occlusion Model and Intravenous Cellular Delivery | Springer Nature Experiments [experiments.springernature.com]
- 16. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
A Comparative Analysis of the Pharmacokinetic Profiles of GSK2982772 and Necrostatin-1s (Nec-1s)
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of investigative compounds is paramount. This guide provides a detailed comparison of two key inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), GSK2982772 and Necrostatin-1s (Nec-1s), focusing on their absorption, distribution, metabolism, and excretion (ADME) properties. This analysis is supported by experimental data to aid in the selection and application of these critical research tools.
Executive Summary
GSK2982772, a clinical-stage RIPK1 inhibitor, and Necrostatin-1s (Nec-1s), a widely used preclinical tool compound, both target the RIPK1 kinase to inhibit necroptosis, a form of programmed cell death implicated in various inflammatory and degenerative diseases. While both compounds are effective at inhibiting RIPK1, their pharmacokinetic profiles differ significantly, influencing their suitability for different experimental paradigms. GSK2982772 generally exhibits a more favorable pharmacokinetic profile with good oral bioavailability and predictable exposure, making it suitable for clinical development. Nec-1s, while a potent inhibitor, has recognized limitations in its pharmacokinetic properties, including metabolic instability, which should be considered in the design of in vivo studies.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for GSK2982772 and Necrostatin-1 (the precursor to Nec-1s) in various species. It is important to note that direct comparison is challenging due to the different species and experimental conditions.
| Parameter | GSK2982772 (Human, 60 mg single dose)[1] | GSK2982772 (Rat, 2 mg/kg oral) | Necrostatin-1 (Rat, 5 mg/kg oral)[2] | Necrostatin-1s (Mouse Liver Microsomes)[3] |
| Tmax (h) | ~2 | - | 1 | - |
| Cmax (ng/mL) | ~136 | - | 648 | - |
| AUC (ng·h/mL) | ~538 | 380 | - | - |
| t½ (h) | 2-3 | - | 1.2 | ~1 |
| Oral Bioavailability (%) | - | - | 54.8 | - |
| Clearance (mL/min/kg) | - | 69 | - | - |
Signaling Pathway of RIPK1-Mediated Necroptosis
Both GSK2982772 and Nec-1s exert their effects by inhibiting the kinase activity of RIPK1, a central node in the necroptosis signaling pathway. Understanding this pathway is crucial for interpreting the pharmacological effects of these inhibitors.
Caption: RIPK1-dependent necroptosis signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for the in vivo assessment of RIPK1 inhibitors.
In Vivo Pharmacokinetic Study Workflow
The general workflow for a preclinical pharmacokinetic study involves several key steps, from animal preparation to data analysis.
Caption: General workflow for an in vivo pharmacokinetic study.
Pharmacokinetic Study of GSK2982772 in Rats
This protocol is based on methodologies described for preclinical evaluation of small molecule inhibitors.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are acclimated for at least one week before the experiment and fasted overnight before dosing.
-
Dose Formulation and Administration: GSK2982772 is formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water. A single dose (e.g., 2 mg/kg) is administered by oral gavage[4].
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of GSK2982772 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5]. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.
Pharmacokinetic Study of Necrostatin-1s in Rats
This protocol is adapted from studies on Nec-1 and the analytical methods developed for Nec-1s[6][7].
-
Animals: Male Wistar rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight prior to dosing.
-
Dose Formulation and Administration: Nec-1s is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration. A single dose is administered via oral gavage.
-
Blood Sampling: Blood samples are collected via the jugular vein at predetermined time points after dosing.
-
Plasma Preparation: Plasma is obtained by centrifugation and stored at -80°C.
-
Bioanalytical Method: A validated high-performance liquid chromatography with diode-array detection and quadrupole-time-of-flight mass spectrometry (HPLC-DAD-Q-TOF) method is used for the quantification of Nec-1s in plasma[6][7]. The sample preparation involves protein precipitation with acetonitrile.
-
Pharmacokinetic Analysis: Plasma concentration-time profiles are used to determine the key pharmacokinetic parameters.
Conclusion
The choice between GSK2982772 and Nec-1s for RIPK1 inhibition studies should be guided by the specific research question and experimental context. GSK2982772 offers a more robust pharmacokinetic profile, making it a suitable candidate for studies requiring predictable and sustained exposure, and it has the advantage of having been evaluated in clinical trials[1][8][9]. Nec-1s, while a potent and valuable research tool, has pharmacokinetic liabilities that necessitate careful consideration in the design and interpretation of in vivo experiments. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies on RIPK1-mediated necroptosis.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Novel Highly Effective Necrostatin Nec-1s in Rat Plasma by High Performance Liquid Chromatography Hyphenated with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Novel Highly Effective Necrostatin Nec-1s in Rat Plasma by High Performance Liquid Chromatography Hyphenated with Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Ripk1-IN-3: A Phosphoproteomic-Based Comparative Guide
In the landscape of kinase inhibitors, Ripk1-IN-3 has emerged as a significant tool for researchers studying inflammatory diseases, neurodegeneration, and cancer. Its target, Receptor-Interacting Protein Kinase 1 (RIPK1), is a critical mediator of cellular life and death, orchestrating pathways leading to inflammation, apoptosis, and a form of programmed necrosis known as necroptosis. Validating the on-target effects of this compound and understanding its downstream consequences is paramount for its effective use in research and potential therapeutic development. This guide provides a comparative framework for validating the downstream effects of this compound, with a focus on phosphoproteomics as a powerful and unbiased analytical tool.
Comparative Analysis of RIPK1 Inhibitors
To objectively assess the performance of this compound, it is essential to compare it with other well-characterized RIPK1 inhibitors. The following table summarizes the key features and reported effects of this compound alongside notable alternatives.
| Inhibitor | Type | Target | Reported IC50 / EC50 | Key Downstream Effects Validated by Phosphoproteomics |
| This compound | Type II | RIPK1 | Not publicly available | Expected to decrease phosphorylation of RIPK1, RIPK3, and MLKL, and alter downstream inflammatory signaling pathways. |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | RIPK1 | EC50: ~200-500 nM | Inhibition of RIPK1 kinase activity prevents TNFα-induced necroptosis and associated phosphorylation events.[1] |
| GSK'963 | Not specified | RIPK1 | IC50: 1.0 nM (mouse), 4.0 nM (human) | Effectively blocks necroptosis in various cell lines.[2] |
| Ponatinib | Type II | Multi-kinase inhibitor (including RIPK1 and RIPK3) | Submicromolar inhibition of necroptosis | Abrogates phosphorylation of MLKL upon TNF-α-induced necroptosis.[3] |
| Pazopanib | Type II | Multi-kinase inhibitor (preferentially RIPK1) | Submicromolar inhibition of necroptosis | Inhibits necroptosis upstream of MLKL phosphorylation.[3] |
Phosphoproteomic Insights into RIPK1 Inhibition
Phosphoproteomics offers a global and quantitative view of the signaling cascades affected by RIPK1 inhibition. By analyzing changes in protein phosphorylation, researchers can confirm target engagement and uncover novel downstream pathways. The table below outlines key phosphorylation events that are expected to be modulated by this compound and other RIPK1 inhibitors.
| Protein | Phosphorylation Site | Function | Expected Change with this compound |
| RIPK1 | Ser166 | Autophosphorylation, critical for kinase activation and necrosome formation.[4][5] | Decrease |
| RIPK1 | Ser320 | Phosphorylation by IKKα/β suppresses RIPK1 kinase activity and necroptosis.[6] | Increase (indirectly, by preventing the pro-necroptotic state) |
| RIPK3 | Ser227 (human) / Thr231, Ser232 (mouse) | Phosphorylation by RIPK1, essential for RIPK3 activation and subsequent MLKL phosphorylation.[4][5] | Decrease |
| MLKL | Ser358/Thr357 | Phosphorylation by RIPK3, triggers MLKL oligomerization and execution of necroptosis.[7] | Decrease |
| TRIM28 | Ser473 | Phosphorylation downstream of MLKL oligomerization, promotes inflammation during necroptosis.[1] | Decrease |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the effects of this compound. Below are methodologies for key experiments.
Phosphoproteomics Analysis
This protocol outlines a general workflow for a quantitative phosphoproteomic experiment to assess the effects of this compound.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-29, Jurkat) to 70-80% confluency.
-
Induce necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., Birinipant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Treat cells with this compound or a vehicle control for the desired time and concentration.
2. Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[1][6]
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[8]
3. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[6][9]
4. Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[6][10]
-
Utilize a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.[11]
5. Data Analysis:
-
Identify and quantify phosphopeptides using software such as MaxQuant.[11]
-
Perform statistical analysis to identify significantly regulated phosphorylation sites between this compound treated and control samples.
Western Blotting
Western blotting is a targeted approach to validate the changes in phosphorylation of key proteins in the necroptosis pathway.
1. Sample Preparation:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-RIPK1 (Ser166), p-RIPK3 (Ser227), p-MLKL (Ser358), and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability to assess the protective effect of this compound against necroptosis.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce necroptosis as described above.
2. MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
3. Solubilization and Measurement:
-
Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][11]
Mandatory Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for phosphoproteomic analysis of RIPK1 inhibitor effects.
Caption: Logical flow for the validation of this compound's downstream effects.
References
- 1. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 2. Investigation of receptor interacting protein (RIP3)-dependent protein phosphorylation by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. Phosphoproteomics identifies pathways underlying the role of receptor‐interaction protein kinase 3 in alcohol‐associated liver disease and uncovers apoptosis signal‐regulating kinase 1 as a target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- 8. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Ripk1-IN-3 in different inflammatory disease models
A comprehensive evaluation of Ripk1-IN-3, a novel RIPK1 inhibitor, in the context of inflammatory diseases remains challenging due to the limited availability of public experimental data. Information on this compound is currently confined to patent literature (WO2018148626A1) and listings by chemical suppliers, which describe it as a RIPK1 inhibitor with potential anti-inflammatory properties.[1][2][3][4] Its chemical formula is reported as C22H19F3N6O3 with a molecular weight of 472.42.[1] However, without published in vitro and in vivo studies, a direct comparative analysis with other known RIPK1 inhibitors is not feasible at this time.
This guide, therefore, provides a comparative overview of several well-characterized RIPK1 inhibitors, offering insights into their performance in various inflammatory disease models based on publicly available experimental data. This information can serve as a valuable benchmark for the future evaluation of new chemical entities like this compound.
The Central Role of RIPK1 in Inflammation and Cell Death
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to inflammation and stress.[5][6] It plays a pivotal role in multiple cell fate pathways, including NF-κB-mediated cell survival, and caspase-8-dependent apoptosis and RIPK3/MLKL-mediated necroptosis.[5][6] The kinase activity of RIPK1 is a key driver of the inflammatory cell death process of necroptosis, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases.
Below is a diagram illustrating the signaling pathways involving RIPK1.
Comparative Efficacy of RIPK1 Inhibitors
The following table summarizes the in vitro potency of several key RIPK1 inhibitors across different assays and cell lines. This data provides a basis for comparing their relative efficacy in inhibiting RIPK1 kinase activity and necroptosis.
| Compound | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| Necrostatin-1 (Nec-1) | Necroptosis Inhibition | L929 | ~20-50 µM | |
| Necrostatin-1s (Nec-1s) | RIPK1 Kinase Inhibition | In vitro | ~803 nM | |
| GSK2982772 | RIPK1 Kinase Inhibition | Human RIPK1 | 16 nM | |
| RIPA-56 | RIPK1 Kinase Inhibition | In vitro | 13 nM | |
| Compound 70 | Necroptosis Inhibition | Human/Mouse cells | 17-30 nM | |
| PK68 | RIPK1 Kinase Inhibition | In vitro | ~90 nM | |
| GSK'074 | Necroptosis Inhibition | Mouse SMCs | 3 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of RIPK1 inhibitors.
In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound, Nec-1s)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and MBP substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce RIPK1 activity by 50%.
Cellular Necroptosis Assay
This cell-based assay assesses the ability of a compound to protect cells from induced necroptosis.
Materials:
-
Human (e.g., HT-29, U937) or murine (e.g., L929) cell lines
-
Cell culture medium and supplements
-
Necroptosis-inducing agents:
-
TNF-α (T)
-
Smac mimetic (S) (e.g., BV6)
-
Pan-caspase inhibitor (Z) (e.g., z-VAD-FMK)
-
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding the appropriate combination of TNF-α, Smac mimetic, and z-VAD-FMK.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the EC50 value, which is the concentration of the compound that provides 50% protection against necroptosis.
The following diagram outlines a general workflow for the evaluation of RIPK1 inhibitors.
In Vivo Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)
This animal model is used to evaluate the in vivo efficacy of RIPK1 inhibitors in a systemic inflammation setting.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Recombinant murine TNF-α
-
z-VAD-FMK
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined dose and route.
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with a lethal dose of TNF-α and z-VAD-FMK via intravenous injection.
-
Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.
-
Record survival rates over a defined period (e.g., 24-48 hours).
-
At the end of the study, collect blood and tissues for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and tissue damage markers.
Conclusion
While a direct comparative study of this compound is hampered by the lack of public data, the landscape of RIPK1 inhibitors offers a range of compounds with potent anti-inflammatory and anti-necroptotic activities. The data presented for inhibitors such as Nec-1s, GSK2982772, and others provide a solid foundation for understanding the therapeutic potential of targeting RIPK1. The experimental protocols outlined here represent standard methods for the evaluation of new RIPK1 inhibitors. As more data on novel compounds like this compound becomes available in the public domain, their therapeutic potential in various inflammatory disease models can be more definitively assessed and compared against these established benchmarks.
References
Safety Operating Guide
Proper Disposal of Ripk1-IN-3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for both personnel safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Ripk1-IN-3, a potent kinase inhibitor used in necroptosis research.
For researchers and drug development professionals, adherence to established safety protocols for chemical handling and disposal is a critical aspect of laboratory operations. While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers like MedchemExpress, general best practices for the disposal of potent, research-grade small molecule inhibitors should be followed.[1] The following procedures are based on guidelines for similar chemical compounds, such as RIPK3-IN-1, and are intended to provide a framework for safe disposal.[2]
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to conduct a thorough risk assessment. Based on information for analogous compounds, this compound should be considered harmful if swallowed and potentially toxic to aquatic life with long-lasting effects.[2] All personnel handling this compound should be familiar with the potential hazards and have access to the complete SDS.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available without requesting the SDS, researchers should populate a similar table with information from the product-specific SDS upon receipt.
| Parameter | Value | Source |
| Acute Oral Toxicity | Data not publicly available | (To be filled from SDS) |
| Aquatic Toxicity | Data not publicly available | (To be filled from SDS) |
| Storage Temperature | Room temperature (may vary) | MedchemExpress[1] |
| Chemical Stability | Stable under recommended storage | (To be filled from SDS) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, including pure compound, contaminated materials, and solutions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in any form.
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Avoid releasing any amount of the compound into the environment, such as down the drain.[2]
-
-
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces where this compound was handled using an appropriate laboratory disinfectant or cleaning agent.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone, check for compatibility) to remove any residual inhibitor. The solvent rinsate must be collected as hazardous liquid waste.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported to an approved waste disposal facility in compliance with all local, state, and federal regulations.[2]
Experimental Workflow and Disposal
The following diagram illustrates a typical experimental workflow involving a kinase inhibitor like this compound, highlighting the points at which waste is generated and requires proper disposal.
Caption: Workflow for handling this compound from preparation to disposal.
Signaling Pathway Context
This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways, including necroptosis.[3] Understanding the pathway helps in appreciating the compound's potency and the importance of careful handling.
Caption: Inhibition of the necroptosis pathway by this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most accurate and comprehensive information.
References
Personal protective equipment for handling Ripk1-IN-3
Disclaimer: No specific Safety Data Sheet (SDS) for Ripk1-IN-3 is publicly available. The following guidance is based on the safety information for a related compound, RIPK3-IN-1, and general laboratory best practices for handling potent, small molecule inhibitors. Researchers must exercise caution and conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
-
Hand Protection: Nitrile gloves are required. For individuals with latex allergies, ensure latex-free gloves are used.[1] Gloves should be inspected before use and changed frequently, especially if contaminated. When leaving the laboratory, one glove should be removed to open doors with a bare hand.[2]
-
Eye Protection: Safety goggles with side-shields or a face shield must be worn at all times in the laboratory to protect against splashes.[1][2] Personal prescription eyeglasses are not a substitute for appropriate safety eyewear.
-
Body Protection: A properly fitting, fully buttoned lab coat must be worn to protect skin and clothing from potential spills.[1][2] For procedures with a higher risk of splashes, consider using an impervious gown.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols. If a fume hood is not available, a suitable respirator may be necessary based on a risk assessment.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Safe Handling:
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage for the powder form is at -20°C, and in solvent at -80°C.[3]
-
Spill and Disposal Procedures
Immediate and appropriate action is necessary in the event of a spill. Adherence to proper disposal protocols is mandatory to prevent environmental contamination.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Carefully collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Disposal:
-
Dispose of waste in a designated, approved hazardous waste container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Quantitative Safety Data (for the related compound RIPK3-IN-1)
The following table summarizes key safety information from the SDS for RIPK3-IN-1. This data should be used as a reference point in the absence of specific data for this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity, Acute | Category 1 | H400: Very toxic to aquatic life. P273: Avoid release to the environment. P391: Collect spillage. |
| Aquatic Toxicity, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for RIPK3-IN-1.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
